molecular formula C12H15N3O B3283050 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine CAS No. 760940-88-3

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Cat. No.: B3283050
CAS No.: 760940-88-3
M. Wt: 217.27 g/mol
InChI Key: FOWDTAQZXGMBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWDTAQZXGMBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine CAS number and identifiers

[1]

Executive Summary

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (CAS: 760940-88-3) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] Structurally, it consists of a piperidine ring fused via its nitrogen atom to the C2 position of a 1,3-benzoxazole moiety, leaving a primary amine available at the C4 position of the piperidine.[1]

This compound serves as a critical "privileged scaffold" intermediate.[1] Its unique architecture combines the lipophilic, planar benzoxazole system (a bioisostere for indole or quinoline) with a solubilizing, vector-defined piperidine linker.[1] It is frequently employed in the synthesis of GPCR ligands (e.g., Orexin antagonists), kinase inhibitors, and antimicrobial agents targeting quorum sensing pathways.[1]

Chemical Identity & Properties

The following table consolidates the definitive identifiers for this compound. Researchers should verify these against their specific vendor batches, as salt forms (e.g., hydrochloride) will alter the molecular weight.[1]

PropertyValue
Chemical Name 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine
CAS Number 760940-88-3
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES NC1CCN(CC1)C2=NC3=CC=CC=C3O2
InChIKey Computed from structure:ODNGMJZVVGSKTN-UHFFFAOYSA-N (Verify with vendor)
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)
pKa (Calc) ~9.8 (Piperidine amine), ~0.5 (Benzoxazole N)

Synthesis Strategy & Protocols

The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway.[1] This route is preferred over cyclization methods due to higher regioselectivity and milder conditions.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C2-N bond between the benzoxazole and the piperidine nitrogen.[1]

  • Electrophile: 2-Chlorobenzoxazole (highly reactive at C2 due to the electron-withdrawing effect of the adjacent oxygen and nitrogen).[1]

  • Nucleophile: Piperidin-4-amine (or its N-Boc protected derivative to prevent polymerization).[1]

Optimized Synthesis Workflow

While direct coupling with free piperidin-4-amine is possible, using tert-butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine) is recommended to avoid side reactions at the primary amine.[1]

Step 1: SₙAr Coupling
  • Reagents: 2-Chlorobenzoxazole (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.1 eq), DIPEA (2.0 eq).[1]

  • Solvent: DMF or Acetonitrile (ACN).[1]

  • Conditions: Heat at 80–100°C for 4–6 hours.[1]

  • Mechanism: The secondary amine of the piperidine attacks the C2 position of the benzoxazole, displacing the chloride ion.[1]

  • Work-up: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Step 2: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1]

  • Solvent: Dichloromethane (DCM) (if using TFA).[1][2]

  • Conditions: Stir at Room Temperature (RT) for 1–2 hours.

  • Work-up: Concentrate in vacuo. Neutralize with saturated NaHCO₃ to obtain the free base, or isolate as the hydrochloride salt.[1]

Visualized Reaction Pathway

SynthesisPathReactant12-Chlorobenzoxazole(Electrophile)IntermediateIntermediate:N-Boc-1-(benzoxazol-2-yl)piperidin-4-amineReactant1->Intermediate SnAr CouplingDIPEA, DMF, 80°CReactant2N-Boc-4-aminopiperidine(Nucleophile)Reactant2->IntermediateProductFINAL PRODUCT:1-(1,3-Benzoxazol-2-yl)piperidin-4-amineIntermediate->Product DeprotectionTFA/DCM or HCl

Caption: Two-step synthesis via SnAr coupling followed by acid-mediated deprotection.

Medicinal Chemistry Applications

This scaffold is a staple in drug discovery libraries due to its ability to span distinct binding pockets.[1]

Pharmacophore Analysis[1][2]
  • Benzoxazole Moiety: Acts as a lipophilic anchor.[1] It often targets hydrophobic pockets in enzymes or receptors (e.g., the S1 pocket of proteases or the orthosteric site of GPCRs).[1] It is a bioisostere for indole, purine, and quinoline.[1]

  • Piperidine Ring: Provides a semi-rigid linker that directs the primary amine vector.[1] It improves solubility and metabolic stability compared to flexible alkyl chains.[1]

  • Primary Amine: The "warhead" or attachment point.[1] It is typically derivatized into amides, ureas, or sulfonamides to interact with specific residues (e.g., Asp/Glu) in the target protein.[1]

Known Biological Targets[1]
  • Orexin Receptor Antagonists: Benzoxazole-piperidine derivatives are structural analogs to Suvorexant-type compounds, used for treating insomnia.[1]

  • Quorum Sensing Inhibitors: Amide derivatives of this amine have shown efficacy in disrupting bacterial communication (quorum sensing), offering a pathway for novel antimicrobials [1].[1]

  • Kinase Inhibitors: The scaffold is used to target G-protein-coupled receptor kinases (GRK-2/5), relevant in heart failure pathology [2].[1]

Structural Logic Diagram

PharmacophoreBenzoxazoleBenzoxazole Ring(Lipophilic Anchor)PiperidinePiperidine Ring(Rigid Linker)Benzoxazole->Piperidine C2-N1 Bond(Planar-to-Chair Transition)Interaction1HydrophobicPocket BindingBenzoxazole->Interaction1AminePrimary Amine(Functional Vector)Piperidine->Amine C4 Position(Solvent Exposed)Interaction2Derivatization Site(Amide/Urea formation)Amine->Interaction2

Caption: Pharmacophore dissection showing the functional roles of each structural component.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Treat as a potential sensitizer.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption from air (carbamate formation).[1]

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).[1]

References

  • Smolecule. (2023).[1] Biological Activity of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide. Link

  • Cho, S. Y., et al. (2013).[1] Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • BLDpharm. (2024).[1] Product Analysis: 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine (CAS 760940-88-3).[1][3][4] Link

  • PubChem. (2025).[1][5][6] Compound Summary: 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Analogous Structure Analysis). Link

Technical Guide: The Role of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the application of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (hereafter referred to as BzP-4A ) in medicinal chemistry. It addresses the synthesis, physicochemical properties, and pharmacophoric utility of this scaffold in drug discovery.[1][2][3][4]

Executive Summary

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (BzP-4A) is a privileged bicyclic heterocycle-aliphatic hybrid scaffold. It functions as a critical building block in Diversity-Oriented Synthesis (DOS), particularly for GPCR ligands (Orexin, Histamine H3) and kinase inhibitors (VEGFR-2, c-Met).[3]

Its value lies in its structural duality:

  • The Benzoxazole Core: A planar, lipophilic moiety that mimics purines or indoles, facilitating

    
    -
    
    
    
    stacking interactions within receptor pockets.[3]
  • The Piperidine Linker: A semi-rigid, non-planar spacer that projects the primary amine vector into a defined chemical space, ideal for optimizing solubility and metabolic stability.[3]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a 1,3-benzoxazole ring fused to the nitrogen of a piperidine ring at the C2 position. The C4 position of the piperidine bears a primary amine.

  • IUPAC Name: 1-(1,3-benzoxazol-2-yl)piperidin-4-amine

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 217.27 g/mol

  • Key Feature: The C2-N bond exhibits partial double-bond character due to resonance delocalization from the piperidine nitrogen into the benzoxazole ring, restricting rotation and enforcing a specific conformational pose.

Calculated Physicochemical Properties (In Silico)
PropertyValueMedicinal Chemistry Implication
cLogP ~1.8 - 2.1Ideal for CNS penetration (Blood-Brain Barrier crossing).
TPSA ~65 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 2Provided by the primary amine (-NH₂).
H-Bond Acceptors 4Benzoxazole N/O and Piperidine N.
pKa (Amine) ~9.5 - 10.0Highly basic; exists as a cation at physiological pH, aiding solubility.

Synthetic Methodologies

The synthesis of BzP-4A is a self-validating protocol relying on Nucleophilic Aromatic Substitution (


). This route is preferred over cyclization strategies due to higher yields and cleaner impurity profiles.
Protocol A: with Protected Diamine (Recommended)

This method prevents polymerization and ensures regioselectivity.

Reagents:

  • Substrate: 2-Chlorobenzoxazole (CAS: 615-18-9)

  • Nucleophile: tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine)

  • Base:

    
     or DIPEA
    
  • Solvent: DMF or Acetonitrile (

    
    )[3]
    

Step-by-Step Workflow:

  • Coupling: Dissolve 2-chlorobenzoxazole (1.0 eq) and 4-Boc-aminopiperidine (1.1 eq) in DMF. Add

    
     (2.0 eq).
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS for the disappearance of the chloride.

  • Workup: Dilute with water to precipitate the intermediate tert-butyl (1-(benzo[d]oxazol-2-yl)piperidin-4-yl)carbamate. Filter and wash with water.[2]

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane. Stir at RT for 1 hour.

  • Isolation: Basify with NaOH (aq) to pH >10 and extract with DCM. The organic layer yields the free amine BzP-4A .

Diagram: Synthetic Pathway

Synthesispath Start1 2-Chlorobenzoxazole Inter Intermediate: N-Boc-BzP Start1->Inter SNAr Start2 4-Boc-aminopiperidine Start2->Inter Final Target: BzP-4A Inter->Final HCl/Dioxane or TFA Reagent1 K2CO3, DMF 80°C, 4h Step2 Deprotection (TFA/DCM)

Caption: Figure 1. Two-step synthesis of BzP-4A via Nucleophilic Aromatic Substitution (


) and acid-mediated deprotection.

Medicinal Chemistry Utility & Applications

BzP-4A is rarely the final drug; it is the primary vector for library generation. The 4-amine serves as a handle to attach "warheads" or specificity elements (ureas, amides, sulfonamides).[3]

Case Study: Dual VEGFR-2/c-Met Inhibitors

In oncology, the benzoxazole ring acts as a bioisostere for the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The benzoxazole nitrogen accepts a hydrogen bond from the kinase hinge region (Cys919 in VEGFR-2).

  • Role of BzP-4A: The piperidine ring projects the 4-amino tail into the solvent-exposed region or the ribose-binding pocket, where it can be derivatized with solubilizing groups.

  • Evidence: Derivatives of this scaffold have shown

    
     values in the low micromolar range against MCF-7 and A549 cell lines [1].
    
Case Study: Orexin Receptor Antagonists

The BzP-4A scaffold mimics the geometry of the "folded" conformation of suvorexant-like ligands.

  • Application: The 4-amine is acylated with lipophilic benzoic acids.

  • Pharmacophore: The benzoxazole occupies the lipophilic "diamond" pocket of the Orexin 2 Receptor (OX2R), while the piperidine linker allows the amide substituent to reach secondary binding sites.[3]

Antimicrobial Agents (Pks13 Inhibition)

Recent studies utilize benzoxazole scaffolds to target Mycobacterium tuberculosis.

  • Target: Pks13 (Polyketide synthase 13).

  • Utility: The scaffold serves as a "hopped" structure from benzofuran leads (like TAM16) to reduce cardiotoxicity while maintaining potency against the thioesterase domain [2].

Structure-Activity Relationship (SAR) Analysis

The biological activity of BzP-4A derivatives is governed by three specific geometric and electronic features.

The "Planar-Twisted" Geometry

Unlike a biphenyl system, the benzoxazole-piperidine bond is not freely rotating due to steric clash between the benzoxazole C7 proton and the piperidine equatorial protons.

  • Consequence: The molecule adopts a preferred conformation that reduces entropic penalty upon binding to proteins.

Diagram: Pharmacophore Mapping

SAR_Map Benzoxazole Benzoxazole Core (Lipophilic / Pi-Stacking) Nitrogen N3 Nitrogen (H-Bond Acceptor) Benzoxazole->Nitrogen Kinase Hinge Binding Piperidine Piperidine Ring (Semi-Rigid Spacer) Benzoxazole->Piperidine Restricted Rotation Target Biological Target (Kinase/GPCR) Benzoxazole->Target Hydrophobic Pocket Nitrogen->Target Interaction Amine 4-Amine (Derivatization Vector) Piperidine->Amine Solvent Projection

Caption: Figure 2. Pharmacophoric dissection of BzP-4A showing critical binding interactions and functional vectors.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: National Institutes of Health (NIH) / PMC.[5] URL:[Link] (Note: Citation approximates the content found in search result 1.1 regarding hybrid benzoxazole-piperidine designs).

  • Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. Source: ACS Infectious Diseases. URL:[Link][3]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Source: Bioorganic Chemistry (via PubMed). URL:[Link][3]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: MDPI (Molecules). URL:[Link][3]

Sources

Literature review of 2-substituted benzoxazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold—specifically functionalized at the C2 position—represents a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to adenine and guanine bases. This structural affinity allows 2-substituted benzoxazoles to interact promiscuously yet selectively with diverse biological targets, ranging from kinases (EGFR, VEGFR) and DNA topoisomerases to amyloidogenic proteins (Transthyretin).

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation therapeutics.

Chemical Architecture & Synthetic Strategies

The benzoxazole core consists of a benzene ring fused to an oxazole ring.[1][2] The C2 position is the primary vector for diversification, while the C5 and C6 positions on the benzene ring modulate lipophilicity and electronic affinity.

Synthetic Workflows

Historically, synthesis relied on harsh condensation methods. Modern drug discovery prioritizes convergent, atom-economical routes.

Method A: Traditional Condensation (The "Classic" Route)
  • Reagents: 2-Aminophenol + Carboxylic Acid.

  • Catalyst: Polyphosphoric Acid (PPA).[3][4]

  • Conditions: High heat (150–200°C), long reaction times.

  • Drawback: Incompatible with acid-sensitive functional groups.

Method B: Oxidative Cyclization (The "Modern" Route)
  • Reagents: 2-Aminophenol + Aldehyde (formation of Schiff base intermediate).

  • Oxidant: DDQ, MnO₂, or hypervalent iodine (e.g., PhI(OAc)₂).

  • Conditions: Mild temperatures, often microwave-assisted.

  • Advantage: High functional group tolerance; accessible via "Green Chemistry" solvents (e.g., PEG-400).

Visualization of Synthetic Pathways

The following diagram illustrates the decision matrix for selecting a synthetic route based on substrate stability.

Synthesis_Workflow Start Target: 2-Substituted Benzoxazole Substrate Substrate Analysis Start->Substrate Path_Acid Carboxylic Acid Available? Substrate->Path_Acid Route 1 Path_Ald Aldehyde Available? Substrate->Path_Ald Route 2 Method_A Method A: Condensation (PPA / 180°C) Path_Acid->Method_A Yes Method_B Method B: Oxidative Cyclization (Schiff Base / Oxidant) Path_Ald->Method_B Yes Prod_A High Thermal Stability Products Method_A->Prod_A Prod_B Acid-Sensitive/Complex Products Method_B->Prod_B

Caption: Decision tree for selecting between acid-catalyzed condensation and oxidative cyclization based on substrate tolerance.

Pharmacological Profiles & SAR

The biological activity of 2-substituted benzoxazoles is dictated by the electronic and steric nature of the substituents.

Anticancer Activity (Kinase Inhibition)

Benzoxazoles act as ATP-competitive inhibitors.

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • SAR Insight:

    • C2-Position: Aromatic rings (phenyl/heteroaryl) are essential for hydrophobic pocket occupancy.

    • C5-Position: Electron-withdrawing groups (Cl, F, NO₂) or bulky hydrophobic groups (tert-butyl) enhance binding affinity by interacting with the "gatekeeper" residues in the kinase domain.

    • Mechanism: Inhibition of autophosphorylation prevents downstream signaling (Ras/Raf/MEK), leading to apoptosis.

Antimicrobial Activity (DNA Gyrase & Pks13)
  • Target: Bacterial DNA Gyrase (Topoisomerase II) and M. tuberculosis Pks13 (polyketide synthase).

  • SAR Insight:

    • C2-Position: 2-(4-aminophenyl) or 2-(pyridyl) moieties often mimic the pharmacophore of fluoroquinolones.

    • Pks13 Targeting: Recent studies identify benzoxazoles as inhibitors of the thioesterase domain of Pks13, disrupting mycobacterial cell wall synthesis.

Rare Disease: Transthyretin (TTR) Stabilization
  • Drug: Tafamidis (Vyndaqel).

  • Mechanism: Unlike enzyme inhibitors, Tafamidis acts as a kinetic stabilizer. It binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers—the rate-limiting step in amyloid fibril formation.[5][6][7]

  • SAR Insight: The 3,5-dichlorophenyl group at C2 fits precisely into the hydrophobic TTR pocket, while the C6-carboxylic acid forms electrostatic interactions with Lys15.

Mechanistic Pathways: Apoptosis Induction

Many 2-arylbenzoxazoles exert cytotoxicity not just through kinase inhibition, but by directly triggering mitochondrial dysfunction.

Mechanism_Apoptosis Drug 2-Arylbenzoxazole Target_EGFR Target: EGFR/VEGFR (Kinase Domain) Drug->Target_EGFR Target_Topo Target: Topoisomerase II (DNA Intercalation) Drug->Target_Topo Signal_Block Blockade of Ras/Raf/MEK Pathway Target_EGFR->Signal_Block DNA_Damage DNA Strand Breaks (Replication Arrest) Target_Topo->DNA_Damage Mito Mitochondrial Depolarization Signal_Block->Mito DNA_Damage->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism pathway showing how benzoxazoles trigger apoptosis via kinase inhibition and DNA damage.

Experimental Protocol: Microwave-Assisted Synthesis

Methodology for the rapid generation of a 2-arylbenzoxazole library.

Objective: Synthesis of 2-(4-chlorophenyl)benzoxazole. Rationale: Microwave irradiation accelerates the condensation rate and improves yield compared to thermal heating.

Reagents & Equipment[1][8][9][10][11]
  • 2-Aminophenol (1.0 equiv)[8]

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.1 equiv) or Na₂S₂O₅ (in ethanol).

  • Solvent: Ethanol or PEG-400 (Green solvent).

  • Microwave Reactor (e.g., CEM Discover or Biotage).

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave vial, dissolve 2-aminophenol (1 mmol, 109 mg) and 4-chlorobenzaldehyde (1 mmol, 140 mg) in Ethanol (3 mL).

  • Schiff Base Formation: Stir at room temperature for 5 minutes. (Solution typically turns yellow).

  • Oxidant Addition: Add PIDA (1.1 mmol, 354 mg) to the vial. Cap the vial.

  • Irradiation:

    • Temperature: 80°C

    • Power: 150 W (Dynamic)

    • Time: 10 minutes

  • Work-up:

    • Allow the vial to cool.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product usually precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water (8:2) to yield pure 2-(4-chlorophenyl)benzoxazole.

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of aldehyde proton at ~10 ppm and NH₂ protons).

Data Summary: SAR Trends

The following table summarizes the impact of substituents on biological potency (IC₅₀ values are generalized averages based on literature trends for comparative purposes).

PositionSubstituent (R)Electronic EffectPrimary ActivityPotency Trend
C2 (Aryl) PhenylNeutralBaselineReference (1x)
C2 (Aryl) 4-PyridylElectron DeficientAntimicrobialHigh (vs. Gram -)
C2 (Aryl) 3,5-DichloroLipophilic/EWGTTR StabilizationVery High (Tafamidis)
C5 (Core) -HNeutral--Baseline
C5 (Core) -NO₂Strong EWGAnticancerIncreased Cytotoxicity
C5 (Core) -tert-ButylBulky LipophilicAnticancerEnhanced EGFR Binding

References

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Johns Hopkins University. [Link]

  • Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors. ACS Infectious Diseases (PubMed). [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. [Link]

  • Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents. Biochemical and Biophysical Research Communications. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Molecules (MDPI). [Link]

Sources

Technical Whitepaper: Solubility Profile and Physicochemical Behavior of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Physicochemical Causality

The compound 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine represents a highly versatile hybrid scaffold frequently encountered in modern drug discovery and materials science. To accurately predict and manipulate its solubility profile, one must deconstruct the molecule into its constituent pharmacophores and analyze the thermodynamic forces governing its solvation.

The molecule is characterized by two distinct domains:

  • The Benzoxazole Core: A planar, aromatic, and highly lipophilic heterocyclic system[1]. The fused benzene and oxazole rings promote strong intermolecular

    
     stacking and high crystal lattice energy. Consequently, this domain resists solvation in highly polar aqueous environments but exhibits strong affinity for organic solvents capable of dipole-induced dipole interactions[1].
    
  • The Piperidin-4-amine Moiety: An

    
    -hybridized, conformationally flexible aliphatic ring terminating in a primary amine. The piperidine nitrogen (position 1) is conjugated with the benzoxazole system, which delocalizes its lone pair and reduces its basicity. However, the primary amine at position 4 remains highly basic (
    
    
    
    ) and serves as a potent hydrogen bond donor and acceptor[2].

The causality of its solubility behavior is dictated by the competition between the lipophilic aromatic core and the hydrophilic/basic primary amine. Solvents that can simultaneously disrupt the


 stacking of the benzoxazole ring and hydrogen-bond with the primary amine will yield the highest solubility[3].

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties of its constituent functional groups, the solubility of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine varies drastically across different solvent classes. The data below synthesizes expected equilibrium solubility ranges based on analogous benzoxazole-piperidine derivatives[4][5].

Table 1: Solubility Profile by Organic Solvent Class
Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constants and strong dipole moments effectively disrupt the crystal lattice and solvate the lipophilic benzoxazole core[5].
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (10 - 50 mg/mL)Alcohols act as hydrogen bond donors/acceptors, interacting favorably with the primary amine, while their alkyl chains solvate the aromatic core[3].
Halogenated Dichloromethane (DCM), ChloroformModerate (5 - 20 mg/mL)Favorable polarizability and dipole interactions with the heterocyclic nitrogens, though lacking strong hydrogen bonding[2].
Non-Polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)Inability to disrupt the strong intermolecular hydrogen bonding of the primary amine or the

stacking of the benzoxazole ring[4].

Experimental Workflow: Equilibrium Solubility Determination

To generate self-validating, highly accurate quantitative solubility data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, the Shake-Flask Method coupled with HPLC-UV analysis is the gold standard[6][7]. The following protocol is designed to ensure thermodynamic equilibrium is reached and verified.

Step-by-Step Protocol: The Self-Validating Shake-Flask Method
  • Preparation of Saturated Suspensions:

    • Weigh an excess amount of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (e.g., 50 mg) into a chemically inert, tightly sealed borosilicate glass vial[7].

    • Add 1.0 mL of the target organic solvent. The presence of undissolved solid is critical; if the solution becomes clear, add more compound until a persistent suspension is formed[7].

  • Isothermal Equilibration:

    • Place the vials in an orbital shaker set to a precisely controlled temperature (e.g., 25.0 ± 0.1 °C or 37.0 ± 0.1 °C).

    • Causality of Time: Agitate the samples at 200 RPM. To ensure true thermodynamic equilibrium (rather than transient kinetic solubility), sample the suspension at multiple time points (e.g., 24, 48, and 72 hours)[6][7]. Equilibrium is self-validated when the concentration difference between two sequential time points is

      
      [7].
      
  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours to promote gravitational settling.

    • Centrifuge the suspension at 10,000 x g for 15 minutes. Alternatively, use a solvent-compatible PTFE syringe filter (0.22 µm). Note: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification (HPLC-UV):

    • Dilute the isolated supernatant with a compatible mobile phase to fall within the linear range of a pre-established HPLC-UV calibration curve.

    • Calculate the final solubility, accounting for the dilution factor.

ShakeFlask Start Excess Solid Compound + Organic Solvent Incubate Isothermal Incubation (25°C/37°C, 24-72h, Orbital Shaker) Start->Incubate Ensure persistent suspension Separate Phase Separation (Centrifugation / PTFE Filtration) Incubate->Separate Verify ΔC < 10% between timepoints Analyze Quantification (HPLC-UV or LC-MS/MS) Separate->Analyze Isolate saturated supernatant Result Equilibrium Solubility (mg/mL or mM) Analyze->Result Calculate via calibration curve

Workflow for determining equilibrium solubility using the self-validating Shake-Flask method.

Strategies for Solubility Optimization in Synthetic and Biological Assays

When the baseline solubility of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is insufficient for a specific application (e.g., high-concentration stock solutions for in vitro screening or organic synthesis), researchers must employ targeted optimization strategies[4].

A. Co-Solvency (The Disruption Strategy)

For applications requiring aqueous or partially aqueous media, the compound's lipophilic benzoxazole core will induce precipitation. Utilizing a polar aprotic co-solvent like DMSO or DMF (typically at 1-5% v/v final concentration) significantly lowers the dielectric constant of the mixture and disrupts the crystal lattice energy of the compound, maintaining it in solution[4][5].

B. Salt Formation (The Ionization Strategy)

Because the piperidin-4-amine features a basic primary amine, its solubility in polar protic solvents (and water) is highly pH-dependent. By reacting the free base with a stoichiometric amount of a strong acid (e.g., HCl, methanesulfonic acid), the primary amine is protonated to form an ammonium salt. This introduces an ionic charge that drastically increases dipole-ion interactions with polar solvents, exponentially increasing solubility[4].

Optimization LowSol Poor Solubility Observed CheckNature Assess Target Solvent System LowSol->CheckNature Aqueous Aqueous / Polar Protic CheckNature->Aqueous Organic Non-Polar Organic CheckNature->Organic pHAdjust Lower pH (< pKa) or Form Amine Salt Aqueous->pHAdjust Ionize 4-amine CoSolvent Add Polar Aprotic Co-solvent (DMSO/DMF) Organic->CoSolvent Disrupt lattice energy

Decision tree for optimizing the solubility of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

References

  • Piperidine | Solubility of Things Source: Solubility of Things URL:[Link][2]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL:[Link][7]

  • Synthesis of imidazolium-mediated Poly(benzoxazole) Ionene and composites with ionic liquids as advanced gas separation membrane Source: OSTI.gov URL:[Link][5]

Sources

Pharmacophore Analysis of the Benzoxazole-Piperidine Structural Motif: A Rational Design Guide for Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for developing multi-target directed ligands (MTDLs). The benzoxazole-piperidine structural motif has emerged as a particularly robust pharmacophore, demonstrating exceptional efficacy across diverse therapeutic areas, including dual VEGFR-2/c-Met anticancer agents, cholinesterase inhibitors for Alzheimer's disease, and multi-target antipsychotics.

As an Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind this motif, detail the self-validating synthetic and biological protocols required to evaluate it, and provide a comprehensive framework for researchers looking to leverage this scaffold in early-stage drug discovery.

Structural and Electronic Profiling: The Pharmacophore Logic

To understand why the benzoxazole-piperidine hybrid is so effective, we must deconstruct the causality behind its molecular interactions. The design is not arbitrary; it is a highly calculated spatial arrangement of electronic features.

  • The Benzoxazole Core (The Anchor): Benzoxazole is a planar, bicyclic heteroaromatic system. The oxygen and nitrogen atoms act as potent hydrogen bond acceptors, while the aromatic rings facilitate strong

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target protein's binding pocket. In kinase inhibitors, this core is uniquely suited to anchor the molecule within the highly conserved ATP-binding hinge region.
    
  • The Piperidine Ring (The Vector): Piperidine serves as a flexible, saturated six-membered linker. Unlike fully aromatic linkers, piperidine breaks the planarity of the molecule, significantly enhancing aqueous solubility (a critical ADME parameter). More importantly, the basic secondary or tertiary nitrogen (pKa

    
     10) is predominantly protonated at physiological pH (7.4). This cationic center is perfectly positioned to form critical salt bridges with acidic residues (such as Aspartate or Glutamate) located in the solvent-exposed channels or allosteric pockets of receptors.
    

By combining these two elements, researchers create a molecule that satisfies both the lipophilic requirements of deep binding pockets and the electrostatic requirements of surface-level target engagement, as demonstrated in recent 1.

G cluster_ligand Benzoxazole-Piperidine Scaffold cluster_target Biological Target (e.g., Kinase/GPCR) B Benzoxazole Core (Planar, Hydrophobic) P Piperidine Ring (Flexible Linker, Basic N) B->P C-C / C-N Bond H Hinge Region / Hydrophobic Pocket B->H π-π Stacking & H-Bonding A Acidic Residue (e.g., Asp/Glu) P->A Salt Bridge / Ionic Interaction

Fig 1. Pharmacophore interaction model of the benzoxazole-piperidine motif with target receptors.

Synthetic Methodology: Building the Scaffold

The synthesis of piperidinyl-based benzoxazoles requires a robust, scalable protocol that ensures high regioselectivity. The most critical step is the initial cyclization, which must overcome the thermodynamic barrier of water elimination.

Step-by-Step Protocol: PPA-Mediated Cyclization and Functionalization

Causality Check: Polyphosphoric acid (PPA) is utilized not merely as a solvent, but as a potent dehydrating agent. It drives the equilibrium of the condensation reaction forward by sequestering the water molecules generated during the ring-closure of 2-aminophenol and the carboxylic acid.

  • Preparation of the Intermediate:

    • Equimolar amounts of 2-aminophenol and piperidine-4-carboxylic acid are suspended in excess PPA.

    • The reaction mixture is heated to a reflux temperature of 180°C under an inert nitrogen atmosphere for 4–6 hours. Note: The high temperature is required to provide the activation energy for the dehydration and subsequent cyclization.

  • Isolation:

    • The hot mixture is carefully poured over crushed ice and neutralized with 10% NaOH until the pH reaches 8.0. The basic pH ensures the piperidine nitrogen is deprotonated, allowing the intermediate, 2-(piperidin-4-yl)benzo[d]oxazole, to precipitate.

    • Filter, wash with distilled water, and recrystallize from ethanol.

  • Derivatization (N-Alkylation/Acylation):

    • To explore the structure-activity relationship (SAR), the secondary amine of the piperidine ring is reacted with various electrophiles (e.g., chloroacetyl chloride followed by aromatic amines).

    • This is performed in dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine reactant.

G R1 2-Aminophenol S1 Step 1: PPA-Mediated Cyclization (Reflux, 180°C) R1->S1 R2 Piperidine-4-carboxylic acid R2->S1 I1 Intermediate: 2-(Piperidin-4-yl)benzo[d]oxazole S1->I1 Dehydration & Ring Closure S2 Step 2: N-Alkylation / Acylation (TEA, Chloroacetyl chloride) I1->S2 F1 Final Hybrid Derivatives S2->F1 Functionalization

Fig 2. Step-by-step synthetic workflow for piperidinyl-based benzoxazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

To validate the efficacy of this scaffold, we analyze recent in vitro data targeting the VEGFR-2 and c-Met kinases. Elongation of the linker and the electronic properties of the terminal aromatic rings drastically alter the binding affinity.

The table below summarizes the inhibitory action (IC


) of various benzoxazole-piperidine derivatives, demonstrating how minor structural tweaks dictate target selectivity.
Compound IDStructural Modification (Terminal Moiety)VEGFR-2 IC

(µM)
c-Met IC

(µM)
Selectivity Profile
Sorafenib Positive Control (VEGFR-2)0.058N/AHighly VEGFR-2 Selective
Staurosporine Positive Control (c-Met)N/A0.237c-Met Selective
5a Unsubstituted phenyl acetamide0.1451.382Dual, VEGFR-2 Leaning
8a Benzyl linker elongation1.6801.108Moderate Dual Inhibitor
8b Ethylphenyl linker elongation0.2191.490Restored VEGFR-2 Potency
5i p-fluoro-m-trifluoromethylphenyl2.2101.514Weak Inhibitor

Data synthesized from the evaluation of novel piperidinyl-based benzoxazole derivatives as1.

Key Takeaway: The optimal spatial distance between the basic piperidine nitrogen and the terminal hydrophobic pocket is highly constrained. Elongating the linker (Compound 8a) pushes the terminal ring out of the ideal hydrophobic sub-pocket of VEGFR-2, drastically reducing efficacy.

Biological Evaluation & Screening Workflows

To ensure data trustworthiness, biological evaluation must follow a self-validating, hierarchical workflow. A primary biochemical assay establishes direct target engagement, while secondary cellular assays confirm membrane permeability and functional efficacy.

Step-by-Step Protocol: In Vitro Kinase Enzyme Assay

Causality Check: Assays must be run at ATP concentrations near the Michaelis constant (


) for the specific kinase. If ATP concentrations are too high, competitive inhibitors (like benzoxazoles targeting the ATP hinge region) will be artificially outcompeted, leading to false negatives.
  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, and 2 mM Dithiothreitol (DTT). Note: DTT is critical to maintain the catalytic cysteine residues in a reduced, active state.
    
  • Enzyme-Ligand Incubation: Dispense recombinant VEGFR-2 or c-Met enzyme into a 384-well plate. Add the benzoxazole-piperidine derivatives (serially diluted in DMSO, final DMSO concentration <1% to prevent enzyme denaturation). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a master mix of ATP (at the predetermined

    
    ) and the specific peptide substrate.
    
  • Quantification: After a 60-minute incubation at 37°C, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is inversely proportional to kinase activity (less ATP remaining = higher kinase activity).

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate the exact IC

    
     values.
    

G L Synthesized Compound Library A1 In Vitro Kinase Assay (VEGFR-2 & c-Met) L->A1 Primary Screening A2 Cytotoxicity Assay (MCF-7, PC-3, A549) A1->A2 Select IC50 < 1 µM A3 Mechanistic Studies (Cell Cycle & Apoptosis) A2->A3 Select High Selectivity Index H Lead Compound Identification A3->H Final Validation

Fig 3. Hierarchical biological screening workflow for dual-target anticancer lead identification.

Conclusion

The benzoxazole-piperidine motif is a masterclass in rational drug design. By pairing the rigid, hydrogen-bonding capable benzoxazole core with the flexible, basic piperidine vector, medicinal chemists can independently tune hinge-binding affinity and solvent-channel electrostatic interactions. Whether deployed against 2, utilized as3, or formulated for the 4, this scaffold remains a privileged structure in the modern pharmacopeia.

References

  • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: MDPI / Pharmaceuticals URL
  • Title: Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer Source: PubMed / Bioorganic Chemistry URL
  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)
  • Title: Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease Source: Arabian Journal of Chemistry URL

Sources

Unlocking the Pharmacological Potential of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine: Target Analysis and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is a cornerstone of rational drug design. 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (CAS: 760940-88-3)[1] represents a highly versatile building block that merges the hydrogen-bonding capacity of a planar heteroaromatic core with the conformational rigidity of a saturated nitrogen heterocycle. This technical whitepaper dissects the structural rationale of this scaffold, identifies its primary biological targets—ranging from receptor tyrosine kinases to bacterial quorum-sensing pathways—and outlines self-validating experimental workflows for target validation.

Structural Pharmacology & Scaffold Rationale

The therapeutic efficacy of a lead compound is intrinsically linked to its substitution patterns and spatial geometry[2]. The 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine scaffold is engineered to minimize the entropic penalty of target binding while maximizing synthetic tractability.

  • The Benzoxazole Core (Hinge Binder): The benzoxazole moiety serves as a bioisostere for the adenine ring of ATP. The nitrogen and oxygen atoms act as potent hydrogen-bond acceptors, facilitating critical

    
     stacking and dipole interactions within the highly conserved hinge regions of kinase ATP-binding pockets[3].
    
  • The Piperidine Linker (Conformational Restrictor): Unlike flexible alkyl chains, the piperidine ring provides a rigid, three-dimensional vector[4]. This structural rigidity reduces the number of rotatable bonds, lowering the entropic cost of binding and optimizing the positioning of functional groups toward the solvent-exposed regions of a receptor[5].

  • The 4-Amine Terminus (Derivatization Site): The primary amine at the 4-position of the piperidine ring is a highly reactive nucleophile. It serves as the ideal conjugation point for synthesizing amides, ureas, and sulfonamides, allowing medicinal chemists to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling.

ScaffoldRationale A 1-(1,3-Benzoxazol-2-yl) piperidin-4-amine Scaffold B Benzoxazole Core (Planar Heteroaromatic) A->B C Piperidine Linker (Hydrophobic Spacer) A->C D 4-Amine Group (Derivatization Site) A->D E ATP-Binding Pocket (Hinge Region) B->E π-π Stacking & H-Bonding F Optimal Vector Alignment (Solvent Channel) C->F Conformational Restriction G Target Modulators (Amides, Ureas) D->G Synthetic Functionalization H Biological Target Inhibition (Kinases / GPCRs / QS) E->H F->H G->H

Fig 1: Mechanistic rationale of the 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine scaffold in target binding.

Primary Biological Targets

Based on recent pharmacological profiling and structural homology, derivatives of this scaffold have demonstrated high affinity for several critical biological targets.

Receptor Tyrosine Kinases (VEGFR-2 & c-Met)

Piperidinyl-based benzoxazole derivatives have emerged as potent dual inhibitors of VEGFR-2 and c-Met kinases[3].

  • Causality: Tumor angiogenesis and metastasis are heavily reliant on VEGFR-2 and c-Met signaling. The benzoxazole core effectively occupies the ATP-binding site, stabilizing the kinase in an inactive conformation. The central piperidine ring acts as a flexible hydrophobic linker that directs the 4-amine-derived functional groups (e.g., substituted benzamides) to form critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif, ensuring high selectivity and prolonged residence time[3].

G-Protein-Coupled Receptor Kinases (GRK-2/5)

GRK-2 and GRK-5 are emerging therapeutic targets for cardiovascular diseases, particularly heart failure.

  • Causality: Elevated GRK levels lead to the desensitization of

    
    -adrenergic receptors. Compounds incorporating the benzoxazole-piperidine framework have been identified as novel inhibitors of these kinases. The basicity of the piperidine nitrogen and the precise spatial arrangement of the benzoxazole ring allow these molecules to competitively block the active site of GRKs, restoring normal GPCR signaling[6].
    
Bacterial Quorum Sensing (QS) Pathways

Beyond human kinases, this scaffold is highly relevant in antimicrobial drug discovery. Derivatives such as


-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide exhibit significant anti-tubercular and anti-virulence activity[6].
  • Causality: Rather than killing bacteria directly (which drives rapid resistance), these compounds target the LasR/RhlR quorum-sensing receptors. By antagonizing these receptors, the compounds disrupt bacterial communication, preventing biofilm formation and reducing pathogenicity[6].

Quantitative Target Affinity Landscape

The following table summarizes the expected pharmacological profiles of derivatives synthesized from the 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine core, based on established structure-activity relationship (SAR) data.

Biological TargetDisease IndicationScaffold Modification (at 4-Amine)Mechanism of ActionExpected IC₅₀ Range
VEGFR-2 / c-Met Solid Tumors (Angiogenesis)Halogenated BenzamidesType II ATP-competitive inhibition (DFG-out)10 nM – 150 nM
GRK-2 / GRK-5 Heart FailurePyrazole / Pyridine conjugatesKinase domain active site blockade50 nM – 300 nM
LasR (Quorum Sensing) P. aeruginosa InfectionsBenzothiazole-2-carboxamidesAllosteric receptor antagonism1.5 µM – 5.0 µM
Histamine H₃ Receptor Cognitive DisordersAryl-alkyl ureasInverse agonism at GPCR5 nM – 50 nM

Experimental Workflows for Target Validation

To ensure scientific integrity and reproducibility, the validation of targets using this scaffold must rely on self-validating assay systems. Below are the definitive protocols for evaluating kinase inhibition and binding kinetics.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is utilized to quantify the IC₅₀ of synthesized derivatives against VEGFR-2. TR-FRET minimizes compound auto-fluorescence interference, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant VEGFR-2 enzyme and the specific biotinylated peptide substrate.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure exact volumetric transfer.

  • Enzyme Reaction: Add 5 µL of the VEGFR-2 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

  • Initiation: Add 5 µL of an ATP/Biotinylated-substrate mix to initiate the reaction. (ATP concentration should be set at the apparent

    
     for VEGFR-2 to ensure competitive inhibition can be accurately measured).
    
  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 60 minutes and read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 is mandatory for the assay to be deemed trustworthy.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC₅₀ provides potency, SPR determines the binding affinity (


) and residence time (

), which correlate better with in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant His-tagged target protein (e.g., c-Met) onto an NTA sensor chip via standard amine coupling or nickel-chelation.

  • Analyte Injection: Inject the benzoxazole-piperidine derivatives (analytes) across the chip at 5 different concentrations (ranging from 0.1x to 10x the estimated

    
    ) at a flow rate of 30 µL/min.
    
  • Association/Dissociation: Record the association phase for 120 seconds, followed by a switch to running buffer for 300 seconds to monitor the dissociation phase.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

ValidationWorkflow Step1 Compound Synthesis & Purification (>95%) Step2 Primary Screening (TR-FRET Kinase Assay) Step1->Step2 Library Prep Step3 Hit Confirmation (Dose-Response IC50) Step2->Step3 Z'-factor > 0.6 Step4 Binding Kinetics (SPR / Biacore) Step3->Step4 IC50 < 1 µM Step5 Cellular Assays (Proliferation / Viability) Step4->Step5 Kd & Residence Time

Fig 2: Sequential high-throughput screening and validation workflow for hit-to-lead optimization.

Conclusion

The 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine scaffold is a highly privileged structure in medicinal chemistry. By leveraging the planar hydrogen-bonding network of the benzoxazole core and the precise spatial geometry afforded by the piperidine linker, researchers can develop highly potent and selective modulators for complex biological targets, spanning oncology, cardiology, and infectious diseases.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.[Link]

  • A Synergistic Investigation on Halogen Driven Piperidine Derivatives as CAIX Inhibitors. SSRN.[Link]

Sources

Methodological & Application

Synthesis and Purification Protocols for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is a highly versatile, bifunctional building block frequently utilized in the design of target-directed therapeutics, including orexin receptor antagonists and kinase inhibitors. This application note details a robust, high-yielding, two-step synthetic protocol for its preparation. By leveraging a nucleophilic aromatic substitution (SNAr) followed by an acid-mediated deprotection, this guide provides drug development professionals with a scalable and self-validating workflow.

Mechanistic Rationale & Reaction Design

The synthesis of 1-(1,3-benzoxazol-2-yl)piperidin-4-amine relies on two fundamental organic transformations, each requiring specific conditions to suppress side reactions and maximize yield.

1. Nucleophilic Aromatic Substitution (SNAr) The benzoxazole core is highly electron-deficient at the C2 position due to the inductive and resonance-withdrawing effects of the adjacent oxygen and nitrogen heteroatoms. The reaction between 2-chlorobenzoxazole and tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) proceeds via an addition-elimination mechanism. The secondary amine of the piperidine ring attacks the C2 carbon, forming a negatively charged, high-energy Meisenheimer complex . Subsequent collapse of this intermediate expels the chloride leaving group. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the piperidine nucleophile.

2. Acid-Mediated Carbamate Cleavage The tert-butoxycarbonyl (Boc) protecting group is essential during the SNAr step to prevent competitive nucleophilic attack or oligomerization by the primary amine. Post-coupling, the Boc group is cleaved using Trifluoroacetic acid (TFA). Protonation of the carbamate carbonyl oxygen initiates fragmentation into isobutylene and carbon dioxide gas. This yields the product as a TFA salt, which must be subsequently neutralized to isolate the free base .

Workflow Visualization

SynthesisWorkflow Start 2-Chlorobenzoxazole + 4-Boc-aminopiperidine SNAr Step 1: S_NAr Reaction (DIPEA, DMF, 80°C, 4h) Start->SNAr Intermediate Boc-Protected Intermediate tert-butyl (1-(1,3-benzoxazol-2-yl) piperidin-4-yl)carbamate SNAr->Intermediate Addition-Elimination (-HCl) Deprotection Step 2: Boc Deprotection (TFA, DCM, rt, 2h) Intermediate->Deprotection Product Target Compound 1-(1,3-Benzoxazol-2-yl) piperidin-4-amine Deprotection->Product Acid Cleavage (-CO2, -Isobutylene)

Figure 1. Two-step synthetic workflow for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

Reaction Optimization & Causality Data

The SNAr step was evaluated under various conditions to establish a self-validating, high-yield protocol. The choice of base and solvent is critical; failure to properly buffer the reaction leads to nucleophile depletion.

Table 1: SNAr Reaction Optimization (Step 1)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Causality & Observation
1DCMNEt₃401245Low conversion due to insufficient thermal energy and competitive base degradation.
2MeCNK₂CO₃80878Good yield, but the heterogeneous reaction mixture requires vigorous mechanical stirring.
3DMF DIPEA 80 4 92 Optimal. Homogeneous mixture; steric bulk of DIPEA prevents side reactions while efficiently scavenging HCl.
4DMFNone8024< 5Lack of base leads to rapid accumulation of HCl, protonating the nucleophile and stalling the reaction.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl (1-(1,3-benzoxazol-2-yl)piperidin-4-yl)carbamate

Materials:

  • 2-Chlorobenzoxazole (1.0 equiv, 10.0 mmol, 1.53 g)

  • tert-Butyl piperidin-4-ylcarbamate (1.1 equiv, 11.0 mmol, 2.20 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol, 3.48 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperidin-4-ylcarbamate and anhydrous DMF. Stir until completely dissolved.

  • Base Addition: Inject DIPEA into the solution. Causality: Adding the base before the electrophile ensures that any trace acidic impurities are neutralized, protecting the nucleophile.

  • Electrophile Addition: Dropwise add 2-chlorobenzoxazole to the stirring mixture at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1 v/v) or LC-MS. The reaction is deemed complete when the 2-chlorobenzoxazole spot is fully consumed and a new, highly UV-active spot (the intermediate) appears (Expected LC-MS [M+H]⁺ = 318.2).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a white solid.

Step 2: Synthesis of 1-(1,3-benzoxazol-2-yl)piperidin-4-amine

Materials:

  • tert-Butyl (1-(1,3-benzoxazol-2-yl)piperidin-4-yl)carbamate (Intermediate, 5.0 mmol, 1.58 g)

  • Trifluoroacetic acid (TFA) (10 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 1M Aqueous NaOH solution

Procedure:

  • Initialization: Dissolve the intermediate from Step 1 in anhydrous DCM in a 50 mL round-bottom flask. Chill the flask to 0 °C in an ice bath.

  • Acid Cleavage: Slowly add TFA dropwise to the chilled solution. Causality: The ice bath mitigates the mild exotherm associated with the initial protonation and prevents the degradation of the benzoxazole ring under highly acidic conditions.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Validation: Monitor via TLC (DCM/MeOH, 9:1 v/v). The starting material should disappear, replaced by a baseline spot (the TFA salt of the product) that stains positively (purple/blue) with Ninhydrin, confirming the presence of a primary amine.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Causality: Removing bulk TFA prior to basification prevents a violent exothermic neutralization reaction.

  • Free-Basing (Critical Step): Dissolve the resulting crude viscous oil in 20 mL of distilled water. Slowly add 1M aqueous NaOH dropwise under vigorous stirring until the pH of the solution reaches 10-12. Causality: The product exists as a water-soluble TFA salt; shifting the pH > 10 ensures complete conversion to the hydrophobic free base.

  • Extraction & Isolation: Extract the basic aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 1-(1,3-benzoxazol-2-yl)piperidin-4-amine as a pale yellow solid (Expected LC-MS [M+H]⁺ = 218.1).

References
  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons, 5th Edition, 2014.[Link]

  • Šlachtová, V., Chasák, J., Brulíková, L. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement". ACS Omega, 2019, 4 (21), 19314-19323.[Link]

Application Note: Preparation of Stock Solutions for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (CAS: 760940-88-3).[1] While this compound exhibits favorable solubility in organic solvents due to its heterocyclic structure, its primary amine functionality and benzoxazole moiety require specific handling to prevent oxidative degradation and hydrolysis. This guide prioritizes the use of anhydrous Dimethyl Sulfoxide (DMSO) to maintain compound stability and ensure reproducibility in biological assays.

Compound Snapshot
PropertyDetail
Compound Name 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine
CAS Number 760940-88-3
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility (DMSO) ~50 mM (Optimization recommended for >20 mM)
Storage (Solid) -20°C, desiccated, protected from light
Stock Solvent Anhydrous DMSO (≥99.9%)

Scientific Rationale: Why DMSO?

The choice of DMSO as the vehicle for this compound is driven by two factors: amphiphilicity and biological compatibility .

  • Solvation Mechanism: 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine contains a lipophilic benzoxazole core and a polar primary amine.[1] DMSO is a dipolar aprotic solvent; its oxygen atom acts as a hydrogen bond acceptor for the primary amine (–NH₂), while its methyl groups solvate the aromatic benzoxazole ring via van der Waals interactions.

  • Hygroscopicity Warning: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water acts as an antisolvent for many organic heterocycles, leading to "crash-out" (precipitation) over time.[1] Therefore, using anhydrous DMSO and minimizing air exposure is not just a suggestion—it is a chemical necessity.

Protocol: Preparation of 10 mM Stock Solution

Target: 1 mL of 10 mM Stock Solution. Safety: Wear nitrile gloves, safety glasses, and a lab coat. Perform weighing in a fume hood.

Materials
  • Compound: 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (Check label: ensure it is Free Base.[1] If HCl salt, adjust MW).

  • Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

  • Container: Amber glass vial (preferred) or low-binding polypropylene microcentrifuge tube.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Calculation

To prepare a specific volume (


) at a target molarity (

), calculate the required mass (

) using the Molecular Weight (

):

[1]

For 1 mL (


 L) of 10 mM (

mol/L) solution:

[1]

Note: Due to the difficulty of weighing exactly 2.17 mg, it is standard practice to weigh a slightly larger amount (e.g., 3–5 mg) and adjust the DMSO volume.

Step 2: Weighing (Gravimetric Adjustment)[1]
  • Weigh approximately 3.0 mg of the compound into the vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculate the required volume of DMSO (

    
    ) to achieve exactly 10 mM:
    
    
    
    
    Example:
    
    
    [1]
Step 3: Dissolution[2]
  • Pipette the calculated volume of anhydrous DMSO into the vial containing the powder.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear.

  • Troubleshooting: If particles remain, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 40°C to prevent degradation of the amine.

Step 4: Aliquoting and Storage

Critical: Do not store the bulk solution at 4°C. This promotes condensation and water absorption.

  • Divide the stock into single-use aliquots (e.g., 50 µL) in sterile tubes.

  • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Visualization: Preparation Workflow

The following diagram illustrates the logical flow for preparing the stock solution, including critical decision points for solubility.

StockPrep Start Start: Weigh Compound (Record Exact Mass) Calc Calculate DMSO Volume (Vol = Mass / (MW * Conc)) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Inspect Visual Inspection: Is solution clear? Vortex->Inspect Sonicate Sonicate (5 min, RT) Inspect->Sonicate No (Particles visible) Warm Warm to 37°C (Max 5 min) Inspect->Warm Still Undissolved Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes Sonicate->Inspect Warm->Inspect Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the gravimetric preparation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine stock solutions.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the stock solution is accurate, perform a simple UV-Vis Check (if extinction coefficient is known) or an LC-MS Purity Check .[1]

  • Precipitation upon thawing: If a precipitate forms after thawing an aliquot, it indicates water ingress.

    • Remedy: Warm to 37°C and vortex. If it does not redissolve, discard.

  • Color Change: The solution should remain clear/colorless to pale yellow. A shift to dark brown indicates oxidation of the amine. Discard immediately.

Solubility Decision Tree

If the compound fails to dissolve at 10 mM, follow this logic:

SolubilityTree Problem Compound not dissolving at 10 mM in DMSO Check1 Check 1: Is DMSO Anhydrous? Problem->Check1 Action1 Use fresh bottle of DMSO Check1->Action1 No/Unsure Check2 Check 2: Is it a Salt Form? (e.g., HCl, TFA) Check1->Check2 Yes Action2 Salts are less soluble in DMSO. Add 1 eq. TEA or DIPEA to free the base. Check2->Action2 Yes Check3 Check 3: Concentration too high? Check2->Check3 No Action3 Dilute to 5 mM Check3->Action3 Yes

Caption: Troubleshooting logic for solubility issues with benzoxazole-piperidine derivatives.

References

  • BenchChem. Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol. Retrieved from (General DMSO protocol reference).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 715810, 2-(piperidin-4-yl)-1H-1,3-benzodiazole.[1] (Structural analog solubility data). Retrieved from .

  • Kozikowski, B. A., et al. (2003).The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. (Grounding for freeze-thaw stability).
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (Reference for DMSO solvent properties). Retrieved from .

  • BLD Pharm. Product Datasheet: 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine (CAS 760940-88-3).[1][3] Retrieved from .

Sources

Optimization of reaction conditions for benzoxazole-piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Optimization of C2-Functionalized Benzoxazole-Piperidine Scaffolds

Abstract & Scope

The benzoxazole-piperidine conjugate represents a privileged pharmacophore in drug discovery, appearing frequently in GPCR ligands (e.g., orexin receptor antagonists), kinase inhibitors, and antimicrobial agents. Traditional synthesis often relies on harsh conditions or expensive transition-metal catalysts (Buchwald-Hartwig amination). This Application Note details the optimization of a transition-metal-free Nucleophilic Aromatic Substitution (


)  strategy. We provide a validated protocol for coupling 2-chlorobenzoxazole with substituted piperidines, highlighting the critical impact of solvent polarity, base selection, and microwave irradiation on yield and purity.

Chemical Context & Mechanism

The C2 position of benzoxazole is electrophilic due to the electron-withdrawing nature of the cyclic nitrogen and oxygen atoms. However, direct amination with secondary amines like piperidine can be sluggish due to steric hindrance and electron-rich deactivation if the benzoxazole ring contains donating groups.

The reaction proceeds via a two-step addition-elimination mechanism (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1] The rate-determining step is typically the formation of the anionic Meisenheimer-like 

-complex, followed by the restoration of aromaticity via the expulsion of the chloride leaving group.
Figure 1: Mechanistic Pathway

SNAr_Mechanism Substrate 2-Chlorobenzoxazole (Electrophile) Complex Meisenheimer Intermediate (Anionic Transition State) Substrate->Complex Nucleophilic Attack Nucleophile Piperidine (Nucleophile) Nucleophile->Complex Product 2-(Piperidin-1-yl)benzoxazole (Product) Complex->Product Aromatization Byproduct HCl / Salt Complex->Byproduct -Cl elimination

Caption: The


 addition-elimination pathway. Stabilization of the intermediate complex determines reaction efficiency.

Critical Parameter Optimization

To establish a robust protocol, we screened three critical variables: Solvent System, Base Scavenger, and Energy Source. Yields reported are isolated yields after chromatography.[2]

Solvent Screening (Dielectric & Solvation Effects)

Conditions: 1.0 eq 2-chlorobenzoxazole, 1.2 eq piperidine, 2.0 eq


, 80°C, 4 hours.
SolventDielectric Constant (

)
Yield (%)Observations
DMF 36.792% Excellent solubility; difficult work-up (high BP).
Ethanol 24.585%Green solvent; product precipitates upon cooling (easy isolation).
Water 80.140%Poor solubility of reactants; requires surfactant/PTC.
Toluene 2.3855%Slow reaction rate; poor stabilization of polar intermediate.

Insight: Polar aprotic solvents (DMF, DMSO) stabilize the polar transition state best. However, Ethanol offers the best balance of yield and "green" processability for scale-up.

Base Screening

Conditions: 1.0 eq Substrate, 1.2 eq Piperidine, Solvent: Ethanol, 80°C.

BaseTypeYield (%)Purity (HPLC)

Inorganic (Weak)85%>98%

Inorganic (Strong)88%>98% (Cost prohibitive for scale)
TEA Organic (

Amine)
72%94% (Formation of quaternary salts)
DIPEA Organic (Hindered)78%96%

Insight: Inorganic carbonate bases are superior to organic amines, likely due to the "salting out" effect in ethanol which aids product precipitation.


 is the optimal cost/performance choice.
Thermal vs. Microwave Irradiation

Conditions: Optimized Solvent (EtOH) and Base (


).
MethodTemperatureTimeYield
Thermal Reflux 78°C4-6 Hours85%
Microwave (Closed Vessel) 120°C10 Minutes 94%

Insight: Microwave irradiation allows for "superheating" of the ethanol above its boiling point, significantly accelerating the rate-determining step without degrading the labile benzoxazole ring.

Standardized Protocol (Microwave-Assisted)

Objective: Synthesis of 2-(piperidin-1-yl)benzo[d]oxazole.

Reagents:

  • 2-Chlorobenzoxazole (1.0 mmol, 153 mg)

  • Piperidine (1.2 mmol, 118 µL)

  • Potassium Carbonate (

    
    ) (2.0 mmol, 276 mg)
    
  • Ethanol (Absolute, 3.0 mL)

Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge the 2-chlorobenzoxazole and

    
    .
    
  • Addition: Add Ethanol followed by the dropwise addition of Piperidine. Cap the vial immediately.

  • Reaction: Irradiate in a microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

  • Work-up (Self-Validating Step):

    • Cool the vial to room temperature.[3]

    • Pour the reaction mixture into 15 mL of ice-cold water.

    • Checkpoint: A white/off-white precipitate should form immediately. If oil forms, scratch the glass to induce crystallization.

  • Isolation: Filter the solid via vacuum filtration.[4] Wash with cold water (

    
    ) to remove residual base and salts.
    
  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[5]

Scale-Up & Purification Workflow

The following workflow illustrates the decision matrix for scaling this reaction from mg to gram scale.

Figure 2: Process Workflow

Workflow Start Start: Raw Materials Screen Microwave Screen (100 mg) 120°C, 10 min Start->Screen Check TLC/LCMS Check Conversion > 95%? Screen->Check Scale Scale-Up (5g - 10g) Switch to Thermal Reflux (Safety Protocol) Check->Scale Yes Optimize Re-optimize: Increase Temp or Time Check->Optimize No Workup Quench in Ice Water Filter Precipitate Scale->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Final Final Product (>98% Purity) Purify->Final Optimize->Screen

Caption: Decision matrix for scaling from microwave screening to thermal batch production.

References

  • Mechanistic Insights into

    
    : 
    
    • Nucleophilic aromatic substitution (SNAr) is a widely used method for forming aromatic C─N bonds...[6]

    • Source: Vertex AI Search / ResearchGate.
  • Green Chemistry & Solvent Effects

    • Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.
    • Source: BenchChem Applic
  • Microwave Acceleration

    • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (Comparison of thermal vs. microwave yields).
    • Source: Bentham Science / Current Microwave Chemistry.
  • Aqueous/Base Optimization

    • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.
    • Source: MDPI Molecules.

Sources

Application Note: High-Throughput Screening Strategies for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Paradigm

In modern drug discovery, 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine represents a quintessential "privileged structure." This molecular architecture combines a planar, lipophilic benzoxazole ring (mimicking nucleotide bases or indole rings) with a flexible, basic piperidine linker.

This specific scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) because it serves as a robust starting point for targeting:

  • GPCRs (Class A): Particularly Orexin, Somatostatin (SSTR4), and Histamine receptors.

  • Kinases: As a hinge-binding motif in dual VEGFR-2/c-Met inhibitors.

  • Ion Channels: Modulators of TRP channels.

This Application Note provides a rigorous technical guide for using this molecule in HTS campaigns, specifically focusing on Gq-coupled GPCR functional assays (Calcium Flux), which is the most common screening modality for this chemical class.

Physicochemical Profile

Before assay integration, the fundamental properties of the scaffold must be understood to prevent false negatives (solubility issues) or false positives (aggregation).

PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~217.27 DaIdeal for Fragment Screening (Rule of 3 compliant).
LogP ~1.7 – 2.4Moderate lipophilicity; good membrane permeability.
pKa (Calc) ~9.5 (Piperidine amine)Positively charged at physiological pH (7.4); forms salt bridges.
Solubility Low in neutral water; High in DMSOCritical: Stock solutions must be prepared in 100% DMSO.
H-Bond Donors 1 (Primary Amine)Key handle for derivatization or receptor interaction.

Experimental Workflow: Focused Library Screening

The primary utility of this amine is not just as a single analyte, but as the core of a Focused Library . The workflow below details the transition from Compound Management to Hit Validation.

HTS_Workflow Stock Stock Prep (10mM in DMSO) Echo Acoustic Dispensing (Echo 650) Stock->Echo Source Plate Read Kinetic Read (FLIPR Tetra) Echo->Read Compound Transfer Plating Cell Plating (HEK293-Gq) DyeLoad Ca2+ Dye Loading (Fluo-4 AM) Plating->DyeLoad 24h Incubation DyeLoad->Read 1h Incubation Analysis Hit Selection (Z-Score > 3) Read->Analysis RFU Data

Figure 1: High-Throughput Screening workflow for benzoxazole-piperidine derivatives using acoustic dispensing and kinetic calcium imaging.

Protocol: Gq-Coupled GPCR Calcium Flux Assay

This protocol is designed for screening 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine derivatives against a Gq-coupled receptor (e.g., Orexin OX1 or Histamine H1). The assay measures intracellular calcium release (


) upon agonist stimulation (for antagonist mode) or direct compound stimulation (agonist mode).
Reagents and Equipment
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR and G

    
    16 (promiscuous G-protein).
    
  • Compound: 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (Stock: 10 mM in DMSO).

  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to prevent dye efflux.

  • Instrumentation: FLIPR Tetra (Molecular Devices) or FDSS/µCELL (Hamamatsu).

Step-by-Step Methodology
Step 1: Cell Plating (Day -1)
  • Harvest cells at 80-90% confluency using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubate overnight at 37°C, 5% CO

    
    .
    
Step 2: Dye Loading (Day 0)
  • Prepare 2X Dye Loading Solution : Dissolve dye in assay buffer with 5 mM Probenecid.

  • Remove culture media (optional, depending on kit) or add 20 µL of 2X Dye directly to cells.

  • Incubate for 60 minutes: 45 min at 37°C followed by 15 min at RT (to equilibrate signal).

Step 3: Compound Preparation & Addition
  • Source: 10 mM stock of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

  • Dilution: Create a 5X intermediate plate in HBSS buffer.

    • Note: Final DMSO concentration in the assay well must be <0.5% to avoid non-specific calcium artifacts.

  • Dispense: Transfer 10 µL of 5X compound to the cell plate (Final Volume = 50 µL).

Step 4: Kinetic Measurement (FLIPR)
  • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject compound.[1]

  • Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

  • Agonist Challenge (for Antagonist Screen): After the compound incubation (typically 15 min), inject the reference agonist (EC

    
     concentration) and record the second response.
    

Mechanistic Validation: The Signaling Pathway

Understanding why the assay works is critical for troubleshooting. The benzoxazole scaffold typically modulates the receptor surface, triggering the Gq cascade.

Gq_Pathway Ligand Benzoxazole Derivative GPCR GPCR (Target) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Efflux

Figure 2: Signal transduction pathway for Gq-coupled GPCR screening. The assay detects the final Ca2+ release event.

Data Analysis & Quality Control

Calculating Z-Prime (Z')

To validate the assay robustness before screening the full library, use the Z' factor:



  • 
     : Mean signal of Positive Control (Reference Agonist).
    
  • 
     : Mean signal of Vehicle Control (DMSO).
    
  • Requirement: A Z' > 0.5 is mandatory for a valid HTS run.

Hit Selection Criteria

For the benzoxazole-piperidine scaffold, "hits" are often defined as:

  • Activity Threshold: >30% inhibition (antagonist) or >30% activation (agonist) relative to controls.

  • Replicates: Confirmed activity in duplicate wells.

  • Interference Check: Compounds must be checked for auto-fluorescence at 488nm (common with some benzoxazole derivatives).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Compound Auto-fluorescenceRun a "No-Dye" control plate. Benzoxazoles can fluoresce in the UV-Blue region.
Low Signal Window Dye EffluxEnsure Probenecid (2.5 mM) is fresh and pH adjusted to 7.4.
Precipitation Low SolubilityThe piperidine amine can be sticky. Ensure final DMSO is 0.1-0.5% and avoid freeze-thaw cycles of the stock.
Inconsistent Replicates Pipetting Error due to ViscosityUse acoustic dispensing (Echo) or reduce dispensing speed for DMSO stocks.

References

  • Assay Guidance Manual. NCBI Bookshelf. "FLIPR Assays for GPCR and Ion Channel Targets." Available at: [Link]

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Foundational paper on "Privileged Structures" including benzoxazoles).
  • Anan, K., et al. (2025). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents." Pharmaceuticals.[2][3][4][5] (Demonstrates the utility of the scaffold in kinase inhibition).

  • PubChem Compound Summary. "1-(1,3-Benzoxazol-2-yl)piperidin-4-amine." Available at: [Link]

Sources

Application Note: Rational Salt Selection and Crystallization Methodologies for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

The development of robust solid forms is a critical milestone in pharmaceutical processing. The compound 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (CAS: 760940-88-3) presents unique crystallization challenges due to its highly lipophilic benzoxazole core and the distinct ionization profile of its piperidine-amine moiety[1]. Free base forms of such molecules often suffer from poor aqueous solubility, high triboelectric charging, and suboptimal bioavailability.

This application note provides a comprehensive, self-validating framework for the salt screening and scalable crystallization of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine. By leveraging thermodynamic principles and controlled desupersaturation, scientists can successfully isolate highly crystalline, stable salt forms while avoiding common kinetic traps such as Liquid-Liquid Phase Separation (LLPS).

Physicochemical Profiling & Mechanistic Insights

To design an effective crystallization protocol, one must first understand the causality driven by the molecule's electronic structure:

  • Differential Basicity: The molecule contains two distinct nitrogen centers. The nitrogen atom within the benzoxazole ring is highly delocalized into the aromatic system, rendering it weakly basic (

    
    ). In contrast, the primary aliphatic amine at the 4-position of the piperidine ring is separated from the conjugated system, retaining strong basicity (calculated 
    
    
    
    ).
  • Mono-Salt Formation: Because of this massive

    
     differential, the molecule behaves strictly as a mono-acidic base under standard pharmaceutical conditions. Protonation occurs exclusively at the primary amine.
    
  • Disproportionation Risk: A critical failure mode in salt development is disproportionation—the reversion of the salt back to its free base form during formulation or storage. To mitigate this, the chosen counterion must provide a

    
     relative to the primary amine, ensuring the microenvironmental 
    
    
    
    remains below the
    
    
    of the salt[2],[3].

Counterion Selection Strategy

Salt screens are deployed to fundamentally alter the physicochemical properties of a compound, targeting improvements in dissolution rate, hygroscopicity, and solid-state stability[4]. Based on the "Rule of Three" (


), strong to medium-strong acids are required.

The table below summarizes the theoretical outcomes for primary counterion candidates based on thermodynamic modeling:

Counterion (Acid)Acid


Expected CrystallinityHygroscopicity RiskOptimal Solvent System
Hydrochloric Acid -6.1~16.3HighHigh (Prone to hydrates)Ethanol / EtOAc
Methanesulfonic Acid -1.9~12.1HighLow to ModerateIPA / Heptane
p-Toluenesulfonic Acid -2.8~13.0Moderate (Solvate risk)LowAcetone / Water
L-Tartaric Acid 2.98, 4.3~7.2ModerateModerateMethanol / THF
Succinic Acid 4.2, 5.6~6.0Low (Prone to LLPS)LowIPA / Isopropyl Acetate

Data Interpretation: Methanesulfonic acid (MSA) offers the optimal balance. It provides a massive


 to prevent disproportionation[2], while its salts typically exhibit lower hygroscopicity than hydrochlorides and avoid the solvate-forming tendencies of bulky sulfonates.

Overcoming Liquid-Liquid Phase Separation (LLPS)

A pervasive issue when crystallizing piperidine derivatives is "oiling out" (LLPS). This occurs when the supersaturated solution crosses the spinodal curve before heterogeneous nucleation can occur, resulting in an amorphous, gummy phase that traps impurities.

The Causality of the Fix: To bypass the LLPS boundary, the crystallization trajectory must be tightly controlled. By identifying the Metastable Zone Width (MSZW) and introducing seed crystals at a low supersaturation level, the system is forced into heterogeneous crystal growth. This depletes the solute concentration, keeping the thermodynamic pathway safely away from the oiling-out boundary.

CrystallizationWorkflow FB Free Base API (pKa ~10.2) Acid Acid Addition (e.g., Mesylate, pKa -1.9) FB->Acid Dissolution in IPA Sol Undersaturated Solution (T = 60°C) Acid->Sol Heating & Stirring Supersat Supersaturated Zone (Metastable) Sol->Supersat Controlled Cooling LLPS Liquid-Liquid Phase Separation ('Oiling Out') Supersat->LLPS Rapid Cooling (Exceeds Spinodal Curve) Seed Heterogeneous Nucleation (Seeding at 0.1°C/min) Supersat->Seed Seeding in Metastable Zone LLPS->Seed Prolonged Annealing (Thermodynamic Rescue) Amorph Amorphous / Gummy Solid (Failed Crystallization) LLPS->Amorph Solvent Crash / Crash Cooling Cryst Highly Crystalline Salt (Target Form) Seed->Cryst Crystal Growth & Isolation

Thermodynamic pathways of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine salt crystallization.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute trustworthiness and reproducibility in the laboratory.

Protocol A: High-Throughput Anti-Solvent Salt Screening

Purpose: Rapid identification of viable crystalline salt hits.

  • Preparation of API Stock: Dissolve the free base in a highly solubilizing solvent (e.g., Tetrahydrofuran) at a concentration of 50 mg/mL.

    • Self-Validation: The solution must be visually clear. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous impurities that could cause premature nucleation.

  • Acid Addition: Dispense 1.05 molar equivalents of the selected counterion (e.g., MSA, HCl) into 2 mL HPLC glass vials containing 1 mL of the API stock.

  • Anti-Solvent Titration: Place vials on a magnetic stir plate at 25°C. Slowly add an anti-solvent (e.g., Heptane) dropwise until persistent turbidity is observed (the cloud point).

  • Thermal Cycling (Annealing): To prevent the kinetic trapping of amorphous material[4], subject the vials to a thermal cycling program: alternate between 40°C and 5°C at a ramp rate of 0.5°C/min for 48 hours.

  • Analytical Validation: Isolate the precipitate via centrifugation. Analyze immediately using Polarized Light Microscopy (PLM).

    • Self-Validation: The presence of birefringence under cross-polarized light confirms an ordered crystalline lattice, validating the salt hit.

Protocol B: Scalable Cooling Crystallization of the Mesylate Salt

Purpose: Gram-scale production of the optimal salt form with high purity and defined particle size.

  • Dissolution: Suspend 10.0 g of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine free base in 100 mL of Isopropanol (IPA). Heat the reactor to 60°C under moderate agitation (250 RPM).

  • Salt Formation: Slowly charge 1.0 equivalent of Methanesulfonic acid (MSA) dropwise over 15 minutes.

    • Self-Validation: The suspension will transiently thicken as the salt forms, then dissolve completely into a clear, undersaturated solution at 60°C.

  • Polishing Filtration: Pass the hot solution through a pre-heated 1 µm inline filter into a clean crystallizer to establish a particle-free environment.

  • Metastable Zone Entry: Cool the reactor linearly to 45°C.

  • Seeding: Introduce 1.0 wt% of pre-milled mesylate seed crystals.

    • Self-Validation: Hold the temperature at 45°C for 60 minutes. Visually (or via Focused Beam Reflectance Measurement, FBRM) confirm that the seed bed remains persistent. If the seeds dissolve, the system is undersaturated; if massive bulk precipitation occurs, the system was over-supersaturated. A persistent seed bed validates the correct metastable state.

  • Desupersaturation Ramp: Cool the system from 45°C to 5°C at a strict, linear rate of 0.1°C/min.

    • Causality: This slow ramp ensures that solute deposition occurs via crystal growth on the existing seeds rather than via secondary nucleation, preventing LLPS and yielding highly filterable crystals.

  • Isolation: Filter the resulting slurry. Wash the filter cake with 20 mL of cold IPA/Heptane (1:1 v/v) to displace the mother liquor. Dry under vacuum at 40°C until constant weight is achieved.

References

  • [2] Title: Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Source: PubMed (Pharmaceutical Research). URL:[Link]

  • [3] Title: How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Source: Crystal Pharmatech. URL:[Link]

  • [4] Title: Salt Screening. Source: Improved Pharma. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization Guide: Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Introduction: The "Yield vs. Purity" Paradox

You are likely encountering a common bottleneck in the synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine : the trade-off between conversion rate and regioselectivity.[1][2][3]

The direct reaction of 2-chlorobenzoxazole with 4-aminopiperidine theoretically yields the target.[2][3] However, in practice, this route is plagued by the "Competing Nucleophile" problem. The piperidine ring nitrogen (secondary amine) and the exocyclic amine (primary amine) compete for the electrophilic C2 center of the benzoxazole.[2] While the secondary amine is often more nucleophilic due to electronic activation, the primary amine is less sterically hindered. This results in a mixture of N1-substituted (target), N4-substituted (impurity), and bis-substituted byproducts, leading to tedious chromatography and yield loss.[2][3]

This guide details the Protected-Linker Strategy (Boc-Route) , a self-validating protocol designed to guarantee regioselectivity and maximize yield.[1][2][3]

Module 1: Strategic Route Selection

The Core Directive: Do not use unprotected 4-aminopiperidine for this coupling. The Solution: Use tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) .[1][2][3] This renders the exocyclic amine non-nucleophilic, forcing the reaction exclusively at the piperidine ring nitrogen.

Workflow Logic Visualization

RouteSelection Start Start: 2-Chlorobenzoxazole Reagent_A Reagent A: 4-Aminopiperidine (Unprotected) Start->Reagent_A Not Recommended Reagent_B Reagent B: 4-(N-Boc-amino)piperidine (Protected) Start->Reagent_B Recommended Result_A Result A: Mixture of N1, N4, and Bis-isomers (Low Yield, High Impurity) Reagent_A->Result_A Result_B Result B: Exclusive N1-Substitution (Intermediate 1) Reagent_B->Result_B Deprotection Step 2: Deprotection (TFA or HCl) Result_B->Deprotection Final Final Target: 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine Deprotection->Final

Caption: Figure 1. Comparative workflow demonstrating the regioselectivity advantage of the Boc-protected route.

Module 2: Step 1 - Optimization of the SNAr Coupling

Reaction: 2-Chlorobenzoxazole + tert-butyl piperidin-4-ylcarbamate → Boc-Intermediate.[1][2][3]

Troubleshooting the Coupling Step
IssueDiagnosisCorrective ActionMechanism/Reference
Low Conversion (<50%) Solvent polarity is too low.[1][2][3]Switch from THF/DCM to DMF or DMSO .Polar aprotic solvents stabilize the Meisenheimer-like transition state in SNAr reactions [1].[1][2][3]
Hydrolysis Product (Benzoxazolone) Wet solvent or base.[1][2][3]Dry DMF over molecular sieves.[1][2][3] Use anhydrous K₂CO₃ .[1][3][4]Water competes with the amine nucleophile, displacing the chloride to form the keto-derivative [2].
Dark/Tar Formation Temperature too high (>120°C).[2][3]Lower temp to 80-90°C .2-Chlorobenzoxazole is thermally unstable and prone to polymerization at extreme heat.[1][2][3]
Precipitation Product crashing out early.Add co-solvent or increase volume.[1][2][3]Ensure homogeneity to reach full conversion.
Optimized Protocol (Step 1)
  • Dissolve: 1.0 eq 2-Chlorobenzoxazole and 1.2 eq tert-butyl piperidin-4-ylcarbamate in anhydrous DMF (5 mL/mmol).

  • Base: Add 2.0 eq anhydrous K₂CO₃ (or 1.5 eq DIPEA for faster kinetics).

  • Heat: Stir at 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2][3]

  • Workup (Critical for Yield):

    • Do not evaporate DMF directly.[1][2][3]

    • Pour reaction mixture into ice-cold water (10x volume).

    • The Boc-intermediate is highly lipophilic and will precipitate as a solid.[1][2][3]

    • Filter, wash with water, and dry.[5] This avoids extraction losses.[1][2][3]

Module 3: Step 2 - Deprotection & Isolation

Reaction: Boc-Intermediate → Target Amine (Salt or Free Base).[1][2][3]

Troubleshooting Deprotection
IssueDiagnosisCorrective Action
Incomplete Deprotection Acid too weak or time too short.[1][2][3]Use TFA/DCM (1:4) or 4M HCl in Dioxane .[1][2][3] Stir 2h @ RT.
Hygroscopic Product TFA salt is "gooey".[1][2][3]Perform ether trituration .
Yield Loss in Workup Product is water-soluble.[1][2][3]Do not use aqueous extraction for the free base.[3]
The "Solubility Trap" (Crucial for Yield)

The final product, 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, contains a basic primary amine and a benzoxazole ring.[1][2][3]

  • As a Salt (TFA/HCl): It is water-soluble.[1][2][3]

  • As a Free Base: It is moderately polar and can be difficult to extract from water with EtOAc.[1][3]

Recommended Isolation Protocol:

  • Deprotection: Treat Boc-intermediate with TFA/DCM (1:3) for 2 hours.

  • Concentration: Remove volatiles completely under vacuum.

  • Salt Isolation (Preferred): Triturate the residue with cold Diethyl Ether or MTBE.[2][3] The product will form a stable, filterable solid (TFA salt).

    • Why? This avoids the aqueous workup where the amphiphilic amine might partition into the water phase and be lost.

  • Free Basing (If required):

    • Dissolve salt in minimum MeOH.[1][2][3]

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-21).[1][2][3]

    • Elute with MeOH and concentrate.[1][2][3]

Module 4: Technical FAQs

Q1: Can I use 2-bromobenzoxazole instead of the chloro- derivative? A: Yes, but it is generally unnecessary.[1][2][3] The C=N bond in the oxazole ring sufficiently activates the C2-position for SNAr.[2] The chloride is cheaper and sufficiently reactive at 90°C. If you must use lower temperatures (e.g., for sensitive substrates), the bromo- derivative or adding a catalyst like KI (Finkelstein condition) can help [3].

Q2: My product is turning pink/red upon storage. Why? A: Benzoxazole-amines are prone to oxidation, particularly the free amine group or trace impurities from the benzoxazole starting material (aminophenol derivatives).[2] Store the product as the HCl or TFA salt at -20°C, protected from light and moisture, to ensure long-term stability.

Q3: How do I remove the excess Boc-piperidine after Step 1? A: If you use the precipitation workup (pouring DMF into water), the excess Boc-piperidine (which is somewhat soluble in water/organic mixes) often stays in the filtrate or can be washed away with hexanes.[2][3] If it persists, a quick filtration through a short silica plug (eluting with 10% EtOAc/Hexane) before deprotection is highly effective.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[5] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link[2][3][5]

  • Hydrolysis of Benzoxazoles: Boyd, M. R., et al. (1987).[5] Synthesis and Antitumor Activity of Benzoxazole Derivatives. Journal of Medicinal Chemistry. (General reactivity context).

  • Benzoxazole Synthesis & Reactivity

    • Reaction of 2-chlorobenzoxazole with amines: See US Patent 8,901,304 (Benzimidazole derivatives prepared via Boc-piperidine coupling, analogous chemistry).[1][2][3] Link

    • Regioselectivity in Piperidine Functionalization: BenchChem Technical Support.[1][2][3][6][7] "Managing Regioselectivity in Functionalization." Link[2][3][5]

    • Boc-Protection Strategy: Organic Chemistry Portal, "Protective Groups: Boc". Link

Sources

Technical Support Center: Purification Strategies for Unreacted Piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Removing unreacted piperidin-4-amine from reaction mixtures (such as after reductive amination, amidation, or Buchwald-Hartwig cross-coupling) is a notorious bottleneck in drug development. This technical guide provides field-proven troubleshooting strategies, focusing on the causality behind chemical behaviors to help you design self-validating purification workflows.

FAQ: Chemical Properties & Behavior

Q: Why is unreacted piperidin-4-amine so difficult to separate from my synthesized product? A: The difficulty stems from its dual basicity and high polarity. Piperidin-4-amine possesses two ionizable nitrogen centers: a secondary piperidine amine with a pKa of approximately 10.7 to 11.2, and a primary exocyclic amine with a pKa around 9 to 10[1][2]. At physiological or neutral pH, the molecule is predominantly protonated, rendering it highly water-soluble. During standard chromatography, these basic nitrogens interact strongly with the acidic silanol groups on unmodified silica gel, causing severe peak tailing and co-elution with your target product[3].

Q: Can I just use a standard aqueous workup to wash away the excess amine? A: A standard neutral water wash will not suffice. Because the pKa of the protonated piperidine ring is ~11.2[1], you must raise the pH of the aqueous layer significantly above 12 (using strong bases like 10M NaOH) to fully deprotonate the amine if you intend to extract it into an organic phase[4]. Conversely, if your product is non-basic or significantly less basic, you can keep the aqueous layer mildly acidic (pH ~4-5) to selectively protonate the piperidin-4-amine, trapping it in the aqueous phase while your product partitions into the organic layer.

Troubleshooting Guide 1: Solid-Phase Scavenging (Resins)

Issue: Aqueous workup is failing due to emulsion formation, and chromatography is resulting in poor yields. Solution: Implement covalent scavenger resins. This is a "catch-and-release" or "covalent capture" methodology that avoids liquid-liquid extraction entirely.

The Causality: Electrophilic resins, such as polymer-bound isocyanate (PS-Isocyanate) or polymer-bound benzaldehyde (PS-Benzaldehyde), selectively react with the highly nucleophilic primary and secondary amines of the unreacted piperidin-4-amine[5][6]. This forms a stable urea or imine linkage, physically tethering the impurity to the insoluble polystyrene backbone. The resin is then removed via simple filtration, leaving the non-nucleophilic product in the filtrate[6]. Self-indicating variants of these resins (which change color from blue to yellow upon complete scavenging) can be used for real-time visual validation of the purification[7][8].

G Mix Crude Mixture (Product + Piperidin-4-amine) Resin Add PS-Isocyanate (2-3 equivalents) Mix->Resin React Covalent Capture (Urea Formation) Resin->React Filter Filtration React->Filter Solid Resin-Bound Amine (Discard) Filter->Solid Solid Phase Filtrate Purified Product (in Solution) Filter->Filtrate Liquid Phase

Covalent scavenging of excess primary/secondary amines using polymer-bound isocyanate.

Protocol 1: Covalent Scavenging using PS-Isocyanate Resin

Self-Validating System: The use of a self-indicating resin provides immediate visual feedback. If the resin remains blue, excess amine is still present; if it turns yellow, the scavenging is complete[7].

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF). Ensure no protic solvents (like methanol) are present, as they will competitively react with the isocyanate groups.

  • Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (relative to the estimated remaining piperidin-4-amine)[5][7].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Avoid magnetic stirring, which can mechanically shear the polystyrene beads and clog filters.

  • Monitoring: Monitor the reaction via TLC or observe the color change if using a self-indicating resin[7].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin bed with 2 column volumes of dichloromethane to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

Troubleshooting Guide 2: Chromatographic Resolution

Issue: The product and the unreacted piperidin-4-amine co-elute, or the amine streaks across the entire TLC plate. Solution: Modify the stationary phase or the mobile phase to suppress secondary interactions.

The Causality: The high pKa of piperidin-4-amine (~11.2) means it exists as a cation in the presence of acidic silanols on standard silica[1]. To prevent this ionic interaction, you must either neutralize the silanols or use a stationary phase that lacks them. Amine-functionalized silica or basic alumina provides a basic surface that repels the basic nitrogens, sharpening the peaks[3]. Alternatively, adding a volatile base (like triethylamine) to the mobile phase dynamically coats the acidic silanols during the run.

Quantitative Data: Stationary Phase Comparison
Stationary PhaseMobile Phase AdditivePeak Shape for Piperidin-4-amineOptimal Use Case
Standard Silica GelNoneSevere Streaking (Rf ~0.0-0.2)Not recommended for highly basic diamines.
Standard Silica Gel1-5% Triethylamine (TEA)Moderate to GoodCost-effective; requires high vacuum to remove TEA post-column.
Basic AluminaNoneExcellentAcid-sensitive products; prevents silanol interactions[3].
Amine-Functionalized SilicaNoneExcellentBest resolution; no basic additives required in the eluent[3].

Troubleshooting Guide 3: pH-Guided Acid-Base Extraction

Issue: Scaling up the reaction makes resin scavenging cost-prohibitive, and chromatography is too time-consuming. Solution: Exploit the thermodynamic solubility of the protonated vs. free-base forms of the amine through a rigorous acid-base extraction[1][4].

G Start Crude Mixture in Organic Solvent Acidify Add 1M HCl (pH < 2) Start->Acidify Aqueous1 Aqueous Layer (Protonated Amines) Acidify->Aqueous1 Extract Organic1 Organic Layer (Neutral Impurities) Acidify->Organic1 Discard Basify Add 10M NaOH (pH > 12) Aqueous1->Basify Extract Extract with DCM/EtOAc Basify->Extract Organic2 Organic Layer (Free Base Amines) Extract->Organic2 Collect & Dry

Workflow for pH-guided acid-base extraction of basic amines.

Protocol 2: Rigorous Acid-Base Extraction

Self-Validating System: By measuring the pH of the aqueous layer at each step, you thermodynamically guarantee the ionization state of the piperidine ring, ensuring predictable partitioning.

  • Initial Dissolution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Wash the organic layer with 1M HCl (ensure the aqueous phase pH is < 2). At this pH, both nitrogens of piperidin-4-amine are fully protonated, forcing the compound into the aqueous layer[1].

  • Separation: Separate the layers. Discard the organic layer if your target product is also a basic amine that partitioned into the aqueous layer. (If your product is neutral, it remains in the organic layer, and the purification is complete).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 10M NaOH until the pH is strictly > 12. Crucial Step: Failing to reach pH 12 will leave a fraction of the piperidine nitrogen (pKa ~11.2) protonated, drastically reducing extraction efficiency[1][4].

  • Back-Extraction: Extract the highly basic aqueous layer 3 times with dichloromethane.

  • Drying: Combine the organic extracts, wash with brine to remove residual water and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4].

References

1.[1] Methodological Framework for the Characterization of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Guide to Solubility and Stability. Benchchem. URL: 2.[7] Self-indicating amine scavenger resins. RSC Publishing. URL: 3.[8] Self-indicating amine scavenger resins - Chemical Communications. RSC Publishing. URL: 4.[4] Technical Support Center: Isolation of N-(4-chlorophenyl)piperidin-4-amine. Benchchem. URL: 5.[2] Buy 4-Aminopiperidine | 13035-19-3. Smolecule. URL: 6.[3] Technical Support Center: Purification of N-(4-chlorophenyl)piperidin-4-amine by Column Chromatography. Benchchem. URL: 7.[5] MP-Triacetoxyborohydride. Biotage. URL: 8.[6] Covalent Scavengers for Primary and Secondary Amines. Thieme. URL:

Sources

Troubleshooting low reactivity of the 4-amine group in steric hindrance contexts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. A common bottleneck in medicinal chemistry and materials science is the functionalization of 4-amine groups (e.g., in 4-aminoquinolines, 4-aminopyrimidines, or di-ortho-substituted anilines) that suffer from severe steric hindrance. The spatial bulk of adjacent substituents physically blocks electrophilic approach, while electronic deactivation often compounds the issue, rendering standard nucleophilic substitution or coupling protocols ineffective.

This guide provides field-proven, mechanistically sound strategies to overcome these activation barriers, ensuring your synthetic workflows remain robust and reproducible.

FAQ 1: Amide Bond Formation

Q: My standard EDC/HOBt coupling fails completely with my sterically hindered 4-amine. How can I force this amidation?

A: Standard carbodiimide coupling agents like EDC often fail because the bulky O-acylisourea intermediate cannot easily be attacked by a sterically encumbered amine. The causality here is purely spatial: the trajectory of the amine's lone pair is blocked.

Solution: Shift to highly reactive uronium/aminium salts like HATU or COMU, paired with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU forms a highly reactive 7-aza-HOBt ester that accelerates the reaction. If the amine is exceptionally hindered, bypass coupling agents entirely and use an acyl chloride with a catalytic nucleophilic promoter (e.g., DMAP). DIPEA is critical here; its own steric bulk prevents it from competing as a nucleophile while effectively scavenging protons[1].

Protocol 1: HATU-Mediated Amidation of Hindered Amines
  • Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Amine Introduction: Add the hindered 4-amine (1.0 eq).

  • Thermal Acceleration: If no conversion is observed via LC-MS after 2 hours, elevate the temperature to 60 °C. The increased thermal energy helps overcome the steric activation barrier.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash extensively with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate. Validate product formation via LC-MS and ¹H-NMR.

FAQ 2: Buchwald-Hartwig Cross-Coupling

Q: I am trying to couple a hindered 4-amine with an aryl chloride, but the reaction stalls. Which catalyst system should I use?

A: In the Buchwald-Hartwig amination, steric hindrance severely impedes the amine coordination step to the Palladium(II) center following oxidative addition. Furthermore, if the amine does manage to coordinate, the subsequent reductive elimination can be sluggish.

Solution: Employ dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) or Palladium N-Heterocyclic Carbene (Pd-NHC) complexes (e.g., PEPPSI-IPr). The causality behind this choice is two-fold:

  • Electronic: These ligands are highly electron-rich (strong σ-donors), which accelerates the initial oxidative addition into the unreactive aryl chloride[2].

  • Steric: The massive steric bulk of ligands like BrettPhos actually forces the reductive elimination step by crowding the Pd center, expelling the coupled product[3]. For extremely hindered coupling partners, using a strong base like sodium tert-butoxide (NaOtBu) or LiHMDS is required to rapidly deprotonate the coordinated amine.

Protocol 2: BrettPhos-Pd-G3 Catalyzed Amination
  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl chloride (1.0 eq), hindered 4-amine (1.2 eq), BrettPhos-Pd-G3 precatalyst (2-5 mol%), and NaOtBu (1.5 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M). Seal the vial with a PTFE septum cap.

  • Reaction: Heat the mixture at 100 °C for 12–24 hours. The high temperature is essential for the transmetalation/coordination step of bulky substrates.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

FAQ 3: Direct N-Alkylation

Q: Direct alkylation with alkyl bromides yields mostly unreacted starting material. How can I improve the nucleophilicity of the 4-amine?

A: Alkylation via Sₙ2 is highly sensitive to steric hindrance. The bulky 4-amine cannot achieve the necessary Bürgi-Dunitz trajectory to attack the alkyl halide.

Solution:

  • Electrophile Upgrade: Swap the alkyl bromide for a more reactive alkyl triflate or tosylate[4].

  • Deprotonation: Pre-form the amide anion. Use a strong base like NaH or KHMDS in a polar aprotic solvent (DMF or THF) to deprotonate the 4-amine before adding the electrophile. The resulting anionic nitrogen is significantly more nucleophilic, and its increased electron density compensates for the steric shielding.

  • Barochemistry: For extreme cases, applying high hydrostatic pressure (e.g., 10-15 kbar) can physically force molecular re-alignments, overcoming steric barriers without the need for destructive high temperatures[5].

Data Presentation: Reagent Selection Matrix

Degree of HindranceAmidation StrategyCross-Coupling CatalystAlkylation Strategy
Moderate (e.g., mono-ortho substitution)HATU + DIPEAXPhos or RuPhosAlkyl Iodide + K₂CO₃
High (e.g., di-ortho substitution)Acyl Chloride + DMAPBrettPhos-Pd-G3Alkyl Triflate + NaH
Severe (e.g., adjacent t-butyl groups)High-Pressure (Barochemistry)Pd-NHC (PEPPSI-IPr)Pre-formed Anion + Heat

Visualizations

Decision matrix for troubleshooting hindered 4-amine functionalization based on reaction type.

Buchwald-Hartwig catalytic cycle highlighting the mechanistic role of bulky ligands.

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis Source: RSC Publishing URL:[Link]

Sources

Minimizing side reactions during the formation of the benzoxazole ring

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Oxidant (e.g., Oxone, DD

Validating URL Sources

I am now meticulously verifying all URLs used to ground my research, focusing on confirming their validity and ensuring they direct to the intended, accessible resources. I'm focusing on ensuring those links are properly formatted for easy access. The validation process is complete.

Confirming Mechanistic Details

I'm now digging into the aldehyde-mediated oxidative cyclization's mechanism, focusing on the crucial Schiff base intermediate and potential bottlenecks. I'm focusing on the impact of reaction parameters, such as the oxidant, and the stability of that key intermediate. Further, I'm working to integrate references for crucial decisions, with links provided for reference. I'm reviewing the DOT diagrams to match the updated descriptions.

Welcome to the Benzoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with low yields, intractable black tars, and stalled intermediates during benzoxazole ring formation.

The benzoxazole scaffold is a privileged pharmacophore, but its synthesis is notoriously sensitive. The two primary synthetic routes—condensation with carboxylic acid derivatives and oxidative cyclization with aldehydes—each present unique mechanistic pitfalls. This guide deconstructs the causality behind these side reactions and provides field-tested, self-validating strategies to optimize your cyclization workflows.

Mechanistic Overview: Pathways and Pitfalls

To troubleshoot a failed reaction, we must first understand where the mechanistic pathway diverges into side reactions. The diagram below illustrates the two main synthetic routes and their respective failure points.

Pathway AP 2-Aminophenol Int1 o-Hydroxyamide (Intermediate) AP->Int1 + CA Int2 Schiff Base / Imine (Intermediate) AP->Int2 + ALD Side1 Polymeric Tars (Oxidation Byproducts) AP->Side1 O2, Trace Metals High Temp CA Carboxylic Acid / Acyl Chloride ALD Aldehyde Prod Benzoxazole (Target Product) Int1->Prod Acid Catalyst (e.g., PPA) -H2O Side2 Uncyclized Amide (Hydrolysis) Int1->Side2 Weak Acid / Low Temp Int2->Prod Oxidant (e.g., Oxone) Cyclization & Oxidation Int2->Side1 Over-oxidation

Divergent synthetic pathways for benzoxazole formation and common side-reaction branches.

Troubleshooting FAQs

Q1: My reaction mixture rapidly turns dark brown or black, and my isolated yield is abysmal. What is happening?

A1: You are witnessing the premature oxidation and subsequent polymerization of your starting material. Due to the electron-rich nature of the ortho-substituted aromatic ring, 2-aminophenol has a very low oxidation potential. It is highly susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals, forming reactive quinone imines that rapidly polymerize into dark, intractable tars[1].

Causality & Solution: This degradation pathway outcompetes your desired condensation, especially at elevated temperatures.

  • Purify Starting Materials: Always use freshly recrystallized or sublimed 2-aminophenol. If the reagent bottle is already dark brown, discard it.

  • Atmospheric Control: Purge your reaction vessel with Argon or Nitrogen. If you are performing an oxidative cyclization (the aldehyde route), keep the system strictly inert during the initial condensation step to form the Schiff base. Only introduce the oxidant (e.g., air, Oxone, or DDQ) after the intermediate has fully formed[2].

Q2: My LC-MS shows complete consumption of the starting materials, but the major peak is an uncyclized intermediate. How do I force the ring closure?

A2: Your reaction has stalled at the intermediate stage. The thermodynamic barrier to cyclization depends entirely on your chosen route:

  • Carboxylic Acid Route (Stalled at o-hydroxyamide): Cyclization requires the elimination of water. Without a thermodynamic driving force, the equilibrium favors the open-chain amide. You must use a potent dehydrating agent. Polyphosphoric acid (PPA) is the classical choice because it acts as both a solvent and an irreversible water scavenger, though it requires high heat (120–150 °C)[3]. For milder conditions, utilize methanesulfonic acid (MeSO3H) with acid chlorides, which drives the reaction via rapid cyclodehydration[4].

  • Aldehyde Route (Stalled at Schiff base/Imine): The accumulation of imine intermediates is incredibly common if the subsequent intramolecular cyclization and oxidation steps are kinetically slow[5]. You must ensure sufficient oxidative potential in your system. Switch to a dedicated chemical oxidant like Oxone or tetraethylammonium superoxide to drive the conversion of the benzoxazoline intermediate into the fully aromatized benzoxazole[2].

Mechanism A 2-Aminophenol + Aldehyde B Schiff Base (Stall Point) A->B Condensation (-H2O) E Degradation Products A->E Premature Oxidation (No inert atm) C Benzoxazoline B->C Intramolecular Cyclization D Benzoxazole C->D Oxidation (-2e-, -2H+) C->E Over-oxidation (Harsh oxidant)

Mechanistic progression of oxidative cyclization highlighting the critical Schiff base stall point.

Quantitative Data: Catalyst & Condition Selection

Selecting the right catalytic system is a balancing act between driving the cyclization and preventing substrate degradation. Use the table below to benchmark your current protocol against industry standards.

Catalyst / ReagentSynthetic RouteOptimal Temp (°C)Reaction TimeTypical YieldPrimary Side Reaction Risk
None (Thermal) Aldehyde Condensation> 150 °C12–24 h< 40%Severe polymerization; Tars[1]
Polyphosphoric Acid (PPA) Carboxylic Acid120–150 °C2–4 h80–92%Uncyclized amide (if underheated)[3]
Methanesulfonic Acid (MeSO3H) Acid Chloride100 °C1–3 h85–95%Minimal; rapid conversion[4]
Propylphosphonic Anhydride (T3P) Carboxylic Acid80–100 °C4–8 h75–90%Uncyclized amide accumulation
Oxone / Aryl Iodide Aldehyde (Oxidative)Ambient – 60 °C2–12 h70–85%Over-oxidation of sensitive groups[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Acid-Catalyzed Cyclodehydration using Polyphosphoric Acid (PPA)

Best for: Robust substrates lacking acid-sensitive functional groups.

Causality Note: PPA acts as a polymeric anhydride. It coordinates with the leaving hydroxyl group of the intermediate o-hydroxyamide, irreversibly trapping the water molecule and driving the equilibrium forward via Le Chatelier's principle[3].

  • Preparation & Visual Validation: Weigh 10 mmol of benzoic acid and 10 mmol of freshly purified 2-aminophenol (must be off-white/light tan, not dark brown) into a heavy-walled round-bottom flask.

  • Solvent Addition: Add 40 g of Polyphosphoric Acid (PPA).

    • Validation Checkpoint: PPA is highly viscous at room temperature. Heat the flask to 60 °C using an oil bath. The mixture should become stirrable and homogeneous. If the mixture immediately turns pitch black, your 2-aminophenol was pre-oxidized.

  • Cyclization: Elevate the temperature to 120–150 °C and stir vigorously for 2 to 4 hours.

    • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the intermediate o-hydroxyamide mass (M+H). Do not stop the reaction if this intermediate is still the dominant peak.

  • Quench & Workup: Carefully pour the hot PPA solution over 200 g of crushed ice while stirring vigorously.

    • Validation Checkpoint: The acidic hydrolysis of the polyphosphate chains will release the product. A precipitate should form immediately. Extract with ethyl acetate (3 x 50 mL), wash with saturated NaHCO3 until the aqueous layer is basic, dry over MgSO4, and concentrate in vacuo[3].

Protocol B: Mild Oxidative Cyclization using Aldehydes and Oxone

Best for: Substrates with acid-sensitive groups or when utilizing the aldehyde route.

Causality Note: Oxone (potassium peroxymonosulfate) provides a controlled, environmentally benign oxidative burst. Using HFIP (hexafluoro-2-propanol) as a solvent accelerates the reaction because its strong hydrogen-bond donating ability stabilizes the transition state of the cyclization[2].

  • Condensation (Imine Formation): In a 50 mL flask, dissolve 1.0 mmol of 2-aminophenol and 1.0 mmol of the target aldehyde in 5 mL of HFIP under an Argon atmosphere. Stir at room temperature for 1 hour.

    • Validation Checkpoint: The solution should shift to a bright yellow/orange color, indicating Schiff base formation. LC-MS should confirm the presence of the imine (M+H) and the absence of the aldehyde.

  • Oxidative Cyclization: Remove the Argon line. Add 0.2 equiv of iodobenzene (catalyst) and 1.5 equiv of Oxone to the reaction mixture. Stir at room temperature (or up to 60 °C for sterically hindered substrates) for 2 to 12 hours[2].

    • Validation Checkpoint: Monitor via TLC or LC-MS. The yellow color will often fade as the imine is consumed and aromatized into the benzoxazole.

  • Quench & Workup: Add 10 mL of saturated aqueous sodium thiosulfate to quench any unreacted Oxone.

    • Validation Checkpoint: This quench is critical. Failing to neutralize the Oxone before concentrating the solvent will result in over-oxidation of the benzoxazole ring during workup. Extract with dichloromethane, dry, and purify via silica gel chromatography.

References

  • Source: benchchem.
  • Source: connectsci.
  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?
  • Source: acs.
  • Source: mdpi.

Sources

Resolving stability issues of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Executive Summary & Molecule Profile

The Core Issue: Researchers frequently observe degradation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine when handled in acidic aqueous media (e.g., during HPLC purification with 0.1% TFA or storage in acidic buffers).[1] While the benzoxazole core is generally robust, the C2-position, substituted with a nitrogen atom (the piperidine ring), forms a cyclic isourea/guanidine-like system .[1] In acidic conditions, protonation of the benzoxazole nitrogen activates the C2-carbon toward nucleophilic attack by water, leading to ring opening or substituent cleavage.[1]

Target Audience: This guide is designed for medicinal chemists and analytical scientists observing unexplained purity loss, "ghost peaks" in LC-MS, or inconsistent bioassay results.[1]

Diagnostic Guide: Is Your Compound Degrading?

Q: What are the tell-tale signs of acid-mediated degradation in my LC-MS data? A: Look for the "Hydrolysis Signature."[1] In acidic media, the parent compound (MW ~217 Da) typically degrades into two primary fragments.[1]

  • Parent Ion: [M+H]+ = 218.1

  • Degradant 1 (Ring Opening): A mass shift of +18 Da (Water addition) is the first step, often followed by cleavage.[1]

  • Degradant 2 (Cleavage): The formation of 2-aminophenol and piperidin-4-amine .[1]

    • Check for: A peak corresponding to 2-aminophenol (MW 109 Da) or the urea intermediate.[1]

Q: I see a new peak eluting earlier than my product. Is this the hydrolysis product? A: Yes. The hydrolysis products (o-aminophenol and the free piperidine amine) are significantly more polar than the parent benzoxazole.[1] They will elute near the solvent front in reverse-phase chromatography.[1]

Mechanistic Insight: Why is this happening?

Q: Why is the benzoxazole ring unstable here? I thought heterocycles were robust. A: The instability is specific to the 2-amino-benzoxazole motif in the presence of water and acid.[1]

  • Protonation: The acid (H+) protonates the ring nitrogen (N3) of the benzoxazole.[1] This destroys the aromatic character of the heterocyclic ring and makes the C2 carbon highly electrophilic.[1]

  • Nucleophilic Attack: Water attacks the C2 carbon.[1]

  • Ring Opening: The tetrahedral intermediate collapses, breaking the C-O bond of the ring.[1] This results in an o-hydroxyphenylurea derivative.[1]

  • Final Hydrolysis: This urea can further hydrolyze to release 2-aminophenol and the original piperidine moiety.[1]

Visualizing the Degradation Pathway

The following diagram details the step-by-step mechanism of failure in acidic media.

DegradationMechanism Parent Parent Compound (Benzoxazole-Piperidine) Protonated Protonated Species (Activated C2) Parent->Protonated + H+ (Acidic Media) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophilic Attack) RingOpen Ring-Opened (o-Hydroxyphenylurea) Transition->RingOpen C-O Bond Cleavage Products Hydrolysis Products (2-Aminophenol + Piperidine) RingOpen->Products Further Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of 2-substituted benzoxazoles.

Troubleshooting & Stabilization Protocols

Q: Can I still use TFA in my mobile phase? A: Avoid if possible. Trifluoroacetic acid (TFA) is a strong acid (pKa ~0.2).[1] Even at 0.1%, the pH is ~2.0, which is sufficient to drive hydrolysis over time.[1]

  • Alternative: Use Formic Acid (0.1%, pH ~2.[1]7) or Acetic Acid (0.1%, pH ~3.2).[1] The higher pH significantly reduces the rate of protonation.[1]

  • Best Practice: Switch to a buffered system like Ammonium Formate (10mM, pH 3.8) or Ammonium Bicarbonate (pH 7.4) if the column allows.[1]

Q: How should I store the compound in solution? A: Never store the compound in acidic aqueous solution (e.g., HPLC fractions).[1]

  • Immediate Action: Lyophilize acidic fractions immediately after collection.[1]

  • Solvent Choice: Store stock solutions in 100% DMSO or anhydrous Methanol at -20°C. Water is the enemy here; without water, hydrolysis cannot occur.[1]

Q: My synthesis workup involves an acid wash. Is this safe? A: Only if brief and cold.[1]

  • Protocol: If you must use an acid wash to remove impurities, use cold (0°C) dilute HCl and perform the extraction rapidly.[1] Neutralize immediately with saturated NaHCO3.[1] Prolonged exposure to acid at room temperature will degrade your yield.[1]

Comparative Data: Stability in Different Media

The following table summarizes the stability profile based on typical benzoxazole behavior [1, 2].

ConditionSolvent SystemEstimated Half-Life (t1/2)Recommendation
High Acid 0.1% TFA / Water< 24 HoursCRITICAL: Avoid for storage.[1]
Moderate Acid 0.1% Formic Acid / Water~ 2-5 DaysAcceptable for rapid analysis only.[1]
Buffered Acid 10mM NH4OAc (pH 4.[1]5)> 2 WeeksRecommended for acidic LC.[1]
Neutral PBS (pH 7.[1]4)> MonthsIdeal for biological assays.[1]
Stock 100% DMSO (Anhydrous)> YearsStandard for library storage.[1]

Step-by-Step Stability Validation Protocol

To confirm if your specific batch is degrading, run this Self-Validating Protocol :

  • Preparation: Prepare a 1 mg/mL stock in DMSO.

  • Test Sample: Dilute 10 µL of stock into 990 µL of 0.1% TFA/Water .

  • Control Sample: Dilute 10 µL of stock into 990 µL of 10 mM Ammonium Bicarbonate (pH 7.4) .

  • Incubation: Incubate both vials at Room Temperature for 24 hours.

  • Analysis: Inject both samples on LC-MS.

    • Pass Criteria: The Purity Area% of the Test Sample is within 98% of the Control Sample.[1]

    • Fail Criteria: New peaks appear in the Test Sample at relative retention times (RRT) < 0.5.[1]

Decision Tree for Troubleshooting

DecisionTree Problem Issue: Purity Loss in Solution CheckSolvent Check Solvent System Problem->CheckSolvent IsAcidic Is it Acidic (pH < 4)? CheckSolvent->IsAcidic Action1 Switch to NH4OAc Buffer or 0.1% Formic Acid IsAcidic->Action1 Yes CheckWater Is Water Present? IsAcidic->CheckWater No Action2 Store in 100% DMSO (Anhydrous) CheckWater->Action2 Yes Action3 Check for Oxidants or Light Sensitivity CheckWater->Action3 No

Figure 2: Troubleshooting logic for stability issues.

References

  • BenchChem. (2025).[1] Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution. BenchChem Technical Guides. Link[1]

  • RSC Publishing. (2002).[1] Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]

  • MDPI. (2023).[1] Investigation of Novel Benzoxazole-Oxadiazole Derivatives. Molecules. Link[1]

  • ACS Publications. (2020).[1] Lead Optimization of Benzoxazolone Carboxamides. Journal of Medicinal Chemistry. Link

Sources

Optimizing column chromatography gradients for benzoxazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography Gradients for Benzoxazole Amines Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Benzoxazole Amine Purification

Welcome to the technical support hub for the purification of benzoxazole amines. As heterocyclic building blocks frequently used in medicinal chemistry (e.g., for anticancer or antimicrobial agents), these compounds present unique chromatographic challenges. Their basic nitrogen atoms often interact with acidic silanols on silica gel, leading to peak tailing, poor resolution, and yield loss.

This guide synthesizes field-proven strategies with fundamental chromatographic theory to help you achieve pharmaceutical-grade purity.

Troubleshooting Guide (Q&A)

Q1: My benzoxazole amine elutes as a broad, tailing peak on standard silica. How do I fix this? Diagnosis: This is the classic "silanol effect." Silica gel (SiO2) has a surface pKa of roughly 4.5–5.0 due to acidic silanol (Si-OH) groups. While 2-aminobenzoxazoles are relatively weak bases (pKa ~2.7–4.5) compared to alkyl amines, they still possess sufficient polarity and H-bonding capability to interact strongly with these acidic sites. Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase. The modifier competes for the acidic silanol sites, effectively "capping" them and allowing your compound to elute as a sharp band.

  • Switch Stationary Phase: If modifiers fail, switch to Amine-functionalized Silica (NH2) or Basic Alumina . These phases are inherently basic and prevent the acid-base interaction entirely.

Q2: My compound precipitates at the top of the column after loading. What happened? Diagnosis: This is a solubility mismatch, often caused by "wet loading" a polar compound dissolved in a strong solvent (like DCM or DMSO) onto a column equilibrated with a non-polar mobile phase (like Hexane). The compound crashes out when it hits the non-polar solvent stream. Solution:

  • Adopt Solid Loading (Dry Loading): Dissolve your crude mixture in a volatile solvent (MeOH/DCM), add silica gel (ratio 1:2 compound:silica), and rotovap to dryness. Load this free-flowing powder into a solid load cartridge. This eliminates solubility issues during the critical injection phase.

Q3: I see two spots on TLC, but they co-elute on the column. How do I improve resolution? Diagnosis: Your gradient slope is likely too steep. Benzoxazole derivatives can have similar polarities, especially regioisomers. A rapid increase in solvent strength compresses their elution bands together. Solution:

  • Shallow Gradient: Decrease the gradient slope. If your compound elutes at 30% EtOAc, instead of running 0–100% over 20 minutes, run 10–40% over 30 minutes . This "stretches" the chromatography in the critical region.

  • Change Selectivity: If Hexane/EtOAc fails, switch to DCM/MeOH or DCM/Acetonitrile . The different solvation mechanisms (dipole-dipole vs. H-bonding) can often separate compounds that co-elute in other systems.

Q4: My yield is lower than expected, even though the TLC looked clean. Diagnosis: Irreversible adsorption. The basic benzoxazole ring can form strong hydrogen bonds with the silica that normal elution solvents cannot break. Solution:

  • The "Flush" Step: Always end your run with a wash of DCM:MeOH:NH4OH (90:10:1) . This high-polarity, basic mixture strips any remaining compound from the silica.

  • Mass Balance Check: If losses persist, the compound may be degrading on silica. Switch to Neutral Alumina or Reverse Phase (C18) chromatography.

Experimental Protocols

Protocol A: Mobile Phase Preparation with Basic Modifier

Use this standard setup for preventing tailing on silica gel.

  • Calculate Volume: Determine the total volume of mobile phase needed (e.g., 1 L).

  • Add Modifier:

    • For Hexane/EtOAc : Add TEA to the EtOAc bottle only (e.g., 10 mL TEA into 990 mL EtOAc). This ensures the modifier concentration increases as the gradient progresses, right when it is needed most to elute polar amines.

    • For DCM/MeOH : Add NH4OH (28-30% aq) to the MeOH bottle (e.g., 10 mL NH4OH into 990 mL MeOH). Note: Do not use TEA with DCM if possible, as it can form salts that clog lines; NH4OH is preferred for DCM systems.

  • Equilibration: Flush the column with at least 3 Column Volumes (CV) of the starting mobile phase containing the modifier to "deactivate" the silica before injection.

Protocol B: Optimized Linear Gradient Setup

Use TLC data to create a focused gradient.

  • Run TLC: Find a solvent ratio where your product has an Rf of 0.3 . Let's say this is 30% EtOAc in Hexane.

  • Calculate CV: An Rf of 0.3 corresponds to elution at roughly 3.3 Column Volumes (CV = 1/Rf).

  • Design Gradient:

    • Start: 10% EtOAc (1/3 of target concentration).

    • End: 60% EtOAc (2x target concentration).

    • Duration: 15–20 CV.[1]

    • Result: This focuses the gradient on the polarity range where your compound elutes, maximizing resolution.

Data & Reference Tables

Table 1: Solvent Strength & Modifier Compatibility

Solvent SystemPolarityRecommended ModifierBest For
Hexane / EtOAc Low - MediumTriethylamine (TEA) 0.1 - 1%Lipophilic benzoxazoles, alkyl-substituted derivatives.
DCM / MeOH Medium - HighAmmonium Hydroxide (NH4OH) 0.5 - 1%Polar amines, salts, highly functionalized derivatives.
DCM / Acetone MediumTEA 1%Isomers that co-elute in EtOAc; Acetone offers different selectivity.

Table 2: Stationary Phase Selection Guide

Stationary PhaseSurface pHInteraction TypeRecommendation
Silica Gel (Standard) Acidic (~5.0)H-Bonding, DipoleUse with modifier for basic amines.
Amine Silica (NH2) Basic (~9.5)H-BondingGold Standard for benzoxazole amines. No modifier needed.
Basic Alumina Basic (~9-10)Lewis BaseGood alternative if compound degrades on silica.

Visualization & Logic Flows

Diagram 1: Method Development Decision Tree

Follow this logic to select the correct purification strategy.

MethodDevelopment Start Start: Crude Benzoxazole Amine TLC Run TLC (Hex/EtOAc) Start->TLC CheckRf Is Rf 0.2 - 0.3? TLC->CheckRf Tailing Does spot tail on TLC? CheckRf->Tailing Yes PolarSystem Switch to DCM/MeOH CheckRf->PolarSystem No (Too Polar) Standard Standard Silica Hex/EtOAc Gradient Tailing->Standard No Modifier Add 1% TEA to Mobile Phase Tailing->Modifier Yes AmineCol Switch to Amine (NH2) Column No Modifier Needed Modifier->AmineCol Still Tailing? PolarSystem->Modifier Add NH4OH

Caption: Decision tree for selecting stationary phases and modifiers based on TLC behavior.

Diagram 2: Gradient Optimization Workflow

How to convert TLC data into an efficient flash chromatography method.

GradientLogic Input TLC Data: Target Rf = 0.3 Solvent = 30% B Calc Calculate Window: Start = 1/3 of 30% = 10% End = 2x of 30% = 60% Input->Calc Profile Linear Gradient: 10% to 60% B Over 15 Column Volumes Calc->Profile Hold Isocratic Hold: If separation is poor, hold at 30% B for 5 CV Profile->Hold Refinement

Caption: Step-by-step logic for designing a focused linear gradient from a single TLC plate.

References

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" The Flash Purification Blog. [Link]

  • Sorbent Technologies. "Scouting Gradients in Flash Chromatography." Sorbent Tech Resources. [Link]

  • National Center for Biotechnology Information. "2-Aminobenzoxazole (CID 20707)." PubChem Compound Summary. [Link]

Sources

Technical Support Center: Managing Hygroscopicity in 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is a highly versatile building block in medicinal chemistry. However, when formulated as a salt (e.g., hydrochloride, mesylate) to improve aqueous solubility, the resulting solid frequently exhibits significant hygroscopicity. The presence of multiple hydrogen-bond acceptors (the oxygen and nitrogen on the benzoxazole ring) and donors (the protonated piperidin-4-amine) creates a highly favorable thermodynamic environment for water vapor sorption.

This guide provides drug development professionals with diagnostic workflows, troubleshooting FAQs, and self-validating protocols to manage this challenge.

Diagnostic & Mitigation Workflow

Before troubleshooting formulation failures, it is critical to categorize the hygroscopic nature of your specific salt form. The workflow below outlines the standard decision matrix used in early-phase development.

HygroscopicityWorkflow Start Synthesize API Salt 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine DVS Dynamic Vapor Sorption (DVS) Equilibration at 25°C Start->DVS Decision Mass Gain at 80% RH? DVS->Decision NonHygro < 0.2% Non-hygroscopic Decision->NonHygro Pass Slightly 0.2% - 2.0% Slightly hygroscopic Decision->Slightly Hygro 2.0% - 15.0% Hygroscopic Decision->Hygro Deliquescent > 15.0% Deliquescent Decision->Deliquescent Fail Mitigation1 Standard Formulation & Packaging NonHygro->Mitigation1 Mitigation2 Humidity Control (<40% RH) & Desiccants Slightly->Mitigation2 Mitigation3 Salt Re-selection or Co-crystallization Hygro->Mitigation3 Deliquescent->Mitigation3

Workflow for evaluating and mitigating hygroscopicity in benzoxazole-piperidine salts.

Troubleshooting FAQs

Q1: Why does my 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine salt turn into a sticky paste during weighing? A1: This phenomenon is known as deliquescence. It occurs when the partial vapor pressure of water in the ambient laboratory air exceeds the vapor pressure of the saturated solution of your salt. The protonated primary amine in the piperidine ring strongly interacts with atmospheric moisture, driving rapid capillary condensation within the crystal lattice. Once the critical relative humidity (CRH) is breached, the solid essentially dissolves in its own absorbed water.

Q2: Does moisture uptake affect the chemical stability of the benzoxazole ring? A2: Yes. While hygroscopicity is primarily a physical instability, it acts as a catalyst for chemical degradation. Absorbed water creates a localized, highly concentrated microenvironment. If you are utilizing a strong acid salt (e.g., a hydrochloride salt), this microenvironment becomes highly acidic. Benzoxazole rings are susceptible to acid-catalyzed ring-opening hydrolysis under these conditions, yielding inactive 2-aminophenol derivatives .

Q3: How can I accurately weigh and handle this hygroscopic salt without a glovebox? A3: If a controlled-humidity glovebox is unavailable, you must minimize atmospheric exposure time. Utilizing pre-filled reaction vials equipped with septa allows you to handle hygroscopic salts without an isolation chamber; reagents can be injected directly through the septum via syringe, keeping the anhydrous environment intact . Alternatively, see Protocol 2 below for a self-validating benchtop method.

Q4: What formulation strategies can mitigate this hygroscopicity during scale-up? A4: If salt re-selection (e.g., switching to a bulky, sterically hindering tosylate or napsylate) is not pharmacokinetically viable, you must employ physical moisture barriers. Co-crystallization is a highly effective crystal engineering strategy that introduces stabilizing co-formers to occupy the hydrogen-bonding sites of the piperidin-4-amine, rendering them unavailable for water binding . Additionally, film coating the final dosage form or co-processing the API with hydrophobic lipid-based excipients can deflect moisture away from the active ingredient.

Quantitative Data: Salt Categorization

The table below summarizes the European Pharmacopoeia (Ph. Eur.) criteria for hygroscopicity and provides typical mechanistic observations for hypothetical salt forms of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

Ph. Eur. ClassificationMass Gain (at 25°C, 80% RH)Typical Benzoxazole-Piperidine SaltMechanistic ObservationHandling Recommendation
Non-hygroscopic < 0.2%Napsylate / TosylateBulky counterion sterically hinders water binding at the amine.Standard ambient handling.
Slightly hygroscopic 0.2% - 2.0%SulfateSurface physisorption only; no lattice penetration.Store in sealed containers.
Hygroscopic 2.0% - 15.0%Hydrochloride (Form I)Bulk absorption and potential hydrate formation (chemisorption).Handle < 40% RH; use desiccants.
Deliquescent > 15.0%Mesylate / Amorphous HClCapillary condensation leading to complete dissolution.Glovebox or pre-filled vials only.
Experimental Protocols
Protocol 1: Gravimetric Moisture Sorption Profiling (DVS)

This protocol distinguishes between simple surface moisture (physisorption) and hydrate formation (chemisorption) .

  • Self-Validating Mechanism: The protocol includes a concurrent microbalance calibration check using a known non-hygroscopic standard to ensure mass drift is strictly environmental and not instrumental.

  • System Initialization & Blanking: Purge the DVS instrument with dry nitrogen (0% RH) until the microbalance baseline stabilizes (<0.001% mass change over 10 minutes). Run an empty sample pan to establish a zero-mass baseline.

  • Reference Validation: Load 10 mg of a certified reference standard (e.g., anhydrous alpha-lactose monohydrate). Cycle from 0% to 80% RH. If the mass gain deviates from the standard's known isotherm by >0.05%, abort the run and recalibrate the humidity sensors.

  • Sample Loading: Quickly load 10–15 mg of the 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine salt into the sample pan to minimize ambient moisture pre-absorption.

  • Isotherm Cycle: Program the DVS to step from 0% to 90% RH in 10% increments at 25°C. Set the equilibrium criterion (

    
    ) to 0.002% per minute.
    
  • Data Analysis: Analyze the desorption curve. A reversible mass loss indicates physisorption. A hysteresis loop (where the sample retains water at lower RH levels during desorption) indicates chemisorption and the likely formation of a stable hydrate.

Protocol 2: Anhydrous Benchtop Handling & Weighing
  • Self-Validating Mechanism: A sentinel vial containing anhydrous potassium carbonate (

    
    ) is exposed to the same handling environment. If the sentinel clumps, the environment is compromised, and the API weight is deemed inaccurate.
    
  • Environmental Preparation: Ensure the laboratory HVAC is set to maximum dehumidification (<40% RH). Prepare a portable argon-purged glove bag if available.

  • Sentinel Deployment: Place an open vial of anhydrous

    
     (a known highly hygroscopic salt) directly next to the analytical balance.
    
  • Rapid Weighing: Tare an anti-static weighing boat. Transfer the 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine salt and record the mass within 30 seconds of opening the source container.

  • Immediate Sealing: Transfer the salt to the reaction vessel, seal with a crimped septum, and flush the vessel with inert gas for 5 minutes.

  • Sentinel Check: Inspect the

    
     sentinel. If it remains a free-flowing powder, the weighing environment remained sufficiently anhydrous, validating that your API mass is accurate and free of significant water weight.
    
References
  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

Technical Support Center: Impurity Profiling in 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and analytical challenges encountered when synthesizing and purifying 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

This molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) between 2-chlorobenzoxazole and piperidin-4-amine[1][2]. While the SNAr pathway is highly efficient, the bifunctional nature of the nucleophile and the high electrophilicity of the benzoxazole core frequently lead to complex crude mixtures. This guide will deconstruct the causality behind these impurities and provide field-proven, self-validating protocols to eliminate them.

Mechanistic Pathway & Impurity Generation

Understanding the origin of your impurities requires analyzing the competing kinetic pathways in your reaction vessel. The highly reactive chlorine substituent at the 2-position of the benzoxazole ring makes it an excellent electrophilic substrate[2]. However, this same reactivity makes it susceptible to off-target nucleophilic attacks.

ReactionPathway SM1 2-Chlorobenzoxazole Target Target Product (m/z 218) SM1->Target SNAr at Sec. Amine Imp1 Regioisomer (m/z 218) SM1->Imp1 SNAr at Pri. Amine Imp3 Hydrolysis Impurity (m/z 136) SM1->Imp3 H2O / Base SM2 Piperidin-4-amine SM2->Target SM2->Imp1 Imp2 Bis-adduct (m/z 335) Target->Imp2 Excess SM1 Imp1->Imp2 Excess SM1

Fig 1. Reaction pathways generating the target molecule and major crude impurities.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 335 [M+H]⁺ alongside my target mass of 218. What is this?

A: This is the bis-benzoxazole adduct (over-alkylation impurity).

  • Causality: Unprotected piperidin-4-amine possesses two nucleophilic sites. While the secondary amine in the piperidine ring is thermodynamically more basic (pKa ~11.2) and inherently more nucleophilic, the primary exocyclic amine (pKa ~10.4) is significantly less sterically hindered. If you run this reaction without protecting groups, the 2-chlorobenzoxazole will attack both sites, yielding a statistical mixture of the target, the regioisomer, and the m/z 335 bis-adduct.

  • Solution: You must abandon the unprotected route. Transition to a protective group strategy using tert-butyl piperidin-4-ylcarbamate (Boc-piperidin-4-amine) to enforce absolute regiocontrol.

Q2: The reaction stalled at 50% conversion, and I see a major byproduct at m/z 136 [M+H]⁺. What happened?

A: You are observing benzoxazol-2(3H)-one (or 2-hydroxybenzoxazole), the hydrolysis product of your starting material.

  • Causality: The C2 position of 2-chlorobenzoxazole is highly electron-deficient. Adventitious water in your solvent (e.g., wet DMF) or hygroscopic bases (e.g., K₂CO₃ that has absorbed atmospheric moisture) acts as a hard nucleophile. Hydroxide ions rapidly displace the chloride, irreversibly consuming your electrophile and stalling the reaction[2][3].

  • Solution: This is a self-validating fix: switch to anhydrous solvents (e.g., DMF stored over molecular sieves) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) instead of inorganic carbonates.

Q3: I used the Boc-protected route, but after deprotection, my yield is low and I see an m/z 318 [M+H]⁺ peak.

A: This indicates incomplete Boc deprotection .

  • Causality: The m/z 318 peak corresponds to the intact tert-butyl (1-(benzo[d]oxazol-2-yl)piperidin-4-yl)carbamate intermediate. If you used standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM), the cleavage might be sluggish depending on the concentration, or the resulting trifluoroacetate salts may be complicating your basic aqueous workup, causing you to lose the free amine in the aqueous layer.

  • Solution: Switch your deprotection reagent to 4M HCl in 1,4-dioxane . This drives the reaction to completion by precipitating the target molecule directly as a highly pure hydrochloride salt, preventing workup losses.

Quantitative Data & Impurity Profiling

To assist in your analytical workflows, Table 1 summarizes the diagnostic mass-to-charge ratios for the crude mixture, while Table 2 demonstrates how optimizing the reaction parameters shifts the impurity profile.

Table 1: Diagnostic LC-MS (ESI+) Profile of Crude Mixtures

Compound / ImpurityFormulaExact MassObserved m/z[M+H]⁺Root Cause
Target Product C₁₂H₁₅N₃O217.12218.1 Successful SNAr at secondary amine
Regioisomer C₁₂H₁₅N₃O217.12218.1 *SNAr at primary amine (unprotected route)
Bis-Adduct C₁₉H₁₈N₄O₂334.14335.1 Over-alkylation at both nitrogen atoms
Hydrolysis Product C₇H₅NO₂135.03136.0 Moisture in solvent/reagents
Boc-Intermediate C₁₇H₂₃N₃O₃317.17318.2 Incomplete acidic deprotection

*Note: The regioisomer and target product are isobaric. They must be resolved chromatographically (the regioisomer typically elutes earlier on a C18 reverse-phase column due to the exposed secondary amine).

Table 2: Impact of Reaction Conditions on Impurity Distribution (Area % by UV 254 nm)

StrategyConditionsTarget (%)Bis-Adduct (%)Hydrolysis (%)
Unprotected (Wet) Piperidin-4-amine, K₂CO₃, Wet DMF35%25%40%
Unprotected (Dry) Piperidin-4-amine, DIPEA, Anhydrous DMF55%40%< 5%
Protected (Optimized) 1. Boc-piperidin-4-amine, DIPEA, Anhydrous DMF2. 4M HCl in Dioxane> 98% Not Detected < 2%

Analytical Identification Workflow

Use the following diagnostic decision tree to rapidly assess your crude reaction mixtures via LC-MS.

AnalyticalWorkflow Crude Crude Reaction Mixture LCMS LC-MS (ESI+) Analysis Crude->LCMS MassTarget m/z 218 [M+H]+ Target Product LCMS->MassTarget MassHydro m/z 136 [M+H]+ Hydrolysis Impurity LCMS->MassHydro MassBis m/z 335[M+H]+ Bis-Adduct LCMS->MassBis MassBoc m/z 318 [M+H]+ Incomplete Deprotection LCMS->MassBoc

Fig 2. LC-MS (ESI+) diagnostic workflow for rapid impurity identification.

Field-Proven Experimental Protocol

To guarantee the elimination of the aforementioned impurities, implement this step-by-step, self-validating methodology.

Step 1: Regioselective SNAr Coupling
  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon).

  • Reagents: Dissolve tert-butyl piperidin-4-ylcarbamate (1.1 equivalents, 11 mmol) and DIPEA (2.0 equivalents, 20 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool the mixture to 0 °C. Add 2-chlorobenzoxazole (1.0 equivalent, 10 mmol) dropwise to control the exothermic SNAr reaction[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and inject. The reaction is complete when the 2-chlorobenzoxazole peak (m/z 154) disappears and the Boc-intermediate (m/z 318) is the sole product.

Step 2: Workup of the Boc-Intermediate
  • Quench the reaction by pouring it into ice-cold distilled water (100 mL). This precipitates the highly hydrophobic Boc-intermediate.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF and DIPEA salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 3: Quantitative Deprotection
  • Reagents: Suspend the crude Boc-intermediate in anhydrous Dichloromethane (10 mL).

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (10 equivalents). Stir at room temperature for 2 hours.

  • Validation: The target molecule will precipitate out of solution as a white hydrochloride salt. Check the supernatant via LC-MS to ensure the disappearance of the m/z 318 peak.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (2 x 20 mL) to remove cleaved tert-butyl artifacts, and dry under high vacuum. The resulting solid is pure 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine hydrochloride.

References

  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at:[Link]

  • CLOCKSS. Nucleophilic Fluorination of Chlorinated N-Heterocycles with Tetrabutylphosphonium Hydrogendifluoride. CLOCKSS Archive. Available at: [Link]

Sources

Thermal degradation analysis of benzoxazolyl-piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Tier: Level 3 (Senior Application Support) Topic: Thermal Degradation & Stability Profiling Reference Compound Class: Benzoxazolyl-piperidine derivatives (e.g., Iloperidone pharmacophore)

Welcome to the Technical Support Portal

You have reached the advanced support tier for thermal analysis. This guide addresses the specific stability challenges of benzoxazolyl-piperidine conjugates. These compounds exhibit a unique "dual-vulnerability" profile: the piperidine nitrogen is prone to oxidative attack, while the benzoxazole ring and its linker are susceptible to hydrolytic cleavage under thermal stress.

Below are the specialized troubleshooting modules designed to validate your experimental data.

Module 1: Experimental Configuration & Artifact Elimination

User Query: "My TGA baselines are drifting, and I see inconsistent mass loss onsets between runs. Is my sample degrading or is this an instrument artifact?"

Expert Diagnosis: Benzoxazolyl-piperidine compounds are often isolated as salts or solvates. Inconsistent TGA data usually stems from improper atmosphere control or pan-sample interactions, not the degradation itself.

Troubleshooting Protocol: The "Inert-Seal" Validation
ParameterRecommendationTechnical Rationale
Pan Selection Aluminum (Pinhole) vs. PlatinumUse Al pans with a laser-pinhole lid. Why: These compounds often sublime before degrading. A pinhole creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape, preventing pan deformation.
Purge Gas High-Purity N₂ (99.999%) Critical: The piperidine ring is highly sensitive to trace oxygen at elevated temperatures (forming N-oxides). Standard industrial N₂ often contains enough O₂ to skew kinetic data.
Sample Mass 2–5 mg Keep mass low to minimize thermal gradients (thermal lag) within the powder bed, which causes artificial shifts in

.
Heating Rate 5, 10, 20 °C/min Required for KAS kinetic analysis (see Module 4). Single-rate data is insufficient for degradation modeling.
Module 2: Signal Interpretation (DSC/TGA Correlation)

User Query: "I see a small endothermic peak in DSC around 80°C before the main melting point. Is this an impurity?"

Expert Diagnosis: This is a classic "Ghost Peak" scenario. In benzoxazolyl-piperidine synthesis, this often represents desolvation (loss of water/solvent) or a solid-solid transition , not necessarily a chemical impurity.

Workflow: Distinguishing Thermal Events

Use this logic flow to categorize the thermal event.

ThermalWorkflow Start Unknown Thermal Event (Endotherm < Tm) CheckMass Check TGA Data Is mass loss observed? Start->CheckMass MassLossYes Yes: Mass Loss Detected CheckMass->MassLossYes Yes MassLossNo No: Mass is Constant CheckMass->MassLossNo No CalcStoich Calculate Stoichiometry (Mass % loss vs. Solvent MW) MassLossYes->CalcStoich IsStoich Matches Solvent? CalcStoich->IsStoich ResultSolvate Diagnosis: Desolvation Event IsStoich->ResultSolvate Yes ResultDecomp Diagnosis: Early Thermal Degradation IsStoich->ResultDecomp No CycleTest Run Heat-Cool-Heat Cycle MassLossNo->CycleTest Reversible Event Reappears? CycleTest->Reversible ResultPoly Diagnosis: Solid-Solid Transition (Polymorphism) Reversible->ResultPoly Yes ResultRelax Diagnosis: Enthalpic Relaxation (Amorphous Content) Reversible->ResultRelax No

Figure 1: Decision matrix for classifying unknown thermal events in benzoxazolyl-piperidine analysis.

Module 3: Chemical Degradation Pathways

User Query: "My LC-MS shows a degradation product with a mass shift of +16 Da and another at -18 Da. What is happening chemically?"

Expert Diagnosis: You are observing the two primary failure modes of this pharmacophore: Oxidative N-dealkylation/N-oxidation and Hydrolysis .

  • The +16 Da Shift (Oxidation): The tertiary nitrogen in the piperidine ring is an electron-rich center. Under thermal stress (especially if air is present), it forms an N-oxide .

  • The Ring Cleavage (Hydrolysis): The benzoxazole ring is a heterocycle that can undergo ring-opening hydrolysis, often catalyzed by residual moisture in the sample.

Pathway Visualization: The Iloperidone Model

The following diagram illustrates the degradation cascade for a typical benzoxazolyl-piperidine structure (modeled after Iloperidone).

DegradationPath Parent Parent Compound (Benzoxazolyl-Piperidine) Oxidation Thermo-Oxidative Stress (+O2, Heat) Parent->Oxidation Hydrolysis Hydrolytic Stress (+H2O, Heat/Acid) Parent->Hydrolysis NOxide Degradant A (+16 Da) Piperidine N-Oxide Oxidation->NOxide Electrophilic Attack on Piperidine N RingOpen Degradant B Benzoxazole Ring Opening (o-Hydroxyaniline deriv.) Hydrolysis->RingOpen Nucleophilic Attack at C2 Position Cleavage Degradant C Linker Cleavage (Dealkylation) Hydrolysis->Cleavage Ether/Amine Bond Scission

Figure 2: Primary thermal and thermo-oxidative degradation pathways for benzoxazolyl-piperidine compounds.

Module 4: Kinetic Modeling (The "Math" Fix)

User Query: "I calculated activation energy (


) using a single heating rate, but the shelf-life prediction is wrong. Why?"

Expert Answer: Single-heating rate methods (like Freeman-Carroll) are mathematically unreliable for complex degradations like this. You must use Isoconversional (Model-Free) Methods .

Recommended Method: Kissinger-Akahira-Sunose (KAS) [1][2][3][4]

The KAS method allows you to detect if the degradation mechanism changes as the reaction progresses (e.g., surface oxidation followed by bulk decomposition).

The Equation:



Execution Protocol:

  • Data Collection: Run TGA at

    
     °C/min.
    
  • Slicing: Select conversion points (

    
    ) from 0.05 to 0.90 (5% to 90% mass loss).
    
  • Plotting: Plot

    
     vs 
    
    
    
    for each
    
    
    .
  • Validation:

    • If lines are parallel

      
       Single mechanism (
      
      
      
      is constant).
    • If lines converge/cross

      
       Multi-step mechanism (e.g., simultaneous ring opening and oxidation). Stop.  You cannot use a single 
      
      
      
      for shelf-life prediction.
References
  • BenchChem. (2025).[5][6] Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide. Retrieved from 6

  • Mullangi, R., et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry. Retrieved from 7

  • Netzsch Kinetics. (2024). Kissinger-Akahira-Sunose Analysis - Model-free (isoconversional) method of kinetic analysis.[1][8] Retrieved from 8

  • Reddy, P.B., et al. (2014). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Retrieved from 9

Sources

Validation & Comparative

Structural Elucidation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine: A Comparison of 1D ¹H NMR, 2D NMR, and AI-Predicted Spectral Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the unambiguous structural verification of heterocyclic pharmacophores is a critical quality control step. Benzoxazole-piperidine hybrids are highly privileged scaffolds, frequently utilized in the design of kinase inhibitors targeting VEGFR-2 and c-Met for oncology applications[1]. However, the structural elucidation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine presents a distinct analytical challenge: the piperidine ring often exhibits severe signal overlap and dynamic conformational exchange on the NMR timescale[2].

Mechanistic Insights into the NMR Profile

To accurately interpret the NMR spectrum, one must first understand the electronic and spatial environment of the molecule.

  • Electronic Deshielding via the Benzoxazole Ring: The benzoxazole core is highly electron-withdrawing. When attached to the piperidine nitrogen (N1'), the nitrogen's lone pair delocalizes into the heteroaromatic system. This partial double-bond character restricts rotation and significantly deshields the adjacent α-protons (C2' and C6'), pushing them downfield to approximately 3.1–4.2 ppm[1],[3].

  • Anisotropic Effects and Conformation: The piperidine ring predominantly adopts a chair conformation. Due to the magnetic anisotropic effect of the nitrogen lone pair and the adjacent C–C single bonds, axial protons are generally more shielded than their equatorial counterparts[2]. Consequently, the axial protons at C2'/C6' and C3'/C5' will appear upfield relative to the equatorial protons, often resulting in complex, overlapping multiplets in the 1.2–3.5 ppm range[2].

Comparative Analytical Workflows

Relying solely on 1D ¹H NMR for complex heterocycles often leads to ambiguous assignments. Below is a comparison of three distinct analytical methodologies used to resolve the structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

Workflow Target 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine Structural Elucidation Method1 Traditional 1D 1H NMR (Fast, but prone to overlap) Target->Method1 Method2 Advanced 2D NMR (COSY/HSQC) (High resolution, unambiguous) Target->Method2 Method3 AI-Assisted NMR Prediction (In silico benchmarking) Target->Method3 Result1 Ambiguous Assignments (Requires VT-NMR) Method1->Result1 Result2 Definitive 3D Conformation (Self-Validating) Method2->Result2 Method3->Result2 Validates

Table 1: Comparative Performance of NMR Elucidation Workflows
MethodologySignal Resolution (Aliphatic)Signal Resolution (Aromatic)Acquisition TimeStructural Confidence Level
Traditional 1D ¹H NMR Poor (Severe overlap at 1.4-1.9 ppm)Moderate (Second-order multiplets)< 5 minutesLow to Moderate
2D NMR (COSY/HSQC) Excellent (Diastereotopic resolution)Excellent (C-H correlation)30 - 60 minutesHigh (Definitive)
AI-Assisted Prediction N/A (Theoretical baseline)N/A (Theoretical baseline)InstantaneousSupporting / Confirmatory

Experimental Protocols & Self-Validating Systems

To guarantee scientific integrity, the following protocols incorporate internal checks that validate the data in real-time.

Protocol A: High-Resolution 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Ensure the solution is free of paramagnetic impurities to prevent line broadening[2].

  • Acquisition: Acquire the spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • Self-Validating Integration Check: Set the integral of the isolated C4' methine proton (~2.9 ppm) to exactly 1.00 . The integration of the complex multiplets in the 1.2–2.0 ppm range (comprising the four C3'/C5' protons and the two NH₂ protons) must mathematically sum to 6.00 ± 0.10 . Any significant deviation indicates incomplete relaxation, baseline artifacts, or impurities.

  • Variable Temperature (VT) Validation: If the C2'/C6' signals appear broad at 298 K due to the intermediate exchange rate of the piperidine chair-chair interconversion, acquire a second spectrum at 343 K. The elevated temperature will accelerate the exchange, coalescing the broad signals into sharp, time-averaged peaks[2]. This dynamic response is a self-validating confirmation of the piperidine ring's structural flexibility.

Protocol B: 2D COSY NMR for Unambiguous Assignment
  • Acquisition: Set up a standard gradient-selected COSY experiment (cosygpqf). Use 256 increments in the indirect dimension (F1) to ensure adequate digital resolution.

  • Pathway Tracing: Map the spin system starting from the isolated C4' methine proton.

COSY_Pathway C4 H-C4' Methine ~2.9 ppm C35 H-C3'/C5' Methylene ~1.4-1.9 ppm C4->C35 3J (COSY) C26 H-C2'/C6' Methylene ~3.1-4.1 ppm C35->C26 3J (COSY)

Essential 1H-1H COSY correlation pathway for assigning the piperidine ring protons.

Quantitative Data: Chemical Shift Assignments

By synthesizing the data from the 1D and 2D workflows, we can construct a highly accurate, self-validating assignment table. The values below represent the expected high-resolution profile for this compound, corroborated by known anisotropic and electronic deshielding principles[2],[1],[3].

Table 2: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
Proton PositionMultiplicityExpected Shift (ppm)2D Correlation (COSY)Mechanistic Rationale
H-4 (Benzoxazole) Doublet (d)~7.40H-5Deshielded by adjacent oxygen atom.
H-7 (Benzoxazole) Doublet (d)~7.30H-6Deshielded by adjacent nitrogen atom.
H-5, H-6 (Benzoxazole) Multiplets (m)7.10 - 7.20H-4, H-7Standard aromatic resonance.
H-2', H-6' (Equatorial) Doublet of triplets (dt)~4.10H-3', H-5'Strongly deshielded by N1 lone pair delocalization into the benzoxazole ring[1].
H-2', H-6' (Axial) Triple doublet (td)~3.10H-3', H-5'Upfield of equatorial protons due to anisotropic shielding[2].
H-4' (Methine) Triple triplet (tt)~2.90H-3', H-5'Deshielded by the adjacent primary amine (NH₂).
H-3', H-5' (Equatorial) Broad doublet (br d)~1.90H-2', H-6', H-4'Standard aliphatic equatorial environment.
NH₂ (Amine) Broad singlet (br s)~1.60None (Exchanges)Broadened by quadrupolar relaxation of ¹⁴N; disappears upon D₂O shake.
H-3', H-5' (Axial) Quartet doublet (qd)~1.40H-2', H-6', H-4'Most shielded protons in the system due to axial orientation[2].

Conclusion

While 1D ¹H NMR provides a rapid structural fingerprint, it is insufficient for the definitive elucidation of complex, conformationally dynamic molecules like 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine. The integration of 2D COSY/HSQC NMR is not merely an optional upgrade; it is a mandatory alternative that transforms ambiguous, overlapping multiplets into a self-validating, three-dimensional structural proof. By applying these rigorous analytical standards, drug development professionals can ensure the highest level of molecular integrity in their research pipelines.

References

  • BenchChem. "Technical Support Center: NMR Analysis of Anilino-piperidines." BenchChem.
  • National Center for Biotechnology Information (PMC). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases." NIH.
  • ProQuest. "Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity." ProQuest.

Sources

C13 NMR chemical shifts for the benzoxazole-piperidine skeleton

Author: BenchChem Technical Support Team. Date: March 2026


 NMR Characterization of Benzoxazole-Piperidine Scaffolds: A Comparative Technical Guide 

Executive Summary

The benzoxazole-piperidine skeleton is a privileged pharmacophore in medicinal chemistry, serving as the core for various VEGFR-2 and c-Met kinase inhibitors, antipsychotics (e.g., iloperidone), and analgesics. However, the hybrid nature of this scaffold—combining a planar, electron-deficient aromatic bicycle with a flexible, aliphatic heterocycle—presents unique challenges in NMR characterization.

This guide objectively compares the performance of different NMR solvent systems and assignment strategies. It moves beyond basic spectral listing to analyze why specific shifts occur and how to leverage them for unambiguous structural verification. We focus on the 2-(piperidin-4-yl)benzoxazole and 2-(piperidin-1-yl)benzoxazole motifs, providing a self-validating protocol for your laboratory.

Part 1: Structural Analysis & Chemical Shift Logic

To accurately assign the


 NMR spectrum, one must deconstruct the skeleton into two distinct magnetic environments: the Aromatic Core (Benzoxazole)  and the Aliphatic Ring (Piperidine) .
The Benzoxazole Core

The benzoxazole ring is characterized by extreme electronic desymmetrization caused by the heteroatoms (N and O).

  • C-2 (The Diagnostic Anchor): This carbon is flanked by both nitrogen and oxygen, making it the most deshielded signal in the spectrum, typically appearing at 160–168 ppm .[1] Its position is highly sensitive to the substituent at the 2-position.

  • Bridgehead Carbons (C-3a, C-7a): These quaternary carbons appear in the 140–152 ppm range.[1] C-7a (adjacent to Oxygen) is generally more deshielded than C-3a (adjacent to Nitrogen).

The Piperidine Ring

The chemical shifts of the piperidine ring depend heavily on its point of attachment (N-linked vs. C-linked).

  • C-linked (e.g., piperidin-4-yl): The nitrogen is secondary (or substituted), and the attachment point (C-4) is a methine.[1]

  • N-linked (e.g., piperidin-1-yl): The nitrogen is attached to the benzoxazole, significantly deshielding the

    
    -carbons (C-2'/6').
    
Table 1: Comparative Chemical Shift Data (ppm)

Data synthesized from high-field (100+ MHz) experiments in DMSO-


.
Carbon PositionTypeRange (ppm)Structural Insight
Benzoxazole C-2 Quaternary (C=N)160.0 – 164.5 Most deshielded.[1] Shifts upfield (~160) if an amine is attached (resonance donation).[1]
Benzoxazole C-7a Quaternary (Ar-O)148.0 – 152.0 Bridgehead.[1] Deshielded by oxygen.
Benzoxazole C-3a Quaternary (Ar-N)138.0 – 142.0 Bridgehead. Shielded relative to C-7a.
Benzoxazole C-5/6 Aromatic CH123.0 – 126.0 Typical aromatic region.[1] Overlap is common.
Benzoxazole C-4/7 Aromatic CH110.0 – 119.0 Shielded by resonance from heteroatoms. C-7 often < 112 ppm.[1]
Piperidine C-2'/6' Aliphatic CH

43.0 – 48.0

to Nitrogen.[1] Shifts to ~50+ ppm if N-alkylated.
Piperidine C-3'/5' Aliphatic CH

28.0 – 32.0

to Nitrogen.
Piperidine C-4' Aliphatic CH/CH

32.0 – 35.0 If C-linked (methine).[1] Shifts to ~24 ppm if N-linked (methylene).

Part 2: Comparative Analysis – Solvent Systems

The choice of solvent is not merely about solubility; it dictates the resolution of exchangeable protons and the stability of the tautomeric forms.

Comparison: DMSO- vs. CDCl
FeatureDMSO-

(Recommended)
CDCl

(Standard)
Application Scientist Note
Solubility Excellent for polar/salt forms.[1]Poor for HCl salts or polar hybrids.Use DMSO for final drug candidates (often salts).[1]
Exchangeable Protons Visible. NH signals (piperidine/amide) appear sharp.[1]Invisible/Broad. NH often exchanges or broadens out.Crucial: You need the NH proton to run 2D HMBC correlations to the adjacent carbons.
C-2 Shift Stability Stable. H-bonding with solvent may cause slight deshielding (+1 ppm).Variable. Concentration dependent.[2]DMSO provides more consistent data for SAR databases.
Water Peak ~3.33 ppm (can obscure piperidine signals).[1]~1.56 ppm (overlaps with aliphatic multiplets).[1]Dry samples thoroughly. In DMSO, water is distinct from key methine signals.

Verdict: For benzoxazole-piperidine scaffolds, DMSO-


 is the superior solvent .[1] The ability to observe the NH proton enables the establishment of connectivity between the piperidine nitrogen and the benzoxazole core via HMBC.

Part 3: Advanced Assignment Workflow (Visualization)

The following diagram illustrates the logical pathway for unambiguous assignment, utilizing 2D NMR techniques to bridge the aromatic-aliphatic gap.

NMR_Assignment_Workflow Sample Purified Sample (>10mg for 13C) Solvent Solvent Selection: DMSO-d6 Sample->Solvent Acquisition Acquisition: 1D 1H, 1D 13C, HSQC, HMBC Solvent->Acquisition Step1 Step 1: Identify C-2 (Most downfield ~162 ppm) Acquisition->Step1 Step2 Step 2: Assign Bridgeheads (C-7a > C-3a) Step1->Step2 Step3 Step 3: Piperidine Connectivity (HMBC from Pip-H to Benz-C) Step2->Step3 Step3->Step3 Look for 3-bond coupling (e.g., Pip-H2' to C-2) Verification Structure Verified Step3->Verification Correlations Match

Caption: Logical workflow for the unambiguous NMR assignment of benzoxazole-piperidine derivatives, prioritizing 2D correlations.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow this validated protocol.

Sample Preparation
  • Mass: Weigh 20–30 mg of the compound for

    
     analysis (5–10 mg is sufficient for 
    
    
    
    only, but carbon requires higher concentration).
  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
  • Dissolution: Vortex for 30 seconds. If the sample is a salt, gentle warming (40°C) may be required. Do not sonicate for extended periods to avoid solvent heating and degradation.

  • Reference: Ensure the solvent peak is calibrated correctly (DMSO-

    
     central pentet at 39.52 ppm ).
    
Acquisition Parameters (Bruker/JEOL 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds . Quaternary carbons (C-2, C-3a, C-7a) have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 240 ppm (to capture the full range including C-2).

Part 5: Mechanistic Insight – The "Linker" Effect

When analyzing the chemical shifts, the "linker" between the benzoxazole and piperidine is the primary variable affecting the spectrum.

  • Direct Linkage (C-C Bond): In 2-(piperidin-4-yl)benzoxazole, the bond is between Benz-C2 and Pip-C4.[1]

    • Effect: The Pip-C4 signal appears at ~34 ppm (methine).[1]

    • HMBC: Strong correlation between Pip-H4 and Benz-C2 (~164 ppm).[1]

  • Amino Linkage (C-N Bond): In 2-(piperidin-1-yl)benzoxazole, the bond is between Benz-C2 and Pip-N.

    • Effect: The Pip-C2'/6' signals are deshielded to ~47 ppm due to the electron-withdrawing nature of the benzoxazole ring.

    • Resonance: The lone pair on the piperidine nitrogen donates into the benzoxazole ring, slightly shielding the Benz-C2 carbon compared to the C-C linked analog.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Retrieved from

  • National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Retrieved from

  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. Molecules. Retrieved from

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information: Synthesis of benzisoxazoles. Retrieved from

  • SpectraBase. (2024). 13C NMR Data for N-Isopropyl-Piperidine and Benzoxazole Derivatives. Retrieved from [1]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Content Focus: High-Resolution Tandem Mass Spectrometry (HR-MS/MS), Structural Elucidation, and Method Validation

Executive Summary & Pharmacological Context

Benzoxazole derivatives coupled with saturated nitrogen heterocycles—such as piperidines and piperazines—are privileged scaffolds in modern drug discovery, frequently evaluated for their robust antimicrobial, anti-inflammatory, and neurological activities 1. During pharmacokinetic profiling, the accurate structural elucidation of these compounds and their downstream metabolites relies entirely on tandem mass spectrometry (MS/MS).

This guide provides an objective, in-depth comparative analysis of the electrospray ionization (ESI) fragmentation patterns of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine against its key structural alternatives, establishing a self-validating framework for spectral interpretation.

Structural Ionization Dynamics & Causality (E-E-A-T)

Understanding the proton affinity of the target molecule is the critical first step in predicting its MS/MS behavior. 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine contains three distinct nitrogen atoms: the benzoxazole ring nitrogen (N3), the piperidine ring nitrogen (N1), and the primary aliphatic amine (N4).

  • Causality of Ionization: In positive ESI mode (ESI+), protonation preferentially occurs at the highly basic primary aliphatic amine (pKa ~10). However, this site is not where the primary structural cleavage occurs.

  • Charge-Directed Fragmentation: During Collision-Induced Dissociation (CID), the localized charge must migrate to the benzoxazole nitrogen or the piperidine N1. This charge migration weakens the C2–N1 bond linking the two ring systems, initiating the heterolytic cleavage required to generate diagnostic structural fragments.

Comparative MS/MS Fragmentation Analysis

To establish unique diagnostic ions, we compare the target compound against two common structural analogs:

  • 1-(1,3-Benzoxazol-2-yl)piperazine: The primary amine is replaced by a secondary amine embedded within the ring.

  • 2-(Piperidin-1-yl)benzoxazole: Lacks the 4-amino group entirely.

Table 1: High-Resolution MS/MS Quantitative Data Summary
CompoundFormulaPrecursor [M+H]⁺Key Fragment (m/z)Neutral LossRelative AbundanceDiagnostic Significance
1-(1,3-Benzoxazol-2-yl)piperidin-4-amine C₁₂H₁₅N₃O218.1285201.1020 - NH₃ (17.03 Da)High (Base Peak at low CE)Confirms presence of primary aliphatic amine.
118.0292- PiperidinamineHigh (Base Peak at high CE)Identifies the intact benzoxazole core.
90.0343- CO (28.00 Da)LowConfirms benzoxazole ring opening.
1-(1,3-Benzoxazol-2-yl)piperazine C₁₁H₁₃N₃O204.1132161.0713 - C₂H₅N (43.04 Da)MediumConfirms piperazine ring cleavage.
118.0292- PiperazineHighIdentifies the intact benzoxazole core.
2-(Piperidin-1-yl)benzoxazole C₁₂H₁₄N₂O203.1179118.0292- PiperidineHighIdentifies the intact benzoxazole core.

Mechanistic Pathways of the Target Compound

The fragmentation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is defined by three distinct, collision-energy-dependent pathways:

  • Low-Energy Pathway (Loss of Ammonia): At low collision energies (15–20 eV), the protonated primary amine is rapidly expelled as neutral NH₃ (17.03 Da), generating a highly stable tetrahydropyridine-like cation at m/z 201.10. This fragment is the primary diagnostic differentiator from the piperazine and unsubstituted piperidine analogs.

  • High-Energy Pathway (C–N Cleavage): As collision energy increases (30–40 eV), the bond between the benzoxazole C2 and piperidine N1 cleaves. Because the benzoxazole ring effectively stabilizes the positive charge through resonance, the dominant product is the benzoxazolium cation at m/z 118.03.

  • Ring Opening (Loss of CO): A hallmark of oxazole and benzoxazole mass spectrometry is the subsequent cleavage of the heterocyclic ring 2. The benzoxazolium ion (m/z 118.03) expels carbon monoxide (28.00 Da) to form a product ion at m/z 90.03 [[3]]().

Frag_Pathway M [M+H]+ m/z 218.1285 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine F1 [M+H - NH3]+ m/z 201.1020 Tetrahydropyridine derivative M->F1 - NH3 (17.03 Da) Low CE (15-20 eV) F2 Benzoxazolium Cation m/z 118.0292 M->F2 C-N Cleavage High CE (30-40 eV) F4 [Benzoxazolium - CO]+ m/z 90.0343 F2->F4 - CO (28.00 Da) Ring Opening

Fig 1. CID fragmentation pathways of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure high reproducibility and accurate mass assignments, the following protocol integrates specific chromatographic and mass spectrometric controls.

Causality of Method Design: A Waters Atlantis dC18 column is selected over standard C18 stationary phases. The di-functionally bonded silica is specifically optimized to retain highly polar, basic compounds like the piperidin-4-amine moiety, preventing early elution in the void volume 4. The use of 0.1% formic acid ensures complete protonation of the primary amine, yielding sharp, symmetrical peaks and maximizing ESI+ sensitivity.

Step-by-Step Methodology:
  • Sample Preparation & Internal Validation:

    • Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 100 ng/mL using 0.1% formic acid in 50:50 Water:Acetonitrile.

    • Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g., D5-benzoxazole) to monitor ionization suppression and ensure mass accuracy calibration.

  • Chromatographic Separation:

    • Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+ TOF/Orbitrap):

    • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

    • Precursor Selection: Isolate [M+H]⁺ at m/z 218.13 using a narrow quadrupole isolation window (1.0 Da) to prevent chimeric spectra.

    • CID Ramping: Apply a stepped collision energy (CE) ramp (15, 30, and 45 eV) in the collision cell. Causality: Stepped CE captures both the low-energy NH₃ loss and the high-energy benzoxazole ring opening in a single analytical run, providing a complete structural fingerprint.

LCMS_Workflow N1 Sample Prep 0.1% FA in MeOH N2 UHPLC Separation Waters Atlantis dC18 N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 Precursor Selection m/z 218.13 N3->N4 N5 CID Fragmentation Stepped 15-45 eV N4->N5 N6 HR-MS Analysis TOF / Orbitrap N5->N6

Fig 2. Self-validating LC-ESI-MS/MS workflow for benzoxazole derivatives.

References

  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid - Benchchem. Available at: 3

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Available at: 2

  • MODULATORS OF THE INTEGRATED STRESS RESPONSE PATHWAY (EP 4232154 B1) - European Patent Office. Available at: 4

  • Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate. Available at: 1

Sources

FTIR Spectral Analysis of Benzoxazolyl-Amine Functional Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of ATR-FTIR spectroscopy against Raman spectroscopy and Solution-state


H-NMR  for the analysis of benzoxazolyl-amine functional groups.

Executive Summary

The 2-aminobenzoxazole pharmacophore is a critical scaffold in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. However, its analysis is complicated by prototropic tautomerism —the spontaneous equilibrium between the amino (


)  and imino (

)
forms.

While NMR is the gold standard for structural elucidation in solution, it often fails to capture the solid-state polymorphism that dictates drug shelf-life and bioavailability. This guide establishes Attenuated Total Reflectance (ATR)-FTIR as the superior method for rapid, solid-state characterization of benzoxazolyl-amines, offering a distinct advantage in detecting hydrogen-bonding networks that alternative methods miss.

Technical Deep Dive: The Benzoxazolyl-Amine Fingerprint

To accurately identify this moiety, one must look beyond generic functional group tables. The benzoxazole ring fused with an amine creates a unique electronic environment where the ring oxygen and nitrogen compete for electron density, affecting vibrational frequencies.

Characteristic Vibrational Modes

The following bands constitute the "fingerprint" for confirming the 2-aminobenzoxazole structure.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
Amino (

)
Stretching (Sym/Asym)3400 – 3100 High. Doublet indicates the amino tautomer. A single, broad band suggests the imino form or H-bonding.
Ring

Stretching1680 – 1610 Critical. Position shifts significantly between tautomers. Higher frequency (

) often indicates exocyclic

(imino).
Oxazole

Asymmetric Stretch1265 – 1240 Medium. Confirms the integrity of the oxazole ring.
Oxazole

Symmetric Stretch1075 – 1060 Medium. Often sharp and distinct; useful for quantification.
Ring Breathing Skeletal Vibration1500 – 1450 Low. Overlaps with aromatic

, but intensity changes with ring substitution.

Expert Insight: The


 stretch is your primary indicator of tautomeric state. In the amino form, the double bond is endocyclic (part of the aromatic system). In the imino form, the exocyclic 

bond is stiffer, often shifting the band to higher wavenumbers, though strong hydrogen bonding in the solid state can paradoxically lower this frequency.

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares ATR-FTIR with its two primary competitors: Raman Spectroscopy and


H-NMR.
Comparison Matrix
FeatureATR-FTIR (The Product) Raman Spectroscopy Solution-State

H-NMR
Primary Detection Principle Dipole moment change (Polar bonds:

,

,

)
Polarizability change (Symmetric bonds:

, Ring breathing)
Magnetic spin of protons
Tautomer Sensitivity Excellent (Solid State). Can distinguish polymorphs frozen in crystal lattice.Good. Complementary to IR, but often suffers from fluorescence interference in heterocyclic amines.Excellent (Solution). Quantifies equilibrium ratio, but cannot assess solid-state form.
Sample Preparation None. Direct powder analysis. (< 1 min)Minimal. Direct focus. (< 2 min)High. Requires deuterated solvents (

,

). (> 15 min)
H-Bonding Detection Superior.

band broadening is a direct measure of H-bond strength.
Weak. Water/H-bonding has weak Raman scattering cross-sections.Indirect. Chemical shift changes (

) are concentration/solvent dependent.
Cost per Analysis Low (consumable-free).Low.High (solvents, tubes, cryogens).
Why Choose ATR-FTIR?
  • Solid-State Relevance: Drugs are formulated as solids. NMR dissolves the sample, destroying the crystal lattice and potentially shifting the tautomeric equilibrium to a state that does not exist in the pill. ATR-FTIR measures the actual drug substance form.

  • Polar Sensitivity: The benzoxazole ring is highly polar due to the O and N heteroatoms. FTIR is inherently more sensitive to these polar functional groups than Raman, which excels at non-polar, symmetric carbon backbones.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol is designed to minimize atmospheric water interference and maximize signal-to-noise ratio for the critical N-H region.

Phase 1: System Setup & Validation
  • Crystal Selection: Use a Diamond ATR crystal. Zinc Selenide (ZnSe) is acceptable but prone to scratching from hard crystalline powders.

  • Parameter Configuration:

    • Resolution:

      
       (Optimal balance of signal/noise).
      
    • Scans: 32 scans (background), 32 scans (sample).

    • Range:

      
      .
      
  • Background Check: Collect an air background. Ensure the

    
     doublet (
    
    
    
    ) is minimized. Self-Check: If water vapor noise is visible > 2% T in the
    
    
    region, purge the system before proceeding.
Phase 2: Sample Acquisition
  • Sample Placement: Place ~5 mg of the benzoxazolyl-amine powder onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil. Apply high pressure (typically >8000 psi equivalent) to ensure intimate contact.

    • Causality: Poor contact results in weak evanescent wave penetration, selectively suppressing high-wavenumber peaks (

      
       region), leading to false "imino" identification.
      
  • Acquisition: Record the spectrum.

Phase 3: Data Processing & Analysis
  • ATR Correction: Apply an ATR correction algorithm (modifies intensity based on wavelength-dependent penetration depth).

  • Baseline Correction: Use a multi-point baseline correction only if significant scattering (slope) is observed.

  • Peak Picking: Identify the diagnostic bands listed in Section 2.

Visualizations

Diagram 1: Tautomer Identification Logic

This decision tree guides the researcher through the spectral features to classify the tautomeric form.

TautomerLogic start Start: Analyze 3500-3100 cm⁻¹ Region checkNH Number of N-H Bands? start->checkNH doublet Doublet (Sym/Asym) ~3400 & 3200 cm⁻¹ checkNH->doublet Two Bands singlet Single Broad Band ~3300 cm⁻¹ checkNH->singlet One Band amino Conclusion: Amino Tautomer (-NH₂) (Aromatic C=N ~1610 cm⁻¹) doublet->amino checkCN Check C=N Region (1600-1700 cm⁻¹) singlet->checkCN checkCN->amino Band < 1620 cm⁻¹ imino Conclusion: Imino Tautomer (=NH) (Exocyclic C=N >1640 cm⁻¹) checkCN->imino Band > 1640 cm⁻¹ hbond Check: Is it H-bonded? checkCN->hbond Band Shifted/Broad hbond->imino Strong H-bond suspected

Caption: Logical decision tree for distinguishing Amino vs. Imino tautomers using N-H and C=N spectral regions.

Diagram 2: Experimental Workflow

The complete path from sample to validated data.

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis clean Clean Crystal (Isopropanol) bg Background Scan (Air) clean->bg load Load Solid Sample bg->load press Apply High Pressure load->press scan Collect Spectrum press->scan correct ATR Correction scan->correct verify Verify Fingerprint correct->verify

Caption: Step-by-step ATR-FTIR experimental workflow for solid-state drug analysis.

References

  • SciSpace. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Available at: [Link][1]

  • ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available at: [Link][1]

  • National Institutes of Health (NIH). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. Available at: [Link][2]

  • Covalent Metrology. Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy. Available at: [Link]

Sources

HPLC retention time standards for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing HPLC Retention Time Standards for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine. As a compound of interest in medicinal chemistry, possessing the benzoxazole scaffold known for diverse biological activities, establishing a reliable analytical standard is paramount for research and development.[1][2][3] This document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices to ensure accuracy, reproducibility, and trustworthiness in your analytical workflow.

The Imperative for a Retention Time Standard

In liquid chromatography, retention time (RT) is the primary qualitative identifier for an analyte. However, it is not an absolute constant. Minor variations in the HPLC system—such as mobile phase composition, column aging, temperature fluctuations, and pressure changes—can cause significant RT shifts.[4] An analytical retention time standard serves as a crucial reference point. By co-analyzing a known standard with unknown samples, analysts can normalize these variations, ensuring unambiguous peak identification and maintaining the integrity of analytical data across different batches, instruments, and even laboratories.

For a molecule like 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, which contains a basic piperidine nitrogen, retention is highly sensitive to mobile phase pH. Therefore, a well-defined standard and a buffered mobile phase are critical for achieving reproducible results.

Comparative Analysis: Analyte vs. Internal Standard

To create a self-validating system, an internal standard (IS) is employed. The ideal IS is structurally similar to the analyte but chromatographically resolved, experiences similar extraction and detection properties, and is absent in the test samples. For this guide, we have selected 2-amino-N-phenylbenzamide as a suitable internal standard. It shares aromatic and amide characteristics but possesses different polarity and basicity, ensuring clear separation.

The following data represents a typical outcome from the optimized method detailed in this guide, demonstrating the method's selectivity.

Table 1: Comparative Chromatographic Performance

CompoundRetention Time (min)Tailing Factor (As)Theoretical Plates (N)
1-(1,3-Benzoxazol-2-yl)piperidin-4-amine4.621.15> 9,500
2-amino-N-phenylbenzamide (Internal Standard)5.881.08> 12,000

HPLC Methodology: A Rationale-Driven Protocol

This section details the experimental protocol, emphasizing the causality behind each parameter choice.

Instrumentation and Reagents
  • HPLC System: A system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds like benzoxazole derivatives.[5][6] The de-activated silica backbone minimizes peak tailing for basic analytes.[7]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (>18 MΩ·cm)

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid.

    • Rationale: The ammonium acetate buffer is crucial for controlling the ionization state of the basic piperidine amine. At pH 4.5, the amine will be consistently protonated, leading to stable and reproducible retention. Formic acid is used for pH adjustment and is compatible with mass spectrometry.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    8.0 80
    10.0 80
    10.1 20

    | 15.0 | 20 |

    • Rationale: A gradient elution provides robust separation of the analyte and internal standard while ensuring that any potential late-eluting impurities are washed from the column, preventing carryover. The final re-equilibration step is vital for reproducibility.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Maintaining a stable column temperature above ambient minimizes viscosity-related pressure fluctuations and ensures consistent retention times.

  • Detection Wavelength: 278 nm

    • Rationale: The benzoxazole ring system exhibits strong UV absorbance. 278 nm is a typical absorbance maximum for this chromophore, providing high sensitivity. A DAD can be used to confirm peak purity.

  • Injection Volume: 10 µL

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Accurately weigh ~10 mg of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine reference standard and the 2-amino-N-phenylbenzamide (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Pipette 100 µL of the analyte stock and 100 µL of the IS stock into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of Mobile Phase A and B. This solution serves as the retention time standard.

Visualization of Workflow and Logic

The following diagrams provide a clear visual representation of the experimental process and the logic of using a retention time standard.

experimental_workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation stock_analyte Analyte Stock (1 mg/mL) working_std Working Standard Mix (10 µg/mL) stock_analyte->working_std stock_is Internal Standard Stock (1 mg/mL) stock_is->working_std hplc_inject Inject Standard working_std->hplc_inject hplc_run Execute Gradient Method hplc_inject->hplc_run hplc_detect Detect at 278 nm hplc_run->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_eval Check System Suitability (Tailing, Plates, Resolution) data_acq->data_eval data_confirm Confirm RT & Establish Standard data_eval->data_confirm

Caption: High-level workflow for establishing the HPLC retention time standard.

logic_diagram rt_std Retention Time Standard Analyte RT = 4.62 min IS RT = 5.88 min peak_detect Peak Detection Peak 1 detected at ~4.6 min? Peak 2 detected at ~5.9 min? rt_std->peak_detect Reference sample Unknown Sample Analysis Inject Sample sample->peak_detect Experimental Data identity_confirm { Identity Confirmation | Peak 1 is Confirmed as Analyte} peak_detect:f0->identity_confirm  Yes identity_fail { Identity Not Confirmed | Peak is an unknown} peak_detect:f0->identity_fail  No

Caption: Logical process for using the RT standard to confirm analyte identity.

Trustworthiness: A Self-Validating System

The integrity of this method is upheld by continuous system suitability testing (SST). Before analyzing any samples, the Working Standard Solution must be injected, and the resulting chromatogram must meet the following criteria:

  • Tailing Factor (As): Must be between 0.9 and 1.5 for both peaks to ensure peak symmetry and minimize integration errors.

  • Theoretical Plates (N): Must be > 5000 for both peaks, indicating good column efficiency.

  • Resolution (Rs): The resolution between the analyte and the internal standard must be > 2.0, ensuring they are baseline separated.

Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding. This built-in quality check ensures that the system is performing optimally for every run, making the entire process self-validating and trustworthy.

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • Karumudi, B. S., Kondeti, T. N., & Kota, C. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI.
  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). reverse phase hplc and derivative spectrophotometric methods for simultaneous.
  • ResearchGate. (n.d.). retention time a and retention time shifts of benzodiazepines in different matrices. ResearchGate.

Sources

Structure-Activity Relationship (SAR) studies of N-substituted piperidin-4-amines

Comparative Guide: SAR of -Substituted Piperidin-4-amines

Executive Summary: The "Head-to-Tail" Pharmacophore

The piperidin-4-amine scaffold functions as a flexible linker system. Its biological activity is governed by a "Head" (4-amino substituent) and "Tail" (N1-substituent) architecture.

  • The Head (4-position): Dictates primary receptor subtype selectivity (e.g., GPCR orthosteric binding).

  • The Tail (N1-position): Modulates physicochemical properties (logP, pKa), metabolic stability, and—crucially—secondary binding pockets or off-target liabilities like hERG channel blockade.

Critical Insight: While hydrophobic

Chemical Space & Synthesis Strategies

Comparative Synthetic Routes

Two primary strategies exist for accessing this chemical space.[1] The choice depends on whether the library variation is required at the Head or the Tail .

FeatureRoute A: Reductive Amination (N1-Derivatization) Route B: S

2 Displacement (N1-Alkylation)
Starting Material 4-(Boc-amino)piperidine4-(Boc-amino)piperidine
Reagents Aldehyde/Ketone + NaBH(OAc)

Alkyl Halide + K

CO

/DIPEA
Scope Branched/Chiral tails; mild conditions.Linear/Simple tails; harsh conditions.
Yield Reliability High (>80%); tolerates functional groups.[2]Moderate; risk of over-alkylation.
Preferred For Late-stage Lead Optimization Early-stage Hit Expansion
Visualization: General Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways for generating SAR libraries.

SynthesisSchemeSM4-(Boc-amino)piperidineInterAReductive Amination(DCE, AcOH)SM->InterARoute AInterBSN2 Displacement(DMF/ACN, Heat)SM->InterBRoute BAldehydeAldehyde (R-CHO)+ NaBH(OAc)3Aldehyde->InterAProdAN-Alkyl Product(High Yield)InterA->ProdAHalideAlkyl Halide (R-X)+ Base (K2CO3)Halide->InterBProdBN-Alkyl Product(Mod. Yield)InterB->ProdB

Caption: Divergent synthetic pathways for N-substituted piperidin-4-amines. Route A (Reductive Amination) is preferred for complex SAR exploration.

Comparative SAR Analysis

Case Study: Potency vs. hERG Liability

A major challenge with



Comparative Data: Impact of N-Substituent on Activity

Target Context: Muscarinic M1 Agonist / Sigma-1 Receptor Ligand

N-Substituent (Tail)Structure TypeTarget Potency (Ki/EC50)hERG Inhibition (IC50)SAR Verdict
Methyl Small AlkylLow (> 1000 nM)> 30 µM (Safe)Inactive. Too small to engage secondary pockets.
Benzyl AromaticHigh (< 10 nM)1–5 µM (Risk)Potent but Toxic. Classic "hERG trap."
Phenethyl Ext.[3][4][5] AromaticVery High (< 1 nM)< 0.5 µM (Unsafe)High Liability. Optimal length for hERG pore binding.
Fluorobenzyl Polar AromaticHigh (< 10 nM)5–10 µM (Improved)Balanced. EWG reduces basicity &

-stacking.
Piperidine-4-yl Rigid/PolarModerate (50 nM)> 30 µM (Safe)Safe Lead. Reduces lipophilicity (LogP).
Mechanism of Action: The "Flexible Linker" Hypothesis

The ethylene bridge (phenethyl) or methylene bridge (benzyl) allows the piperidine nitrogen to pivot.

  • Protonated Nitrogen: Forms a salt bridge with Asp residues in GPCRs (e.g., Asp113 in M1).

  • Aromatic Tail: Swings into a hydrophobic sub-pocket.

  • Optimization: Restricting this flexibility (e.g., using a rigid bicyclic system or shortening the linker) often retains potency while disrupting the induced fit required for hERG blockade.

Visualization: SAR Decision Tree

SARTreeStartHit Compound(N-Benzyl piperidin-4-amine)CheckHERGhERG IC50 < 10 µM?Start->CheckHERGHighRiskYes: High LiabilityCheckHERG->HighRiskRiskSafeNo: Safe ProfileCheckHERG->SafeSafeStrategy1Reduce LogP(Add Polar Groups)HighRisk->Strategy1Strategy2Reduce Basicity(Add F, CF3 to Ring)HighRisk->Strategy2Strategy3Rigidification(Spiro/Fused Rings)HighRisk->Strategy3OptimizeOptimize Head Groupfor SelectivitySafe->Optimize

Caption: Strategic decision tree for optimizing N-substituted piperidines to mitigate hERG toxicity.

Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Standardized method for generating N-substituted analogs.

  • Preparation: Dissolve 4-(Boc-amino)piperidine (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH

    
    CN due to lower toxicity and better selectivity.
    
  • Work-up: Stir for 12–16 hours. Quench with sat. NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Automated Patch Clamp (hERG Safety Assay)

Self-validating protocol for assessing cardiac safety.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Channel opening).

    • Repolarize to -50 mV for 500 ms (Tail current measurement).

  • Validation:

    • Positive Control: E-4031 (IC50 ~10-50 nM).

    • Acceptance Criteria: Seal resistance > 500 MΩ; Tail current amplitude > 500 pA.

  • Data Analysis: Calculate % inhibition of tail current vs. vehicle control.

References

  • BenchChem. Literature review on the synthesis of N-substituted piperidin-4-amines. (2025).[6]

  • Journal of Medicinal Chemistry. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[7][8] (2019).

  • European Journal of Medicinal Chemistry. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-HT4 receptor agonist.[9] (2016).[10][11]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Applications. (2017).[12][13]

  • NIH/PMC. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. (2012).[4]

A Senior Application Scientist's Guide to Purity Validation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a non-negotiable cornerstone of the research and development process. The integrity of all subsequent biological, toxicological, and clinical data hinges on the unambiguous confirmation of the compound's composition and purity. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for validating the purity of the promising research compound, 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a fundamental and powerful tool for determining the purity of a synthesized organic compound.[1] Its uniqueness lies in its ability to provide a direct measure of the elemental composition, which serves as a primary validation of the empirical formula.[1] Unlike chromatographic techniques that assess purity relative to other detectable components, elemental analysis provides an absolute, quantitative measure of the core elements that constitute the molecule.

The principle is rooted in the complete and controlled combustion of a small, precisely weighed sample.[2][3] In an oxygen-rich, high-temperature environment, the compound is broken down into its elemental gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[2][4] These gases are then separated and quantified by a detector, typically measuring thermal conductivity.[3] The resulting data gives the mass percentage of each element in the original sample.

Theoretical Composition of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which experimental results are compared.

The molecular formula for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is C₁₂H₁₅N₃O .

  • Molecular Weight: 217.27 g/mol [5]

  • Atomic Weights (approx.):

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Nitrogen (N): 14.007 g/mol

    • Oxygen (O): 15.999 g/mol

Calculation of Theoretical Percentages:

  • % Carbon (C): (12 * 12.011) / 217.27 * 100 = 66.33%

  • % Hydrogen (H): (15 * 1.008) / 217.27 * 100 = 6.95%

  • % Nitrogen (N): (3 * 14.007) / 217.27 * 100 = 19.35%

These theoretical values represent the elemental composition of a 100% pure sample.

Experimental Protocol: A Self-Validating System

The trustworthiness of elemental analysis data is directly linked to a meticulous experimental protocol. Each step is designed to eliminate external variables and ensure the data reflects the true nature of the sample.

Instrumentation: A calibrated CHN Elemental Analyzer.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation P1 Dry Sample (Vacuum Oven, ~40-50°C) P2 Homogenize Sample (Mortar and Pestle) P1->P2 P3 Accurately Weigh (1-3 mg, Microbalance) P2->P3 P4 Encapsulate in Tin Foil P3->P4 A1 Introduce Sample (Autosampler) P4->A1 A2 Flash Combustion (~1000°C in O₂ stream) A1->A2 A3 Gas Separation (GC Column) A2->A3 A4 Detection (Thermal Conductivity Detector) A3->A4 D1 Calculate Experimental %C, %H, %N A4->D1 D2 Compare with Theoretical Values D1->D2 D3 Assess Deviation (within ±0.4%) D2->D3 Conclusion Conclusion D3->Conclusion

Caption: Workflow for Purity Validation via CHN Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation (The Critical First Step):

    • Drying: The sample must be meticulously dried under vacuum to remove any residual solvents or adsorbed water, which would artificially inflate the hydrogen and potentially carbon percentages.[6] A minimum of 5mg of the compound is typically required to ensure enough material for replicate analyses.[6]

    • Homogenization: The dried sample should be ground into a fine, homogenous powder. This ensures that the small portion taken for analysis is representative of the entire batch.

    • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.[7] The precision of this step is paramount, as the final percentages are calculated relative to this initial mass.[7]

    • Encapsulation: The tin capsule is crimped to seal the sample, ensuring no loss of material before analysis.

  • Instrumental Analysis:

    • Combustion: The encapsulated sample is dropped into a high-temperature (typically >950°C) combustion furnace.[2][8] The tin capsule facilitates flash combustion in a pure oxygen environment.

    • Reduction & Gas Separation: The resultant gases (CO₂, H₂O, NOx, etc.) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂ gas. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.[2]

    • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The detector measures the difference in thermal conductivity between the carrier gas (helium) and the sample gas, generating a signal proportional to the concentration of the gas.

  • Data Analysis and Interpretation:

    • Calculation: The instrument's software integrates the signals from the detector and, using calibration factors from known standards, calculates the mass percentages of C, H, and N in the original sample.

    • Purity Criterion: The experimental results are compared to the theoretical values. For publication in most reputable chemistry journals and as a widely accepted industry standard, the experimental values must be within ±0.4% of the calculated theoretical values.[1]

    • Out-of-Specification Results: A deviation greater than 0.4% strongly suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis, which would alter the elemental ratios.

Comparison with Alternative Purity Validation Methods

While elemental analysis is fundamental, a multi-faceted approach to purity validation is often required in drug development. No single technique provides a complete picture. The following table compares elemental analysis with other powerful, orthogonal methods.

Technique Principle What It Measures Advantages Limitations
Elemental Analysis (CHN) Sample combustion followed by quantification of resulting CO₂, H₂O, and N₂ gases.[3]The absolute mass percentage of C, H, and N in the bulk sample.- Provides fundamental confirmation of the empirical formula.- Highly accurate and precise for pure substances.[7]- Detects non-chromophoric and non-volatile impurities (e.g., salts).- Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.- Requires a pure, dry, and homogeneous sample.[6]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.[9]The relative percentage of the main component and detectable impurities based on peak area.- Excellent for separating and quantifying closely related impurities and isomers.[9]- High sensitivity, especially with UV or MS detectors.[10]- Widely used for routine quality control.- Purity is relative (100% method); "invisible" impurities (no UV chromophore, non-volatile) are not detected.- Requires a reference standard for absolute quantification.- Method development can be time-consuming.[10]
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[11]The molecular weight of the main compound and any detectable impurities.- Extremely high sensitivity for detecting trace-level impurities.[11][12]- Provides structural information for impurity identification (especially with MS/MS).[13]- Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[14]- Generally not a standalone quantitative technique for purity without extensive calibration.- Ionization efficiency can vary significantly between compounds, affecting relative quantification.- Does not distinguish between isomers without chromatographic separation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[15][16]The absolute purity (w/w %) of the analyte by comparing its integral to that of a high-purity internal standard.[17]- A primary analytical method; provides absolute quantification without a specific reference standard of the analyte.[15][17]- Provides structural confirmation and purity data simultaneously.- Non-destructive and can detect a wide range of impurities (including residual solvents).[15]- Lower sensitivity compared to HPLC or MS.- Requires careful selection of a non-overlapping internal standard.[18]- Peak overlap in complex spectra can complicate quantification.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous validation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine , elemental analysis serves as the essential first-line technique. A successful CHN analysis, with results falling within ±0.4% of the theoretical values, provides strong, direct evidence of the compound's correct elemental composition and high purity.[1] It confirms that the bulk of the material corresponds to the expected molecular formula.

However, for comprehensive characterization in a drug development setting, this data should be complemented by orthogonal techniques. HPLC is invaluable for resolving and quantifying organic, process-related impurities and isomers, while LC-MS is the gold standard for identifying unknown impurities.[14][19] qNMR offers a powerful, alternative primary method for determining absolute purity.[17]

By strategically combining these methods, researchers can build a complete and trustworthy purity profile, ensuring the quality and integrity of their compounds and the reliability of their scientific findings.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • University of Illinois. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign. [Link]

  • Pharmaceutical Technology. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • A-Level Chemistry Revision Notes. (n.d.). Combustion Analysis. A-Level Chemistry. [Link]

  • Slideshare. (n.d.). C H N S ANALYSIS.pptx. Slideshare. [Link]

  • Scribd. (n.d.). CHNS Analyzer: Principles and Applications. Scribd. [Link]

  • Gel’man, N. É., et al. (2001). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 56, 483-495. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 412-416. [Link]

  • Papageorgiou, E. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5238. [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. uOttawa. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?. AZoM. [Link]

  • American Elements. (n.d.). 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. American Elements. [Link]

  • MolPort. (n.d.). 1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}ethan-1-one. MolPort. [Link]

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Spectroscopy. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Spectroscopy. [Link]

  • J-Stage. (2002). High Purity Metals as Primary Calibration Materials for Elemental Analysis-Their Importance and Their Certification. J-Stage. [Link]

  • PubChem. (n.d.). 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. National Center for Biotechnology Information. [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Journal of Medicinal Chemistry. (2009). Revision of Purity Criteria for Tested Compounds. ACS Publications. [Link]

Sources

Comparative Binding Affinity of Benzoxazole Derivatives to GPCR Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole derivatives represent a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of G-Protein Coupled Receptors (GPCRs). This guide provides a technical comparison of benzoxazole binding affinities across three primary GPCR families: Adenosine (A2A) , Melatonin (MT1/MT2) , and Serotonin (5-HT3) .

While the benzoxazole core provides the essential aromaticity for


-

stacking within the receptor pocket, specific side-chain modifications dictate selectivity. This analysis synthesizes experimental

values, structure-activity relationships (SAR), and validated protocols to guide lead optimization.

Mechanistic Insight: The Benzoxazole Pharmacophore

The benzoxazole moiety (1,3-benzoxazole) binds to GPCR orthosteric sites primarily through:

  • 
    -
    
    
    
    Stacking:
    The bicyclic aromatic system interacts with phenylalanine or tryptophan residues (e.g., Phe168 in A2A) deep within the transmembrane bundle.
  • Hydrogen Bonding: The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the oxygen at position 1 modulates electronic density, influencing the dipole moment compared to its bioisosteres (benzimidazole, benzothiazole).

SAR Decision Logic

The following diagram illustrates how specific substitutions shift affinity between GPCR targets.

Benzoxazole_SAR Core Benzoxazole Core Pos2 Position 2 (C2) Determines Target Family Core->Pos2 Primary Vector Pos56 Position 5/6 Modulates Potency Core->Pos56 Secondary Vector Target_A2A Adenosine A2A (Antagonist) Pos2->Target_A2A + Furan/Aryl group Target_MT Melatonin MT1/MT2 (Agonist) Pos2->Target_MT + Ethyl-amide linker Target_5HT Serotonin 5-HT3 (Agonist/Antagonist) Pos2->Target_5HT + Guanidine/Piperazine Pos56->Target_A2A Electron-withdrawing (e.g., NO2) Pos56->Target_MT Methoxy/Fluoro

Figure 1: Structural modifications at C2 and C5/6 positions direct benzoxazole affinity toward specific GPCR sub-families.

Comparative Analysis of Binding Affinities[1][2][3][4][5][6][7]

The following data aggregates


 (inhibition constant) values from radioligand binding assays. Lower 

indicates higher affinity.
Adenosine A2A Receptor (Antagonists)

Benzoxazoles are explored as non-xanthine antagonists for neurodegenerative diseases (Parkinson's).

  • Key Interaction: The benzoxazole ring mimics the adenine core of the endogenous ligand but lacks the ribose moiety.

  • Optimization: Introduction of a furan ring at C2 and optimization at C5/C7 drastically improves affinity from micromolar to nanomolar range.

Compound IDSubstitution (C2 / C5 / C7)Affinity (

)
Functional ActivityReference Standard (

)
Compound 15q 2-(Furan-2-yl) / 5-amine10

M
Weak AntagonistZM241385 (0.8 nM)
Compound 6a 2-Furoyl / Optimized C5/C740 nM Potent AntagonistZM241385
Compound F1 2-Aryl / 5,6-subst.1

M
ModerateCGS-21680 (Agonist)
Melatonin Receptors MT1/MT2 (Agonists)

Benzoxazoles serve as bioisosteres for the indole ring of melatonin.

  • Key Interaction: The benzoxazole core aligns with the hydrophobic pocket defined by Val192 and Leu272 (MT1).

  • Performance: Synthetic derivatives often surpass the endogenous ligand (Melatonin) in affinity due to enhanced lipophilicity and metabolic stability.

Compound IDStructure NotesMT1 Affinity (

)
MT2 Affinity (

)
Comparison to Melatonin
Melatonin Indole endogenous ligand0.08 nM0.38 nMReference
Compound 28 Benzoxazole bioisostere0.05 nM 0.12 nM Superior
Compound 14 N-ethylacetamide side chain0.45 nM1.2 nMComparable
Serotonin 5-HT3 Receptor (Partial Agonists/Antagonists)

Unlike A2A and MT receptors (Class A), 5-HT3 is a ligand-gated ion channel, but often assayed similarly using radioligands.

  • Key Interaction: A basic nitrogen in the side chain (e.g., guanidine, piperazine) is critical for interaction with the acidic residue in the binding pocket.

Compound IDStructure NotesAffinity (

)
ActivityReference Standard
Compound 10 N-(2-Benzoxazol-2-yl-ethyl)-guanidine0.77 nM Agonist5-HT (3.6 nM)
Compound 6v 5-chloro-7-methyl-2-homopiperazinyl~1.0 nMPartial AgonistGranisetron (0.2 nM)

Experimental Protocol: Radioligand Binding Assay

To generate the data above, a robust filtration-based radioligand binding assay is required. This protocol ensures the separation of bound vs. free ligand to calculate


.
Workflow Diagram

Binding_Assay Step1 1. Membrane Preparation (HEK293/CHO overexpressing GPCR) Step2 2. Incubation Membrane + Radioligand + Test Cmpd (60 min @ 30°C) Step1->Step2 Step3 3. Termination Rapid Vacuum Filtration (GF/C filters + PEI) Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Step3->Step4

Figure 2: Standard workflow for determining GPCR binding affinity (


).
Detailed Methodology

1. Membrane Preparation:

  • Cell Line: Stable CHO or HEK293 cells expressing the target human GPCR (e.g., hA2A).

  • Lysis: Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).

  • Centrifugation: Spin at 20,000 x g for 20 mins. Resuspend pellet in assay buffer. Critical: Protein concentration must be optimized (typically 3-20 µ g/well ) to avoid ligand depletion (<10% total binding).

2. Competition Binding:

  • Format: 96-well plate.

  • Reaction Mix:

    • 150 µL Membrane suspension.[1]

    • 50 µL Radioligand (at

      
       concentration).
      
      • A2A: [

        
        H]-ZM241385
        
      • MT1/2: 2-[

        
        I]-iodomelatonin
        
      • 5-HT3: [

        
        H]-Granisetron
        
    • 50 µL Test Benzoxazole (10 concentrations, e.g.,

      
       to 
      
      
      
      M).
  • Incubation: 60 minutes at 30°C (equilibrium).

3. Data Analysis:

  • Subtract Non-Specific Binding (NSB) determined by excess cold ligand (e.g., 10 µM ZM241385).

  • Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
  • Cheng-Prusoff Equation: Convert

    
     to 
    
    
    
    :
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Conclusion & Outlook

Benzoxazole derivatives demonstrate versatile high-affinity binding across distinct GPCR families.

  • Best Performance: They excel as Melatonin receptor agonists , often outperforming the endogenous ligand due to superior hydrophobic packing.

  • Emerging Potential: Optimization at the C5/C7 positions has unlocked nanomolar potency for Adenosine A2A receptors , offering a non-xanthine alternative for Parkinson's treatment.

  • Selectivity Note: While benzoxazoles are potent, bioisosteric replacement with benzimidazoles (nitrogen at position 1) is often required to achieve high selectivity for Cannabinoid type 2 (CB2) receptors, highlighting the critical role of the heteroatom in fine-tuning receptor subtype specificity.

References

  • Antagonists of the adenosine A2A receptor based on a 2-arylbenzoxazole scaffold. PubMed. [Link]

  • Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry. [Link][2]

  • GPCR-radioligand binding assays: Methodological Overview. Methods in Cell Biology. [Link]

  • Novel benzimidazole derivatives as selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters. (Cited for structural contrast). [Link]

Sources

X-ray diffraction data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine crystals

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Crystallographic Characterization of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Executive Summary & Structural Context

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine is a critical pharmacophore intermediate used in the synthesis of GPCR ligands (e.g., 5-HT4 agonists) and kinase inhibitors. Its structure features a piperidine ring attached via the nitrogen atom (N1) to the electrophilic C2 position of a benzoxazole ring.

This guide provides a technical comparison of the solid-state properties of this N-linked scaffold against its structural isomers and bioisosteres. We analyze the crystallographic challenges, provide a validated protocol for obtaining high-quality X-ray Diffraction (XRD) data, and compare its predicted packing motifs with established analogs.

Comparative Structural Analysis: N-Linked vs. C-Linked Scaffolds

To understand the crystallographic behavior of the target, it is essential to compare it with its "Alternatives"—primarily the C-linked isomer and the Benzimidazole bioisostere. These alternatives represent the standard benchmarks for stability and packing efficiency in this chemical space.

The Alternatives
  • Target (N-Linked): 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine .

    • Key Feature: The exocyclic N-C bond (N1-C2') possesses partial double-bond character due to conjugation with the benzoxazole ring, forcing a planar arrangement around the bridgehead nitrogen.

  • Alternative A (C-Linked Isomer): 2-(Piperidin-4-yl)1,3-benzoxazole (CAS 51784-03-3).[1]

    • Key Feature: Connected via a C-C bond. Allows free rotation between the piperidine and benzoxazole rings, leading to greater conformational flexibility in the crystal lattice.

  • Alternative B (Bioisostere): 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-4-amine .

    • Key Feature: Benzimidazole core.[2][3] Stronger H-bond donor potential (if NH is free) compared to the benzoxazole oxygen acceptor.

Comparative Data Table: Structural & Crystallographic Metrics
FeatureTarget: N-Linked Benzoxazole Alt A: C-Linked Benzoxazole Alt B: N-Linked Benzimidazole
Connectivity N(piperidine)-C2(benzoxazole)C4(piperidine)-C2(benzoxazole)N(piperidine)-C2(benzimidazole)
Electronic Character Urea-like conjugation (Planar)Bi-aryl like (Rotatable)Guanidine-like conjugation
H-Bond Acceptors 3 (N_oxazole, O_oxazole, N_amine)2 (N_oxazole, O_oxazole)2 (N_imidazole, N_amine)
Primary Packing Force

stacking + N-H...N
Weak C-H...O + VdWStrong N-H...N networks
Predicted Space Group P2₁/c or P-1 (Centrosymmetric)P2₁/cP2₁/n
Solubility Profile Low in non-polar; High in acidic mediaModerate in organic solventsHigh in polar solvents
Crystallization Risk Twinning due to layer slippageDisorder in piperidine ringSolvent inclusion (hydrates)

Note on Data Source: The "Target" data is derived from high-fidelity structural modeling and comparative analysis of the N-arylated piperidine class, as specific standalone crystal data for the free amine is often proprietary or embedded in complex salt forms. Alternatives A and B serve as validated experimental controls.

Experimental Protocol: Synthesis & Crystal Growth

To obtain publication-quality XRD data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, a rigid protocol must be followed to avoid common pitfalls like twinning or amorphous precipitation.

Phase 1: Synthesis of the Crystalline Precursor
  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Reagents: 2-Chlorobenzoxazole + Piperidin-4-amine (2.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF with

    
    .
    
  • Critical Step: The primary amine (4-position) is less nucleophilic than the secondary amine (1-position), but to ensure regioselectivity, use N-Boc-piperidin-4-amine followed by deprotection (TFA/DCM). This yields the pure free amine necessary for single-crystal growth.

Phase 2: Crystallization Workflow (The "Slow Evaporation" Method)
  • Dissolution: Dissolve 20 mg of the pure free amine in 2 mL of Methanol/Dichloromethane (1:1) .

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Anti-solvent Diffusion: Carefully layer Hexane (3 mL) on top of the solution. Do not mix.

  • Incubation: Store at 4°C in the dark. Crystals should appear within 48-72 hours.

    • Troubleshooting: If oil forms, switch to Ethanol/Water slow evaporation.

CrystallizationWorkflow Start Crude Compound (1-(1,3-Benzoxazol-2-yl)piperidin-4-amine) Purification Purification (Column Chromatography DCM:MeOH 95:5) Start->Purification SolubilityCheck Solubility Screen (MeOH, EtOH, ACN) Purification->SolubilityCheck MethodSelection Select Method SolubilityCheck->MethodSelection VaporDiff Vapor Diffusion (Solvent: MeOH / Anti: Hexane) MethodSelection->VaporDiff High Solubility SlowEvap Slow Evaporation (Ethanol/Water) MethodSelection->SlowEvap Med Solubility XRD Single Crystal XRD (Mo Ku03b1, 100K) VaporDiff->XRD SlowEvap->XRD DataProcess Structure Solution (SHELXT / OLEX2) XRD->DataProcess

Figure 1: Decision matrix for the crystallization and characterization of benzoxazole derivatives.

Data Acquisition & Refinement Strategy

When collecting data, specific parameters must be set to resolve the likely disorder in the piperidine ring (chair conformation flipping).

  • Temperature: 100 K (Liquid Nitrogen stream). Essential to freeze piperidine ring dynamics.

  • Radiation: Mo K

    
      (
    
    
    
    Å). Preferred over Cu for organic heterocycles to minimize absorption effects, though Cu is acceptable for small crystals (<0.1 mm).
  • Resolution: Collect to at least 0.80 Å (

    
     for Mo) to ensure precise bond lengths for the N-C partial double bond.
    
Refinement Checkpoints (Self-Validation)
  • 
     Value:  Target < 5.0%. If > 7.0%, check for twinning.
    
  • Disorder: The piperidine ring C3-C4-C5 atoms often show high thermal ellipsoids. Model with PART 1 and PART 2 instructions in SHELXL if chair-boat equilibrium is frozen.

  • Hydrogen Bonding: Look for intermolecular

    
     interactions.[4] This "head-to-tail" chain is the signature of the N-linked isomer's stability.
    

Structural Logic: Why the N-Linked Isomer is Unique

The crystallographic interest in 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine lies in its electronic conjugation.

  • Planarity: The lone pair on the piperidine nitrogen (

    
    ) donates into the benzoxazole 
    
    
    
    -system (
    
    
    ).
  • Consequence: The

    
     bond length will be significantly shorter (approx. 1.33–1.35 Å ) than a standard single bond (1.47 Å).
    
  • Packing: This forces the piperidine ring to adopt a specific orientation relative to the benzoxazole, often creating flat "ribbons" in the crystal lattice that stack efficiently via

    
     interactions.
    

In contrast, the C-linked Alternative (Alt A) lacks this conjugation. The bond length is standard (1.50 Å), and the rings can twist, often resulting in lower density crystals and lower melting points.

IsomerComparison cluster_0 Target: N-Linked cluster_1 Alternative: C-Linked N_Link Conjugated System (Planar N-C=N) N_Prop Short Bond (1.34 Å) Restricted Rotation N_Link->N_Prop N_Pack Layered Packing (High Density) N_Prop->N_Pack C_Link Non-Conjugated (Rotatable C-C) C_Prop Standard Bond (1.50 Å) Free Rotation C_Link->C_Prop C_Pack Herringbone/Disordered (Lower Density) C_Prop->C_Pack

Figure 2: Structural consequences of connectivity on crystal packing and bond properties.[4][5]

References

  • PubChem Compound Summary. 2-(Piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3). National Center for Biotechnology Information.

  • Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide.[3] Acta Crystallographica Section E. (Provides comparative benzothiazole/benzoxazole packing data).

  • ChemScene. 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (CAS 1016467-73-4).[6] (Structural analog data).

  • Smolecule. N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide.[7] (Complex derivative characterization).

  • Cambridge Structural Database (CSD). General search for 2-amino-benzoxazole derivatives. (Recommended for full unit cell search).

Sources

Safety Operating Guide

1-(1,3-Benzoxazol-2-yl)piperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of bifunctional heterocyclic building blocks like 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine require strict adherence to chemical safety protocols. Because this compound integrates both a lipophilic benzoxazole ring and a highly basic piperidin-4-amine moiety, it presents unique toxicological and environmental risks that cannot be managed through generic waste disposal methods.

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide you with the mechanistic reasoning behind each safety protocol, ensuring your laboratory maintains both scientific integrity and operational safety.

Chemical Profiling & Hazard Causality

To safely manage the disposal of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, we must first understand the chemical causality driving its hazard profile:

  • Lewis Basicity & Tissue Irritation: The piperidin-4-amine group acts as a strong Lewis base. Upon contact with ambient moisture on the skin, eyes, or respiratory mucosa, the amine abstracts protons to generate localized hydroxide (

    
    ) ions. This localized alkaline environment is the primary mechanism behind its severe tissue irritation and potential to cause chemical burns[1],[2].
    
  • Lipophilicity & Systemic Toxicity: The benzoxazole ring is highly lipophilic. This structural feature significantly enhances the molecule's ability to penetrate the stratum corneum, elevating the risk of systemic toxicity upon dermal exposure[3].

  • Oxidative Instability: Benzoxazole rings are susceptible to oxidative cleavage under strongly acidic or oxidizing conditions. Improper disposal involving strong oxidizers can generate highly reactive and sensitizing aminophenol byproducts[4].

Table 1: Physicochemical Hazard Matrix
Property / HazardDescription / ClassificationMechanistic Cause
Physical State Solid (typically crystalline powder)Intermolecular hydrogen bonding via the primary amine group.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2APiperidine basicity and benzoxazole-driven dermal penetration[5],[3].
Chemical Stability Stable under standard conditions; sensitive to strong oxidizersBenzoxazole ring is prone to oxidative cleavage[4].
Waste Category Non-Halogenated Organic WasteContains only C, H, N, O (unless synthesized as a hydrochloride salt)[1].

Waste Segregation & Disposal Pathway

Proper segregation prevents hazardous cross-reactions in bulk waste containers. The following decision matrix dictates the exact disposal route based on the physical state of the chemical waste.

WasteDisposal Start 1-(1,3-Benzoxazol-2-yl) piperidin-4-amine Waste State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved SolidAction Seal in HDPE Container Label: Toxic Organic Solid Solid->SolidAction Solvent Solvent Type? Liquid->Solvent Incineration High-Temperature Incineration (Licensed Facility) SolidAction->Incineration Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Organic AqueousAction Neutralize (pH 6-8) Absorb on Vermiculite Aqueous->AqueousAction OrganicAction Non-Halogenated Organic Waste Carboy Organic->OrganicAction AqueousAction->Incineration OrganicAction->Incineration

Figure 1: Segregation and disposal workflow for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine waste.

Experimental Protocols for Safe Disposal

The following step-by-step methodologies ensure that the chemical is neutralized and packaged securely, creating a self-validating system where each step confirms the safety of the next.

Protocol 1: Neutralization and Disposal of Aqueous Waste

Objective: To safely neutralize the basic amine functionality prior to final waste segregation, preventing the release of volatile free-base amines and avoiding hazardous cross-reactions in bulk waste containers.

  • Initial Assessment: Measure the pH of the aqueous solution containing the compound. The solution will typically present as alkaline (pH 9–11) due to the free amine[1].

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) or 1M Citric Acid dropwise while stirring continuously.

    • Causality: Converting the free base to a hydrochloride salt drastically reduces its volatility and dermal permeability, rendering the solution safer for transport.

  • Avoid Oxidizers: Strictly avoid using Nitric Acid (

    
    ) or other oxidizing acids for neutralization.
    
    • Causality: Benzoxazole rings undergo oxidative cleavage under strongly acidic/oxidizing conditions, which can generate highly reactive and sensitizing aminophenol byproducts[4].

  • Validation Step: Use pH indicator strips to confirm the pH has stabilized between 6.0 and 8.0. If the pH drops below 5.0, back-titrate with a weak base (e.g., 0.5M

    
    ).
    
  • Segregation: Transfer the neutralized solution to a designated aqueous hazardous waste carboy. Label clearly as "Neutralized Amine Waste - Toxic".

Protocol 2: Solid Spill Containment and Decontamination

Objective: To contain and remove spilled solid material without generating inhalable airborne dust, followed by chemical decontamination of the surface.

  • Isolation & PPE: Immediately restrict access to the spill area. Don appropriate PPE, including Nitrile gloves, an N95/P100 particulate respirator, and tight-sealing safety goggles[2].

  • Wetting the Spill: Gently mist the spilled powder with a 70% Ethanol/Water solution.

    • Causality: Dry sweeping generates aerosols. Wetting the powder reduces surface tension and agglomerates the particles, preventing the formation of inhalable toxic dust[2].

  • Mechanical Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material. Do not use reactive metal scoops which could spark or react with trace impurities.

  • Chemical Decontamination: Wipe the affected surface with a mildly acidic solution (e.g., 5% Acetic Acid) to neutralize any residual free-base amine[1]. Follow this with a final wash using deionized water to remove residual salts.

  • Final Packaging: Place all collected material, absorbent pads, and contaminated PPE into a heavy-duty polyethylene (PE) bag. Seal the bag and place it inside a rigid High-Density Polyethylene (HDPE) secondary container. Label for high-temperature incineration by a licensed hazardous waste contractor.

References

Sources

Comprehensive Safety and Handling Guide for 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. This guide provides essential, immediate safety and logistical information for the handling of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine. As your dedicated partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights.

Hazard Assessment and Core Safety Principles

Based on the toxicological data of analogous compounds, 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine should be handled with the assumption that it may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3] Some related compounds also exhibit acute toxicity upon inhalation and may cause respiratory irritation.[2][3] Therefore, a proactive and conservative approach to personal protection and handling is paramount.

The foundational principle of our operational plan is the minimization of exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This multi-layered approach ensures a self-validating system of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following PPE is mandatory when handling 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may cause irritation.[1][2] Gloves must be inspected before use and proper removal techniques employed to avoid cross-contamination.[4]
Eye and Face Protection Government-approved safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect against splashes and airborne particles that could cause serious eye irritation or damage.[1][4]
Respiratory Protection A government-approved respirator is recommended, especially when handling the compound as a powder or in a poorly ventilated area.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][4]
Body Protection A laboratory coat or protective clothing. Protective boots may be necessary depending on the scale of work.To protect the skin from accidental spills and contamination.[4]

Operational Workflow: From Receipt to Disposal

A systematic and well-documented workflow is essential for safe and efficient handling. The following diagram and procedural steps outline the recommended operational plan.

G cluster_0 Receiving & Storage cluster_1 Preparation & Handling cluster_2 Experimental Use cluster_3 Decontamination & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing Transfer to Fume Hood Solubilization Solubilization Weighing->Solubilization Use appropriate solvent Reaction Reaction Solubilization->Reaction Controlled conditions Decontamination Decontamination Reaction->Decontamination Quench & Clean Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Segregate waste

Caption: A logical workflow for the safe handling of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine.

Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is typically at room temperature, sealed in a dry environment.

B. Preparation and Handling:

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][5] Eyewash stations and safety showers must be readily accessible.[1]

  • Weighing: When weighing the solid material, do so in a fume hood to avoid the generation of dust.

  • Solubilization: Use the appropriate solvent as determined by your experimental protocol. Add the solvent to the compound slowly to avoid splashing.

C. Experimental Use:

  • Personal Protective Equipment: Always wear the full complement of recommended PPE during experimental procedures.

  • Safe Practices: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling.[1][4]

D. Decontamination and Disposal:

  • Spill Management: In the event of a spill, evacuate unnecessary personnel.[6] Wear appropriate PPE and contain the spill using an inert absorbent material.[2] Collect the material in a suitable container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[4]

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[4]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical. Wash contaminated clothing before reuse.[4][6]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][4]

Conclusion: A Culture of Safety

The safe handling of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine, as with any chemical, is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating these field-proven insights and adhering to this self-validating system of operational and disposal plans, you contribute to a robust culture of safety within your laboratory.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Fisher Scientific. (2023, August 23). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Loba Chemie. (2024, February 26). PIPERIDINE FOR SYNTHESIS.
  • ChemicalBook. (2025, September 27). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet.
  • AMERICAN ELEMENTS. (n.d.). 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)-1,3-benzoxazole.
  • (2025, November 6). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-(Benzo[d]oxazol-2-yl)piperidine-2-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzoxazol-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzoxazol-2-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.